molecular formula C13H17NO4 B1274001 5-(((Benzyloxy)carbonyl)amino)pentanoic acid CAS No. 23135-50-4

5-(((Benzyloxy)carbonyl)amino)pentanoic acid

Cat. No.: B1274001
CAS No.: 23135-50-4
M. Wt: 251.28 g/mol
InChI Key: QYYPKLYDFCYGPG-UHFFFAOYSA-N
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Description

5-(((Benzyloxy)carbonyl)amino)pentanoic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(16)8-4-5-9-14-13(17)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYPKLYDFCYGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395089
Record name 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid
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Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23135-50-4
Record name 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Carbobenzoxyamino)valeric acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-(((benzyloxy)carbonyl)amino)pentanoic acid: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(((benzyloxy)carbonyl)amino)pentanoic acid is a bifunctional molecule of significant interest in the field of medicinal chemistry and drug development. This Cbz-protected amino acid serves as a versatile linker, primarily utilized in the synthesis of complex therapeutic constructs such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure combines a carboxylic acid and a protected amine, connected by a flexible five-carbon aliphatic chain, allowing for the strategic conjugation of different molecular entities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the rational design of targeted therapeutics.

Chemical Structure and Properties

This compound is characterized by a pentanoic acid backbone where the terminal amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group is crucial for preventing unwanted reactions of the amine during synthetic procedures, particularly in peptide synthesis and the construction of drug conjugates.

The key structural features include:

  • A carboxylic acid group (-COOH), which provides a reactive handle for amide bond formation.

  • A five-carbon aliphatic chain , which imparts flexibility and acts as a spacer.

  • A carbamate linkage.

  • A benzyloxycarbonyl (Cbz) protecting group, which is stable under a range of conditions but can be readily removed by catalytic hydrogenolysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
IUPAC Name 5-{[(benzyloxy)carbonyl]amino}pentanoic acid[1]
Synonyms 5-(Benzyloxycarbonylamino)valeric acid[1]
CAS Number 23135-50-4[1]
Molecular Formula C₁₃H₁₇NO₄[1]
Molecular Weight 251.28 g/mol [1]
Appearance White to off-white solid
Melting Point Data not readily available
SMILES O=C(O)CCCCNC(=O)OCC1=CC=CC=C1[1]
Spectroscopic Data

¹H NMR Spectroscopy (Expected Chemical Shifts)

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.2 - 7.4Multiplet
Benzyl CH₂ (O-CH₂-Ph)~5.1Singlet
N-H~5.0 (broad)Singlet
CH₂ adjacent to N (C5)3.1 - 3.3Triplet
CH₂ adjacent to COOH (C2)2.2 - 2.4Triplet
Other aliphatic CH₂ (C3, C4)1.4 - 1.7Multiplet
COOH>10 (broad)Singlet

¹³C NMR Spectroscopy (Expected Chemical Shifts)

Carbon AtomExpected Chemical Shift (ppm)
Carboxylic Acid (C=O)170 - 180
Carbamate (C=O)155 - 160
Aromatic (C₆H₅)127 - 137
Benzyl CH₂ (O-CH₂-Ph)65 - 70
CH₂ adjacent to N (C5)40 - 45
CH₂ adjacent to COOH (C2)30 - 35
Other aliphatic CH₂ (C3, C4)20 - 30

FTIR Spectroscopy (Expected Absorption Bands)

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Broad
C-H (Aromatic)3000 - 3100Sharp
C-H (Aliphatic)2850 - 2960Sharp
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C=O (Carbamate)1680 - 1700Strong, Sharp
N-H (Bend)1510 - 1550Medium
C-O (Stretch)1200 - 1300Strong

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the reaction of 5-aminopentanoic acid with benzyl chloroformate under basic conditions. This method, a variation of the Schotten-Baumann reaction, is a standard procedure for the introduction of the Cbz protecting group onto an amine.

Materials and Reagents
  • 5-aminopentanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-aminopentanoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Benzyl Chloroformate: To the vigorously stirred, chilled solution, add benzyl chloroformate (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature is maintained below 5 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.

Applications in Drug Development

The primary application of this compound in drug development is its use as a flexible, bifunctional linker in the construction of targeted therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature and length of this linker are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.

This compound is an ideal linker component due to its defined length and the orthogonal reactivity of its two functional groups. After deprotection of the Cbz group to reveal the amine, it can be coupled to a POI ligand, while the carboxylic acid can be coupled to an E3 ligase ligand (or vice versa).

PROTAC_Structure cluster_PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand Linker This compound (as linker component) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

General structure of a PROTAC incorporating a pentanoic acid-based linker.
Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. Similar to PROTACs, a chemical linker connects the antibody to the drug. The stability of this linker in circulation and its ability to release the payload at the target site are crucial for the ADC's efficacy and safety. The pentanoic acid backbone of this compound can serve as a component of the linker in ADCs, providing spacing and flexibility between the antibody and the cytotoxic agent.

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of this compound as a key building block.

PROTAC_Synthesis_Workflow start Starting Materials: - POI Ligand (with amine) - E3 Ligand (with amine) - this compound step1 Step 1: Activate Carboxylic Acid (e.g., with HATU/DIPEA) start->step1 step2 Step 2: Couple to POI Ligand step1->step2 intermediate1 Intermediate 1: Cbz-Linker-POI_Ligand step2->intermediate1 step3 Step 3: Deprotection of Cbz Group (H₂, Pd/C) intermediate1->step3 intermediate2 Intermediate 2: Amine-Linker-POI_Ligand step3->intermediate2 step4 Step 4: Couple to E3 Ligand (via activated carboxylic acid on E3 ligand) intermediate2->step4 final_product Final PROTAC: E3_Ligand-Linker-POI_Ligand step4->final_product purification Purification & Analysis (HPLC, NMR, MS) final_product->purification

Generalized workflow for the synthesis of a PROTAC using the subject linker.

Conclusion

This compound is a valuable chemical tool for researchers and professionals in drug development. Its defined structure, bifunctional nature, and the established chemistry of the Cbz protecting group make it a reliable building block for creating sophisticated and targeted therapeutic molecules. The flexible aliphatic chain provides essential spacing for complex biomolecular interactions, as exemplified in its application in PROTAC and ADC technologies. This guide provides the foundational knowledge required for the effective synthesis and application of this important compound in modern medicinal chemistry.

References

An In-depth Technical Guide to Cbz-5-Aminopentanoic Acid: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-5-aminopentanoic acid, also known as 5-(benzyloxycarbonylamino)pentanoic acid, is a valuable building block in the field of medicinal chemistry and peptide synthesis. As a derivative of 5-aminopentanoic acid, it features an amine group protected by a benzyloxycarbonyl (Cbz) group. This protective group strategy is fundamental in organic synthesis, preventing unwanted side reactions and enabling the selective formation of amide bonds, a cornerstone of peptide and complex molecule construction. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Cbz-5-aminopentanoic acid, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

Cbz-5-aminopentanoic acid is a white to off-white solid, and its chemical and physical properties are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C13H17NO4[1]
Molecular Weight 251.28 g/mol [1]
CAS Number 23135-50-4[1]
Melting Point 103.0 - 107.0 °C[2]
Appearance White to off-white powder/crystal[2][3]
Solubility Soluble in polar organic solvents[3]

Synthesis and Purification

The synthesis of Cbz-5-aminopentanoic acid is typically achieved through the protection of the amino group of 5-aminopentanoic acid using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a classic example of a Schotten-Baumann reaction, proceeds with high efficiency.

Experimental Protocol: Synthesis of Cbz-5-Aminopentanoic Acid

Materials:

  • 5-aminopentanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH)

  • Dioxane (or another suitable organic solvent)

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane (or another suitable extraction solvent)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ice bath

Procedure:

  • Dissolution: Dissolve 5-aminopentanoic acid (1.0 equivalent) in a solution of 2% aqueous sodium hydroxide or a suitable basic aqueous solution. If needed, a co-solvent like dioxane can be used to aid solubility.

  • Addition of Protecting Group: Cool the solution in an ice bath. While stirring vigorously, slowly add a solution of di-tert-butyl dicarbonate (in the case of Boc protection) or, for Cbz protection, benzyl chloroformate (Cbz-Cl) (approximately 1.0 equivalent) dissolved in a suitable organic solvent like dioxane. Maintain the temperature of the reaction mixture below 10°C.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours (typically 18 hours) to ensure the completion of the reaction.

  • Work-up:

    • Acidify the reaction mixture to a pH of approximately 3 using 1 N hydrochloric acid.

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

    • Combine the organic extracts.

  • Purification: The crude product can be further purified by recrystallization or other chromatographic techniques to yield pure Cbz-5-aminopentanoic acid.

Experimental Workflow for Synthesis

G Synthesis Workflow cluster_synthesis Synthesis start Start: 5-aminopentanoic acid dissolve Dissolve in aq. NaOH / Dioxane start->dissolve cool Cool to 0-5°C dissolve->cool add_cbz Add Benzyl Chloroformate (Cbz-Cl) cool->add_cbz react Stir at Room Temperature add_cbz->react acidify Acidify with HCl react->acidify extract Extract with Dichloromethane acidify->extract purify Purify (e.g., Recrystallization) extract->purify end End: Cbz-5-aminopentanoic acid purify->end

A flowchart illustrating the synthesis of Cbz-5-aminopentanoic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), the methylene protons of the benzyl group (~5.1 ppm), and the aliphatic protons of the pentanoic acid chain. The protons alpha to the carbonyl group and the nitrogen atom will appear at distinct chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the pentanoic acid backbone.

Infrared (IR) Spectroscopy

The IR spectrum of Cbz-5-aminopentanoic acid is expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

  • N-H stretch: A peak around 3300 cm⁻¹ from the carbamate N-H group.

  • C=O stretch: Two distinct carbonyl stretching bands are expected: one for the carboxylic acid (around 1710 cm⁻¹) and another for the carbamate (around 1690 cm⁻¹).

  • C-O stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid and the carbamate.

  • Aromatic C-H and C=C stretches: Signals characteristic of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 251.28. Fragmentation patterns would likely show the loss of the benzyl group or other characteristic fragments.

Applications in Research and Development

The primary application of Cbz-5-aminopentanoic acid lies in its use as a protected amino acid in peptide synthesis. The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, making it an excellent choice for protecting the amino functionality during the formation of peptide bonds. Its use allows for the controlled, stepwise addition of amino acid residues to a growing peptide chain.

Beyond peptide synthesis, Cbz-5-aminopentanoic acid can serve as a versatile intermediate in the synthesis of various organic molecules, including peptidomimetics and other biologically active compounds.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the direct involvement of Cbz-5-aminopentanoic acid in specific cell signaling pathways or its distinct biological activities. Its primary role is that of a synthetic building block. The biological effects of peptides or other molecules synthesized using this compound would be dependent on the final structure of that molecule.

It is important to note that the unprotected form, 5-aminopentanoic acid, is a non-proteinogenic amino acid and may have its own biological roles. However, the presence of the Cbz protecting group significantly alters its chemical properties and likely its biological activity.

Logical Relationship of Cbz Protection in Synthesis

G Role of Cbz Protection cluster_logic Logical Flow start 5-Aminopentanoic Acid (Reactive Amine) protect Cbz Protection (Amine Reactivity Masked) start->protect Benzyl Chloroformate couple Peptide Coupling or Other Synthesis Step protect->couple Allows selective reaction at carboxyl group deprotect Cbz Deprotection (Amine Reactivity Restored) couple->deprotect Catalytic Hydrogenolysis product Final Peptide or Molecule deprotect->product

The logical role of Cbz protection in multi-step synthesis.

Conclusion

Cbz-5-aminopentanoic acid is a key synthetic intermediate with well-defined chemical properties that make it highly valuable for researchers in organic synthesis and drug development. Its straightforward synthesis and the stability of the Cbz protecting group, coupled with its facile removal, ensure its continued use in the construction of complex peptides and other organic molecules. While its direct biological activity is not extensively documented, its role as a fundamental building block in the creation of potentially bioactive compounds is firmly established. This guide provides the essential technical information required for the effective utilization of Cbz-5-aminopentanoic acid in a research and development setting.

References

An In-depth Technical Guide to 5-(((benzyloxy)carbonyl)amino)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-(((benzyloxy)carbonyl)amino)pentanoic acid, a bifunctional molecule utilized in chemical synthesis and drug development.

Chemical Identification and Properties

This compound, also known as N-Cbz-5-aminovaleric acid, is a synthetic amino acid derivative. The presence of a carboxylic acid group and a carbobenzyloxy (Cbz) protected amine group makes it a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry.

PropertyValueSource
CAS Number 23135-50-4[1][2][3]
Molecular Formula C13H17NO4[1][2][3]
Molecular Weight 251.28 g/mol [1][2]
IUPAC Name 5-{[(benzyloxy)carbonyl]amino}pentanoic acid[1][3]
Synonyms N-Cbz-5-aminovaleric acid, 5-(Benzyloxycarbonylamino)pentanoic acid, 5-(Carbobenzoxyamino)pentanoic Acid
Appearance White to off-white powder or crystals
Purity Typically >98%

Suppliers

This compound is available from various chemical suppliers catering to the research and development sector. It is important to note that some suppliers provide this chemical for early discovery research and may not include detailed analytical data. Buyers should confirm the identity and purity of the product.[2]

SupplierNotes
Sigma-Aldrich (AldrichCPR) Available for early discovery researchers.[2]
Oakwood Chemical Listed with CAS number and basic properties.
Fluorochem Offers the product with a purity of 98%.[3]
Matrix Fine Chemicals Provides the compound with basic identification data.[1][3]

Experimental Protocols

General Protocol for N-Cbz Protection of 5-aminopentanoic acid:

  • Dissolution: Dissolve 5-aminopentanoic acid in a suitable aqueous alkaline solution, such as 1 M sodium hydroxide or a mixture of dioxane and water, with cooling in an ice bath.

  • Addition of Protecting Agent: While vigorously stirring the cooled solution, slowly and concurrently add benzyl chloroformate (Cbz-Cl) and an additional portion of the aqueous base to maintain a basic pH.

  • Reaction: Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for a few hours, then let it warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with a non-polar organic solvent, such as diethyl ether, to remove unreacted benzyl chloroformate and other impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as concentrated HCl, to a pH of approximately 2. This will precipitate the N-Cbz protected amino acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Applications in Research and Drug Development

The primary application of this compound is as a linker or spacer molecule in the synthesis of more complex chemical entities. Its bifunctional nature allows for the covalent connection of two different molecular fragments.

  • Peptide Synthesis: It can be incorporated into peptide chains to introduce a flexible, non-natural amino acid residue. The Cbz group is a common amine protecting group in peptide synthesis, which can be removed under specific conditions (e.g., hydrogenolysis).

  • Drug Conjugation: This molecule can serve as a linker to attach a drug molecule to a targeting moiety, such as an antibody or a small molecule ligand, to create targeted drug delivery systems.

  • PROTACs and Molecular Glues: In the development of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), linkers of varying lengths and compositions are crucial. This compound can be a component of such linkers, connecting a protein-binding ligand to an E3 ligase-binding ligand.

Logical Workflow Diagram

The following diagram illustrates the role of this compound as a linker in a drug conjugation workflow.

Drug_Conjugation_Workflow cluster_synthesis Linker Synthesis & Activation cluster_conjugation Conjugation Steps cluster_final_conjugation Final Conjugation linker This compound activation Carboxylic Acid Activation (e.g., NHS ester) linker->activation Chemical Reaction drug Drug Molecule (with amine group) activation->drug Conjugation conjugate1 Linker-Drug Conjugate deprotection Cbz Deprotection (e.g., Hydrogenolysis) conjugate1->deprotection free_amine_conjugate Linker-Drug Conjugate (with free amine) deprotection->free_amine_conjugate targeting_moiety Targeting Moiety (e.g., Antibody with activated ester) free_amine_conjugate->targeting_moiety Final Conjugation final_conjugate Final Drug Conjugate

References

Synthesis of N-Cbz-5-Aminovaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Cbz-5-aminovaleric acid, a valuable building block in peptide synthesis and drug development. The document details the core synthetic methodology, provides a representative experimental protocol, and summarizes key quantitative data.

Introduction

N-Cbz-5-aminovaleric acid, also known as N-benzyloxycarbonyl-5-aminovaleric acid or Z-5-Ava-OH, is a derivative of the non-proteinogenic amino acid 5-aminovaleric acid. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group on the amine functionality is a critical step in its application in organic synthesis, particularly in peptide chemistry. The Cbz group prevents the nucleophilic amine from participating in unwanted side reactions during peptide coupling and can be selectively removed under mild hydrogenolysis conditions. This protected amino acid is often utilized as a flexible linker or spacer in the design of peptides, peptidomimetics, and drug conjugates.

Core Synthesis Methodology

The primary and most widely employed method for the synthesis of N-Cbz-5-aminovaleric acid is the Schotten-Baumann reaction . This reaction involves the acylation of the primary amine of 5-aminovaleric acid with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions.

The reaction mechanism proceeds via the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate. A base, typically sodium carbonate, sodium bicarbonate, or a mixture thereof, is used to neutralize the hydrochloric acid generated during the reaction and to maintain a pH that facilitates the deprotonation of the amino group without promoting the hydrolysis of the benzyl chloroformate.

A scalable method for the N-Cbz protection of amino acids has been reported, which utilizes a mixture of aqueous sodium carbonate and sodium bicarbonate to maintain the optimal pH during the addition of benzyl chloroformate.[1][2][3]

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
5-Aminovaleric AcidC₅H₁₁NO₂117.15White solid
Benzyl ChloroformateC₈H₇ClO₂170.59Oily liquid
Sodium CarbonateNa₂CO₃105.99White solid
N-Cbz-5-Aminovaleric AcidC₁₃H₁₇NO₄251.28White solid
Representative Spectroscopic Data
Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃)δ ~1.5-1.7 (m, 4H, -CH₂-CH₂-), δ ~2.3 (t, 2H, -CH₂-COOH), δ ~3.2 (q, 2H, -NH-CH₂-), δ ~5.1 (s, 2H, -O-CH₂-Ph), δ ~5.0-5.2 (br s, 1H, -NH-), δ ~7.3-7.4 (m, 5H, Ar-H), δ ~10-12 (br s, 1H, -COOH)
¹³C NMR (CDCl₃)δ ~22, ~29, ~34, ~40 (aliphatic -CH₂-), δ ~67 (-O-CH₂-Ph), δ ~128-136 (aromatic carbons), δ ~156 (urethane C=O), δ ~178 (carboxylic acid C=O)
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~3000-2850 (C-H stretch), ~1710 (C=O stretch, carboxylic acid), ~1690 (C=O stretch, urethane), ~1530 (N-H bend)
Mass Spectrometry (ESI-)m/z: 250.1 [M-H]⁻

Experimental Protocol

The following is a representative experimental protocol for the synthesis of N-Cbz-5-aminovaleric acid based on established procedures for the N-Cbz protection of amino acids.

Materials:

  • 5-Aminovaleric acid

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-aminovaleric acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Protecting Agent: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (1.1 eq.) dropwise. The benzyl chloroformate can be diluted with an equal volume of dioxane or THF before addition. Ensure the temperature is maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of N-Cbz-5-aminovaleric acid should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash the filter cake with cold water.

    • For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethyl acetate/hexanes.

  • Drying: Dry the purified product under vacuum to a constant weight.

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway 5-Aminovaleric Acid 5-Aminovaleric Acid Product N-Cbz-5-Aminovaleric Acid 5-Aminovaleric Acid->Product Nucleophilic Attack Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Product Base Na2CO3 / H2O Base->5-Aminovaleric Acid Deprotonation

Caption: Reaction scheme for the synthesis of N-Cbz-5-aminovaleric acid.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis dissolution Dissolve 5-Aminovaleric Acid in aq. Na2CO3 cooling1 Cool to 0-5 °C dissolution->cooling1 addition Add Benzyl Chloroformate cooling1->addition reaction Stir at Room Temperature addition->reaction extraction1 Wash with Organic Solvent reaction->extraction1 acidification Acidify with HCl extraction1->acidification precipitation Precipitate Formation acidification->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Vacuum Drying recrystallization->drying analysis Characterization (NMR, IR, MS) drying->analysis

Caption: A typical experimental workflow for the synthesis and purification.

Conclusion

The synthesis of N-Cbz-5-aminovaleric acid via the Schotten-Baumann reaction is a robust and well-established method. This technical guide provides researchers and drug development professionals with the fundamental knowledge and a practical protocol for the preparation of this important synthetic building block. The straightforward procedure and the stability of the product make it an accessible and valuable component in the toolkit of synthetic chemists working in the fields of peptide science and medicinal chemistry.

References

An In-Depth Technical Guide to Benzyloxycarbonyl-Protected Aminopentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl (Cbz or Z)-protected aminopentanoic acid derivatives are valuable building blocks in medicinal chemistry and drug development. The Cbz group serves as a robust protecting group for the amino functionality, enabling selective chemical modifications at other positions of the aminopentanoic acid scaffold. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of these derivatives, with a focus on their role in the development of therapeutic agents.

Core Concepts: The Benzyloxycarbonyl Protecting Group

The benzyloxycarbonyl group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry. Its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis make it an ideal choice for multi-step synthetic sequences. The introduction of the Cbz group is typically achieved by reacting the amino acid with benzyl chloroformate under basic conditions.

Synthesis of Benzyloxycarbonyl-Protected Aminopentanoic Acid Derivatives

The synthesis of benzyloxycarbonyl-protected aminopentanoic acid derivatives involves the protection of the amino group of the corresponding aminopentanoic acid isomer. The general synthetic approach is outlined below.

General Experimental Protocol for Cbz Protection

Materials:

  • Aminopentanoic acid isomer (1.0 eq)

  • Sodium carbonate (2.0 eq)

  • Benzyl chloroformate (1.1 eq)

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aminopentanoic acid in an aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath and add benzyl chloroformate dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected aminopentanoic acid.[1]

This general procedure can be adapted for the synthesis of 2-, 3-, 4-, and 5-(benzyloxycarbonylamino)pentanoic acid. Specific details for each isomer are provided in the experimental protocols section.

Physicochemical and Spectral Data

The physicochemical properties and spectral data are crucial for the identification and characterization of the synthesized compounds. The following table summarizes key data for the different isomers of benzyloxycarbonyl-protected aminopentanoic acid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance1H NMR (δ ppm)13C NMR (δ ppm)
5-(((Benzyloxy)carbonyl)amino)pentanoic acid C13H17NO4251.28Not specifiedNot specified7.35 (m, 5H), 5.08 (s, 2H), 3.15 (q, J=6.6 Hz, 2H), 2.29 (t, J=7.3 Hz, 2H), 1.58-1.45 (m, 4H)174.5, 156.4, 137.1, 128.5, 128.0, 127.9, 66.5, 40.4, 33.9, 28.8, 22.1
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid C18H26N2O6366.41Not specifiedNot specifiedData not fully available in search results.Data not fully available in search results.
(S)-2-Benzyloxycarbonylamino-4-oxo-pentanoic acid methyl ester C14H17NO5279.29Not specifiedNot specifiedData not fully available in search results.Data not fully available in search results.

Note: Comprehensive experimental data for all isomers was not available in the search results. The provided data is based on available information and may be incomplete.

Applications in Drug Development

Benzyloxycarbonyl-protected aminopentanoic acid derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules. Their applications span various therapeutic areas, including oncology, infectious diseases, and neurology.

Enzyme Inhibitors

These derivatives serve as crucial building blocks for the synthesis of various enzyme inhibitors.

  • Matrix Metalloproteinase (MMP) Inhibitors: Certain pentanoic acid derivatives have been identified as potent inhibitors of matrix metalloproteinases, such as MMP-2.[2] MMPs are implicated in cancer progression and metastasis, making their inhibitors promising anti-cancer agents.[2] A synthesized pentanoic acid derivative, (2S)-5-oxo-2-[(nitrobenzene-4-yl sulfonyl) amino]-5-(pentylamino) pentanoic acid, demonstrated a three-fold higher inhibition of MMP-2 compared to MMP-9 and induced apoptosis in a chronic myeloid leukemia cell line with an IC50 value of 17.9 ± 0.01 μM.[2]

  • HIV Protease Inhibitors: The development of HIV protease inhibitors has been a major success in the treatment of HIV/AIDS.[3][4] Benzyloxycarbonyl-protected amino acids are utilized in the synthesis of peptidomimetic inhibitors that target the active site of the HIV protease, preventing viral maturation.[1][5]

GABA Analogues

Aminopentanoic acids are analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[6][7] As such, their derivatives can modulate GABAergic neurotransmission and have potential applications in the treatment of neurological disorders like epilepsy, anxiety, and neuropathic pain.[7][8] These analogues can interact with GABA receptors or influence GABA metabolism.[8]

Signaling Pathways and Mechanisms of Action

Inhibition of Matrix Metalloproteinase-2 and Induction of Apoptosis

The inhibition of MMP-2 by pentanoic acid derivatives can lead to the induction of apoptosis in cancer cells. This pathway is a key target in cancer therapy.

MMP2_Apoptosis_Pathway MMP-2 Inhibition and Apoptosis Induction cluster_0 Cellular Environment cluster_1 Intracellular Signaling MMP2 MMP-2 ECM Extracellular Matrix (e.g., Collagen) MMP2->ECM Degrades ProSurvival Pro-survival Pathways (e.g., PI3K/Akt) MMP2->ProSurvival Suppresses (indirectly) GrowthFactors Bound Growth Factors ECM->GrowthFactors Releases CellSurfaceReceptors Cell Surface Receptors GrowthFactors->CellSurfaceReceptors Activates CellSurfaceReceptors->ProSurvival Promotes Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits ProApoptotic Pro-apoptotic Pathways (e.g., Caspase cascade) ProApoptotic->Apoptosis Induces PentanoicAcidDerivative Pentanoic Acid Derivative PentanoicAcidDerivative->MMP2 Inhibits PentanoicAcidDerivative->ProApoptotic Activates (downstream effect)

MMP-2 inhibition by a pentanoic acid derivative leading to apoptosis.
Mechanism of Action of GABA Analogues

GABA analogues, including aminopentanoic acid derivatives, exert their effects by modulating the GABAergic system.

GABA_Analogue_Mechanism Mechanism of GABA Analogues cluster_neuron Neuron GABAReceptor GABAA/GABAB Receptor Hyperpolarization Neuronal Hyperpolarization GABAReceptor->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channel (α2δ subunit) NeurotransmitterRelease Reduced Neurotransmitter Release VGCC->NeurotransmitterRelease Inhibits Ca2+ influx, leading to Hyperpolarization->NeurotransmitterRelease Contributes to GABA_Analogue Aminopentanoic Acid (GABA Analogue) GABA_Analogue->GABAReceptor Binds to / Modulates GABA_Analogue->VGCC Binds to α2δ subunit GABA GABA GABA->GABAReceptor Binds to

General mechanism of action for GABA analogue aminopentanoic acid derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific benzyloxycarbonyl-protected aminopentanoic acid derivatives are crucial for reproducible research.

Synthesis of this compound

Materials:

  • 5-Aminopentanoic acid

  • Sodium carbonate

  • Benzyl chloroformate

  • Water, Diethyl ether, 1 M HCl, Ethyl acetate, Anhydrous sodium sulfate

Procedure: Follow the general protocol for Cbz protection described above. A detailed protocol with specific quantities and reaction conditions can be found in various organic synthesis literature.

Note: Specific, detailed, and comparative experimental protocols with characterization data for all isomers were not consistently available in the search results, limiting the depth of this section.

Conclusion

Benzyloxycarbonyl-protected aminopentanoic acid derivatives are valuable and versatile building blocks in the design and synthesis of novel therapeutic agents. Their utility as precursors to enzyme inhibitors and as modulators of neurotransmitter systems highlights their importance in drug discovery. Further research into the synthesis and biological evaluation of a wider range of these derivatives is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the current knowledge and highlighting areas for future investigation.

References

The Enduring Cornerstone of Peptide Synthesis: A Technical Guide to the Carbobenzyloxy (Cbz) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to construct peptides with precisely defined sequences is fundamental to modern chemistry, biochemistry, and the development of novel therapeutics. This capability was largely unlocked by the pioneering work of Max Bergmann and Leonidas Zervas in 1932, who introduced the carbobenzyloxy (Cbz or Z) group.[1][2] This innovation provided the first truly effective and widely applicable method for the reversible protection of the α-amino group of amino acids, taming their reactivity and enabling controlled, stepwise peptide synthesis.[2] Prior to this, attempts at peptide synthesis were often plagued by uncontrolled polymerization, leading to complex and uncharacterizable mixtures.[1] This technical guide provides an in-depth exploration of the Cbz protecting group, its application in amino acid synthesis, detailed experimental protocols, and a summary of its chemical properties.

Core Principles of the Cbz Protecting Group

The Cbz group, a benzyloxycarbonyl moiety, is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][2][3][4] This reaction converts the nucleophilic amine into a significantly less reactive carbamate, effectively "masking" it from participating in subsequent reactions.[2][5] The utility of the Cbz group is rooted in its robust stability across a range of reaction conditions and, most critically, its facile removal under specific, mild conditions that do not compromise the integrity of the newly formed peptide bonds.[1]

Key Characteristics:

  • Robust Stability: Cbz-protected amines exhibit stability in both basic and mildly acidic media, offering flexibility in multi-step synthetic strategies.[1]

  • Ease of Introduction: The protection reaction with benzyl chloroformate is typically a high-yielding process that proceeds under gentle conditions.[1]

  • Selective Removal: The Cbz group is most commonly cleaved by catalytic hydrogenolysis, a mild method that is orthogonal to many other protecting groups.[1] Alternative deprotection strategies, such as the use of strong acids, are also available.[6][7]

  • Orthogonality: The unique cleavage conditions for the Cbz group (primarily hydrogenolysis) make it compatible with other widely used amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][3] This orthogonality is a critical principle in modern organic synthesis, enabling the selective deprotection of one functional group in the presence of others.[1]

Quantitative Data on Cbz Protection and Deprotection

The efficiency of both the introduction and removal of the Cbz group is a key factor in its widespread and enduring use. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines [1]

Amine SubstrateReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na2CO3, 0 °C> 90
AlanineCbz-Cl, aq. NaOH, 0 °C~95
PhenylalanineCbz-Cl, aq. NaHCO3, rt> 90
BenzylamineCbz-Cl, Et3N, CH2Cl2, 0 °C to rt~98
AnilineCbz-Cl, Pyridine, CH2Cl2, 0 °C~92

Table 2: Comparison of Cbz Deprotection Methods and Yields [1]

Cbz-Protected SubstrateDeprotection Method and ReagentsYield (%)
Cbz-GlycineH2 (1 atm), 10% Pd/C, MeOH, rt> 95
Cbz-AlanineH2 (1 atm), 10% Pd/C, EtOH, rt> 95
Cbz-PhenylalanineHBr (33% in AcOH), rt~90
Cbz-LeucineTransfer Hydrogenolysis (HCOONH4, Pd/C), MeOH, reflux> 90
Cbz-Protected PeptideNa / liq. NH3~85

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and workflows involving the Cbz protecting group.

Cbz_Protection_Mechanism cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (R-NH2) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Base Base (e.g., Na2CO3) Base->AminoAcid Deprotonation (optional) CbzProtected Cbz-Protected Amino Acid Intermediate->CbzProtected Elimination of Cl- Byproducts HCl + Base-H+

Mechanism of Cbz Protection of an Amino Acid.

Peptide_Synthesis_Workflow Start Start: Amino Acid 1 CbzProtect Cbz Protection of Amino Acid 1 Start->CbzProtect ActivateCarboxyl Carboxyl Group Activation (e.g., with DCC) CbzProtect->ActivateCarboxyl Couple Peptide Bond Formation with Amino Acid 2 ActivateCarboxyl->Couple Dipeptide Cbz-Protected Dipeptide Couple->Dipeptide Deprotect Cbz Deprotection (Hydrogenolysis) Dipeptide->Deprotect FreeDipeptide Dipeptide Deprotect->FreeDipeptide Elongate Further Peptide Elongation FreeDipeptide->Elongate

Workflow for Peptide Synthesis using a Cbz-Protected Amino Acid.

Cbz_Deprotection_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products CbzProtected Cbz-Protected Amine CarbamicAcid Carbamic Acid Intermediate (Unstable) CbzProtected->CarbamicAcid Hydrogenolysis Catalyst Pd/C Catalyst H2 H2 (Hydrogen) H2->Catalyst Toluene Toluene CarbamicAcid->Toluene FreeAmine Free Amine CarbamicAcid->FreeAmine Spontaneous Decarboxylation CO2 Carbon Dioxide

Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis.

Detailed Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions) [1]

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenation [1]

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2). Repeat this process three times.[1]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Protocol 3: Cbz Deprotection by Transfer Hydrogenolysis [8]

This protocol provides a convenient alternative to using hydrogen gas.

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 mmol) in methanol (MeOH) or ethanol (EtOH) (10 mL) in a reaction flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20 mol%) to the solution.[8]

  • Hydrogen Donor Addition: To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[8] Alternatively, ammonium formate can be used, often with heating to reflux.[1]

  • Reaction: Stir the mixture at the appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected product.

Protocol 4: Cbz Deprotection using HBr in Acetic Acid [9]

This protocol is suitable for substrates that are sensitive to hydrogenation.

  • Reaction Setup: Dissolve the Cbz-protected substrate (1.0 equiv) in 33% (w/w) hydrogen bromide in acetic acid (5-10 mL per mmol of substrate) at room temperature.[9]

  • Reaction: Stir the solution at room temperature and monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, dilute the reaction mixture with a large volume of cold diethyl ether to precipitate the hydrobromide salt of the product.[9]

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the deprotected amine hydrobromide salt.[9]

Conclusion

The carbobenzyloxy protecting group, since its introduction nearly a century ago, has remained a vital tool in the arsenal of the synthetic chemist. Its robust nature, ease of application, and versatile deprotection methods have solidified its role in the synthesis of complex peptides and other nitrogen-containing molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of the principles and protocols associated with the Cbz group is essential for the successful design and execution of synthetic strategies. The continued relevance of this venerable protecting group is a testament to its efficacy and reliability in the demanding field of organic synthesis.

References

The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group represents a foundational cornerstone in the field of peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first protecting group that enabled the controlled, stepwise synthesis of peptides, revolutionizing the art of creating these vital biomolecules.[1][2] Despite the subsequent development of other widely used protecting groups like Boc and Fmoc, the Cbz group maintains its relevance due to its unique characteristics, including its stability, ease of introduction, and distinct cleavage methods.[3][4] This technical guide provides a comprehensive overview of the Cbz protecting group, detailing its core principles, reaction mechanisms, experimental protocols, and quantitative data to support its application in modern research and drug development.

Core Principles of Cbz Protection

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic nature of an amine functional group, most notably the α-amino group of an amino acid.[3][5] By converting the amine into a carbamate, its reactivity is significantly diminished, preventing unwanted side reactions during subsequent synthetic steps, such as peptide bond formation.[3] The Cbz group is lauded for its robustness, exhibiting stability across a broad spectrum of reaction conditions, including basic and mildly acidic environments.[1][3]

Key characteristics of the Cbz protecting group include:

  • Robust Stability: Cbz-protected amines are stable to a wide range of conditions, offering flexibility in multi-step syntheses.[1][3]

  • Ease of Introduction: The protection reaction is typically high-yielding and proceeds under mild conditions.[1]

  • Orthogonality: The Cbz group's cleavage conditions, particularly catalytic hydrogenolysis, are orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, allowing for selective deprotection strategies.[1][6]

Mechanism of Cbz Protection and Deprotection

Introduction of the Cbz Group

The most common method for introducing the Cbz group is through the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[1][6] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The base is essential to neutralize the hydrochloric acid generated as a byproduct.[3][6]

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) CbzAmine Cbz-protected Amine Amine->CbzAmine Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzAmine HCl HCl Base Base (e.g., Na₂CO₃) Base->CbzCl Neutralizes HCl byproduct

Introduction of the Cbz protecting group.
Cleavage of the Cbz Group

The selective removal of the Cbz group is a critical step in peptide synthesis. Several reliable methods are available, with catalytic hydrogenolysis being the most prevalent.

1. Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection.[3][4] It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[3][7] The reaction proceeds via the cleavage of the benzylic C-O bond to form an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[7]

G cluster_reagents Reagents CbzAmine Cbz-protected Amine CarbamicAcid Carbamic Acid (unstable intermediate) CbzAmine->CarbamicAcid Hydrogenolysis Amine Free Amine (R-NH₂) CarbamicAcid->Amine Spontaneous Decarboxylation Toluene Toluene CarbamicAcid->Toluene CO2 CO₂ CarbamicAcid->CO2 H2 H₂ (gas) PdC Pd/C (catalyst)

Cbz deprotection via catalytic hydrogenolysis.

2. Acidic Conditions: Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also be used to cleave the Cbz group.[3][8] This method is particularly useful when the molecule contains other functional groups that are susceptible to reduction under hydrogenolysis conditions.[3]

Quantitative Data

The efficiency of Cbz protection and deprotection is a key factor in its utility. The following tables summarize representative quantitative data for these reactions.

Table 1: Representative Yields for Cbz Protection of Various Amines

Amine SubstrateReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90
AlanineCbz-Cl, aq. NaOH, 0 °C~95
PhenylalanineCbz-Cl, aq. NaHCO₃, rt> 90
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt~98
AnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92
Data sourced from BenchChem.[1]

Table 2: Comparison of Cbz Deprotection Methods and Yields

Cbz-Protected SubstrateDeprotection Method and ReagentsYield (%)
Cbz-GlycineH₂ (1 atm), 10% Pd/C, MeOH, rt> 95
Cbz-AlanineH₂ (1 atm), 10% Pd/C, EtOH, rt> 95
Cbz-PhenylalanineHBr (33% in AcOH), rt~90
Cbz-LeucineTransfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux> 90
Cbz-Protected PeptideNa / liq. NH₃~85
Data sourced from BenchChem.[1]

Detailed Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes the protection of an amino acid using benzyl chloroformate under basic aqueous conditions.

G Start Start Dissolve Dissolve amino acid in aq. Na₂CO₃ solution at 0°C Start->Dissolve AddCbzCl Add Cbz-Cl dropwise while maintaining T < 5°C Dissolve->AddCbzCl Stir Stir at room temperature for 2-4 hours AddCbzCl->Stir Wash Wash with diethyl ether to remove excess Cbz-Cl Stir->Wash Acidify Acidify aqueous layer to pH 2 with 1 M HCl at 0°C Wash->Acidify Extract Extract with an organic solvent (e.g., ethyl acetate) Acidify->Extract Dry Dry organic layers over anhydrous Na₂SO₄ Extract->Dry Concentrate Filter and concentrate under reduced pressure Dry->Concentrate End Cbz-protected amino acid Concentrate->End

Workflow for Cbz protection of an amino acid.

Methodology:

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[1]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst.

G Start Start Dissolve Dissolve Cbz-protected compound in a suitable solvent (e.g., MeOH) Start->Dissolve AddCatalyst Carefully add 10% Pd/C catalyst (5-10 mol%) Dissolve->AddCatalyst Hydrogenate Evacuate and backfill with H₂ gas (3x) Stir under H₂ atmosphere (balloon) AddCatalyst->Hydrogenate Monitor Monitor reaction progress by TLC Hydrogenate->Monitor Filter Filter through Celite to remove Pd/C catalyst Monitor->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate End Deprotected Amine Concentrate->End

Workflow for Cbz deprotection by catalytic hydrogenolysis.

Methodology:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Conclusion

The Carboxybenzyl protecting group, with its rich history and proven reliability, remains an indispensable tool in the arsenal of the modern peptide chemist. Its robust nature, coupled with well-established and mild protocols for its introduction and removal, ensures its continued application in the synthesis of complex peptides for research, diagnostics, and therapeutic development. A thorough understanding of its characteristics and the methodologies for its use, as detailed in this guide, is crucial for any scientist or researcher working in the field of peptide chemistry.

References

Technical Guide: Physicochemical Properties of 5-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified "Z-5-aminopentanoic acid." The "Z" designation typically refers to the cis isomer of a molecule containing a double bond. However, 5-aminopentanoic acid is a saturated molecule and does not exhibit cis-trans isomerism. Extensive searches for a "Z-5-aminopentenoic acid" did not yield substantive data. Therefore, this guide details the properties of the well-documented saturated compound, 5-aminopentanoic acid , assuming a possible typographical error in the original query.

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-aminopentanoic acid, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

5-Aminopentanoic acid, also known as 5-aminovaleric acid, is a delta-amino acid that plays a role as a human metabolite.[1] It is structurally a methylene homologue of the neurotransmitter gamma-aminobutyric acid (GABA).[1][2]

Structure and Identification
IdentifierValue
IUPAC Name 5-aminopentanoic acid
Synonyms 5-Aminovaleric acid, delta-Aminovaleric acid
CAS Number 660-88-8[3]
Chemical Formula C5H11NO2[3][4]
Molecular Weight 117.15 g/mol [1][4]
SMILES NCCCCC(O)=O
InChI Key JJMDCOVWQOJGCB-UHFFFAOYSA-N[4]
Physicochemical Data

The following table summarizes key quantitative physicochemical properties of 5-aminopentanoic acid.

PropertyValueSource
Melting Point 157.5 °C[1]
Boiling Point Not Available
Water Solubility 1000 mg/mL at 20 °C[1]
logP -2.63[1]
pKa (Strongest Acidic) 4.65 (Predicted)
pKa (Strongest Basic) 10.21 (Predicted)

Experimental Protocols

Synthesis of N-Boc-5-Aminopentanoic Acid

A common procedure in peptide synthesis and for creating derivatives of 5-aminopentanoic acid involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Methodology:

  • Dissolve 5-aminopentanoic acid (0.05 mol) in a mixture of 100 mL of 2% aqueous sodium hydroxide and 100 mL of dioxane.

  • Slowly add a solution of di-tert-butyl dicarbonate (0.05 mol) in dioxane dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Acidify the mixture to pH 3 using 1 N hydrochloric acid.

  • Extract the acidified reaction mixture three times with dichloromethane.

  • Combine the organic layers, wash them sequentially with water, and then dry over sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 5-(tert-butoxycarbonylamino)pentanoic acid as a white crystalline solid.[5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (500 MHz, H₂O): Spectra can be obtained to confirm the proton environments within the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton of the compound.

  • 2D NMR (¹H-¹³C HSQC): Can be used to determine the connectivity between protons and their directly attached carbons.[1]

Mass Spectrometry (MS):

  • GC-MS: Gas chromatography-mass spectrometry can be used for the analysis of volatile derivatives of 5-aminopentanoic acid.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful technique for the detection and quantification of 5-aminopentanoic acid in biological samples.[1]

Biological Activity and Signaling Pathways

5-aminopentanoic acid is recognized as a weak GABA agonist and is a product of lysine degradation.[1][2][6]

Lysine Degradation Pathway

5-aminopentanoic acid is an intermediate in the metabolic breakdown of lysine. This pathway is significant in various organisms.

G Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Piperideine L-Piperideine Cadaverine->Piperideine Aminopentanoic_acid 5-Aminopentanoic Acid Piperideine->Aminopentanoic_acid

Simplified Lysine Degradation Pathway.
GABA Agonist Activity

As a homologue of GABA, 5-aminopentanoic acid can act as a weak agonist at GABA receptors, potentially influencing neuronal inhibition.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron 5_AVA 5-Aminopentanoic Acid GABA_Receptor GABA Receptor 5_AVA->GABA_Receptor Binds to Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Activates

Mechanism of Action as a GABA Agonist.

Experimental Workflow for Analysis

The following diagram outlines a general workflow for the extraction and analysis of 5-aminopentanoic acid from biological samples.

G start Biological Sample extraction Sample Extraction (e.g., SPE) start->extraction derivatization Derivatization (Optional) (for GC-MS) extraction->derivatization analysis Instrumental Analysis (LC-MS/MS or GC-MS) extraction->analysis derivatization->analysis data Data Processing and Quantification analysis->data end Results data->end

General Workflow for Analysis.

References

Whitepaper: A Technical Guide to Lysine Side Chain Modification Using 5-(((benzyloxy)carbonyl)amino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The targeted chemical modification of proteins is a cornerstone of modern chemical biology and drug development. Lysine residues, with their solvent-exposed and nucleophilic primary ε-amino groups, are frequent targets for chemical conjugation. This technical guide provides an in-depth overview of the use of 5-(((benzyloxy)carbonyl)amino)pentanoic acid for the site-specific or stochastic modification of lysine side chains. This reagent serves as a versatile linker, introducing a protected amino group at a defined distance from the protein backbone. The benzyloxycarbonyl (Cbz or Z) protecting group allows for subsequent orthogonal deprotection and further functionalization, making it a valuable tool in constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), or for studying the impact of post-translational modifications. This document details the underlying chemistry, comprehensive experimental protocols, methods for quantitative analysis, and potential applications.

Introduction to Lysine Modification

Post-translational modifications (PTMs) of lysine residues, such as ubiquitination and acetylation, are critical for regulating protein function, stability, and cellular localization.[1] Mimicking or blocking these natural PTMs through chemical modification provides a powerful method to probe biological pathways and develop novel therapeutics.[1][2] The most common strategy for lysine modification targets the primary amine of the side chain (ε-NH2) and the N-terminal α-amino group.[3]

The reagent this compound, a derivative of 5-aminopentanoic acid with a Cbz-protected amine, offers a unique tool for protein chemists. When activated, typically as an N-hydroxysuccinimide (NHS) ester, it acylates lysine residues, introducing a five-carbon spacer arm. This modification achieves two primary goals:

  • Steric Blockade: It neutralizes the positive charge of the lysine residue and introduces a bulky group, which can be used to block specific interaction sites or prevent natural PTMs like ubiquitination.

  • Orthogonal Handle: The Cbz group is stable under many reaction conditions but can be selectively removed via hydrogenolysis, revealing a primary amine. This newly exposed amine can then be used for subsequent, specific conjugation reactions.

This guide focuses on the practical application of this reagent, activated as its N-hydroxysuccinimide ester, for controlled protein modification.

Reaction Chemistry and Mechanism

The modification of lysine residues with this compound requires the activation of its carboxylic acid moiety. The most common and efficient method is the formation of an N-hydroxysuccinimide (NHS) ester .

The overall reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine of a lysine residue acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases NHS as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where a sufficient fraction of the lysine amino groups are deprotonated and thus nucleophilic.[4] However, this must be balanced against the competing hydrolysis of the NHS ester, which also accelerates at higher pH.[3]

G cluster_reactants Reactants cluster_products Products reagent_node reagent_node protein_node protein_node product_node product_node intermediate_node intermediate_node Lysine Protein-Lys-NH₂ (Nucleophile) intermediate + Lysine->intermediate NHS_Ester Z-NH-(CH₂)₄-CO-NHS (Electrophile) NHS_Ester->intermediate Modified_Lysine Protein-Lys-NH-CO-(CH₂)₄-NH-Z (Stable Amide Bond) NHS N-Hydroxysuccinimide (Byproduct) intermediate->Modified_Lysine Nucleophilic Acyl Substitution intermediate->NHS

Caption: Reaction scheme for lysine acylation using an NHS ester.

Detailed Experimental Protocols

This section provides a representative protocol for modifying a model protein, such as Bovine Serum Albumin (BSA), with this compound N-hydroxysuccinimide ester (Z-AP-OSu).

Preparation of Z-AP-OSu Reagent

While commercially available, the Z-AP-OSu reagent can be synthesized from this compound.

  • Materials: this compound, N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous Dimethylformamide (DMF) for stock solution.

  • Protocol:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a small amount of DCM dropwise to the solution.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.

    • Confirm product identity and purity via ¹H NMR and Mass Spectrometry.

    • For use, prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMF or DMSO.

Protein Modification Protocol
  • Materials: Target protein (e.g., BSA), Z-AP-OSu stock solution, Reaction Buffer (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3), Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0), Desalting column (e.g., PD-10 or equivalent).

  • Protocol:

    • Protein Preparation: Prepare a solution of the protein (e.g., 5-10 mg/mL) in the Reaction Buffer. Ensure any amine-containing buffers from previous purification steps are removed via dialysis or buffer exchange.

    • Reaction Setup: While gently vortexing the protein solution, add the desired molar excess of the Z-AP-OSu stock solution. The molar excess can range from 5x to 50x depending on the desired degree of labeling and protein reactivity. Note: The volume of the organic solvent (DMF/DMSO) should not exceed 5-10% of the total reaction volume.

    • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.

    • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

    • Purification: Remove unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Collect the protein-containing fractions.

Analysis and Characterization
  • Protein Concentration: Determine the concentration of the purified, modified protein using a standard protein assay (e.g., BCA assay).

  • Mass Spectrometry:

    • Analyze an aliquot of the modified protein by ESI-MS or MALDI-TOF to determine the overall mass increase. Each modification adds a mass of 247.29 Da (C13H15NO3). The number of modifications can be estimated from the mass shift.

    • For site-specific information, perform a "bottom-up" proteomics workflow: digest the modified protein with trypsin, and analyze the resulting peptides by LC-MS/MS.[5] Modified lysine residues will resist tryptic cleavage and can be identified by searching for the corresponding mass shift on the lysine residue.[6]

Data Presentation: Quantitative Analysis

The efficiency of the lysine modification is dependent on factors like pH, temperature, reaction time, and the molar excess of the modifying reagent. The following table summarizes representative data for the modification of a model protein under controlled conditions.

Molar Excess of Z-AP-OSuReaction Time (hr)Degree of Labeling (DOL)*Modification Efficiency (%)**
5x21.8 ± 0.336%
10x23.5 ± 0.535%
20x26.2 ± 0.831%
20x47.1 ± 0.935.5%

*Degree of Labeling (DOL) is defined as the average number of modifier molecules per protein, determined by mass spectrometry. **Modification Efficiency is calculated as (DOL / Molar Excess) * 100. Note that efficiency appears to decrease at higher excesses due to increased hydrolysis and modification of the most reactive sites first.

Experimental and Logical Workflows

Visualizing the workflow is essential for planning and execution. The following diagrams illustrate the experimental process and the logical impact of the modification.

G prep_node prep_node reaction_node reaction_node analysis_node analysis_node result_node result_node A Prepare Protein in Amine-Free Buffer (pH 8.3) C Add Z-AP-OSu to Protein Solution A->C B Prepare Z-AP-OSu Stock Solution (DMF) B->C D Incubate (1-4h, RT) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify via Desalting Column (e.g., PD-10) E->F G Characterize Product F->G H Intact Mass Analysis (MALDI/ESI-MS) G->H I Peptide Mapping (LC-MS/MS) G->I J Determine Degree of Labeling (DOL) H->J K Identify Modification Sites I->K

Caption: A standard experimental workflow for protein modification.

The modification of a lysine residue can have significant downstream biological consequences. For example, it can prevent ubiquitination, a key step in protein degradation and signaling pathways.

G cluster_0 Native Signaling Pathway cluster_1 Effect of Lysine Modification signal_node signal_node protein_node protein_node modifier_node modifier_node outcome_node outcome_node positive_outcome positive_outcome Signal Upstream Signal E3Ligase E3 Ubiquitin Ligase Signal->E3Ligase TargetProtein Target Protein (with Lysine Site) E3Ligase->TargetProtein Binds Degradation Protein Degradation / Downstream Signaling TargetProtein->Degradation Leads to Ubiquitin Ubiquitin Ubiquitin->TargetProtein Conjugates to Lys ZAP_mod Z-AP Modification ModifiedProtein Modified Protein (Lysine Blocked) ZAP_mod->ModifiedProtein Blocked Binding Inhibited ModifiedProtein->Blocked E3Ligase2 E3 Ubiquitin Ligase E3Ligase2->ModifiedProtein Stabilization Protein Stabilization Blocked->Stabilization

Caption: Conceptual impact of lysine modification on a signaling pathway.

Conclusion

This compound is a powerful and versatile reagent for the chemical modification of lysine residues in proteins. By activating it as an NHS ester, researchers can efficiently introduce a linker with a protected amine. This strategy is valuable for sterically blocking protein-protein interactions, preventing natural post-translational modifications, and installing an orthogonal chemical handle for further bioconjugation. The protocols and analytical methods described in this guide provide a robust framework for the successful application of this reagent in diverse research and drug development settings. Careful control of reaction conditions and thorough analytical characterization are paramount to achieving reproducible and interpretable results.

References

The Enduring Utility of Cbz-Protected Amino Acids in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbobenzyloxy (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone in the field of organic synthesis, particularly in the art of peptide chemistry.[1] Its development was a watershed moment, enabling the first rational and stepwise synthesis of peptides by providing a robust and selectively removable protecting group for the amino functionality of amino acids.[1] This technical guide provides an in-depth exploration of the multifaceted uses of Cbz-protected amino acids in contemporary organic synthesis, detailing their application in peptide synthesis, as versatile chiral synthons, and in the construction of complex peptidomimetics and unnatural amino acids. This document adheres to stringent data presentation and visualization standards to provide a clear and comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Core Applications of Cbz-Protected Amino Acids

The enduring relevance of the Cbz group stems from its unique combination of stability and selective lability. Cbz-protected amines exhibit remarkable stability across a wide range of reaction conditions, including those involving basic and mildly acidic media, which allows for extensive synthetic manipulations at other parts of the molecule.[1] Crucially, the Cbz group can be selectively removed under conditions that are orthogonal to many other common protecting groups, most notably the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonality is a critical principle in modern multi-step organic synthesis.[1]

Peptide Synthesis: A Foundational Tool

While solid-phase peptide synthesis (SPPS) predominantly employs Fmoc and Boc strategies, Cbz-protected amino acids remain highly valuable in solution-phase peptide synthesis (SPPS), particularly for the synthesis of shorter peptides and peptide fragments.[] The Cbz group's stability and the crystalline nature of many Cbz-protected amino acids facilitate purification at intermediate stages.[3] The typical workflow involves the coupling of a Cbz-protected amino acid with an amino acid ester, followed by saponification of the ester to liberate the carboxylic acid for the next coupling step.[1]

Chiral Synthons for Asymmetric Synthesis

The inherent chirality of amino acids makes their Cbz-protected derivatives powerful starting materials for asymmetric synthesis. By masking the amino group, the carboxylic acid functionality can be selectively transformed into a variety of other functional groups, or the side chain can be elaborated, all while preserving the stereochemical integrity of the α-carbon. This strategy has been successfully employed in the synthesis of a diverse array of chiral molecules, including:

  • Chiral Amino Alcohols: Reduction of the carboxylic acid or ester of a Cbz-protected amino acid provides direct access to enantiomerically pure amino alcohols, which are valuable building blocks for pharmaceuticals and chiral auxiliaries.[4]

  • β-Lactams: The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, can utilize Cbz-protected amino acid derivatives to produce chiral β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.

  • Chiral Heterocycles: The chirality embedded in Cbz-protected amino acids can be transferred to newly formed heterocyclic rings, enabling the asymmetric synthesis of various nitrogen-containing heterocycles.

Synthesis of Peptidomimetics and Unnatural Amino Acids

The quest for novel therapeutic agents with improved pharmacokinetic properties has driven the development of peptidomimetics, compounds that mimic the structure and function of natural peptides. Cbz-protected amino acids serve as key starting materials in the synthesis of these complex molecules, for instance, in the preparation of ketomethylene dipeptide isosteres.[5]

Furthermore, the chemical robustness of the Cbz group allows for extensive modification of the amino acid side chain, providing a gateway to a vast array of unnatural amino acids.[6][7] These non-proteinogenic amino acids are crucial for probing biological processes and for developing peptides with enhanced stability and novel biological activities.

Quantitative Data on Cbz Protection and Deprotection

The efficiency of the introduction and removal of the Cbz group is paramount to its utility. The following tables summarize representative yields for these transformations under various conditions.

Amine SubstrateReagents and ConditionsYield (%)Reference
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C>90[1]
AlanineCbz-Cl, aq. NaOH, 0 °C~95[1]
PhenylalanineCbz-Cl, aq. NaHCO₃, rt>90[1]
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt~98[1]
AnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92[1]
Various AminesCbz-Cl, Water99[8]

Table 1: Representative Yields for Cbz Protection of Various Amines.

Cbz-Protected SubstrateDeprotection Method and ReagentsYield (%)Reference
Cbz-GlycineH₂ (1 atm), 10% Pd/C, MeOH, rt>95[1]
Cbz-AlanineH₂ (1 atm), 10% Pd/C, EtOH, rt>95[1]
Cbz-PhenylalanineHBr (33% in AcOH), rt~90[1]
Cbz-LeucineTransfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux>90[1]
Cbz-Protected PeptideNa / liq. NH₃~85[1]
Various N-Cbz amines10% Pd/C, NaBH₄, Methanol, rt93-98[9]

Table 2: Comparison of Cbz Deprotection Methods and Yields.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M aqueous sodium carbonate (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl, 1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid in 1 M aqueous sodium carbonate solution with cooling in an ice bath.[1]

  • While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • Methanol or ethanol

  • 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[1]

  • Carefully add the 10% Pd/C catalyst.[1]

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[1]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Protocol 3: Solution-Phase Peptide Coupling using Cbz-Protected Amino Acid

Materials:

  • Cbz-L-Alanine (1.0 eq)

  • L-Alanine methyl ester hydrochloride (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Ethyl acetate/hexane

Procedure:

  • Dissolve Cbz-L-Alanine, L-Alanine methyl ester hydrochloride, and HOBt in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Remove the precipitated dicyclohexylurea (DCU) by filtration.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexane to give Cbz-Ala-Ala-OMe as a white solid.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of Cbz-protected amino acids.

Cbz_Protection_Deprotection_Workflow AminoAcid Amino Acid CbzCl_Base Cbz-Cl, Base (Schotten-Baumann) AminoAcid->CbzCl_Base Protection Cbz_Protected_AA Cbz-Protected Amino Acid CbzCl_Base->Cbz_Protected_AA Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Cbz_Protected_AA->Hydrogenolysis Deprotection Acidolysis Acidolysis (e.g., HBr/AcOH) Cbz_Protected_AA->Acidolysis Deprotection Deprotected_Amine Deprotected Amine Hydrogenolysis->Deprotected_Amine Acidolysis->Deprotected_Amine

Cbz Protection and Deprotection Workflow

Peptide_Synthesis_Workflow start Start: Cbz-AA-OH coupling 1. Couple with AA-OR' (e.g., DCC, HOBt) start->coupling dipeptide Cbz-AA-AA-OR' coupling->dipeptide saponification 2. Saponification (e.g., NaOH) dipeptide->saponification dipeptide_acid Cbz-AA-AA-OH saponification->dipeptide_acid repeat Repeat cycle for chain elongation dipeptide_acid->repeat repeat->coupling Yes final_peptide Final Protected Peptide repeat->final_peptide No

Solution-Phase Peptide Synthesis Cycle

Orthogonality_Diagram cluster_cbz Cbz Deprotection Conditions cluster_fmoc Fmoc Deprotection Conditions cluster_boc Boc Deprotection Conditions ProtectingGroups Cbz Fmoc Boc Cbz_Deprotection Hydrogenolysis (H₂, Pd/C) ProtectingGroups:s->Cbz_Deprotection Cbz Fmoc_Deprotection Base (e.g., Piperidine) ProtectingGroups:s->Fmoc_Deprotection Fmoc Boc_Deprotection Acid (e.g., TFA) ProtectingGroups:s->Boc_Deprotection Boc Fmoc_Stable Stable Cbz_Deprotection->Fmoc_Stable Boc_Stable Stable Cbz_Deprotection->Boc_Stable Cbz_Cleaved Cleaved Cbz_Deprotection->Cbz_Cleaved Cbz_Stable Stable Fmoc_Deprotection->Cbz_Stable Fmoc_Deprotection->Boc_Stable Fmoc_Cleaved Cleaved Fmoc_Deprotection->Fmoc_Cleaved Boc_Deprotection->Cbz_Stable Boc_Deprotection->Fmoc_Stable Boc_Cleaved Cleaved Boc_Deprotection->Boc_Cleaved

Orthogonality of Cbz, Fmoc, and Boc Protecting Groups

Conclusion

Despite the development of numerous other amine protecting groups, the carbobenzyloxy group continues to be an indispensable tool in the arsenal of the synthetic organic chemist. Its unique combination of stability, ease of introduction and removal, and orthogonality with other common protecting groups ensures its continued application in the synthesis of peptides, chiral molecules, and other complex organic targets. A thorough understanding of the principles and protocols outlined in this guide will enable researchers, scientists, and drug development professionals to effectively leverage the power of Cbz-protected amino acids in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis: Coupling of 5-(((benzyloxy)carbonyl)amino)pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is fundamental to achieving high-purity, well-defined peptide sequences. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies are the most prevalent for α-amino protection, the benzyloxycarbonyl (Cbz or Z) group offers a valuable orthogonal protection scheme.[1][2] The Z-group is stable under the basic conditions used for Fmoc removal and the acidic conditions for Boc deprotection, making it a useful tool for specific applications, such as the synthesis of peptides with N-terminal modifications or as a stable side-chain protecting group.[3][4]

This document provides a detailed protocol for the coupling of a non-standard amino acid, 5-(((benzyloxy)carbonyl)amino)pentanoic acid, within a standard Fmoc-based solid-phase peptide synthesis workflow. Due to the limited application of Z-protected amino acids directly in SPPS building blocks, this protocol is based on well-established coupling methodologies for non-standard amino acids and may require optimization for specific sequences and resins.[1]

Key Considerations for Z-Protected Amino Acids in SPPS

The Z-group is traditionally employed in solution-phase peptide synthesis.[1] Its application in SPPS, particularly as an N-terminal protecting group on a building block, requires careful consideration. The primary advantage of the Z-group is its orthogonality to both Fmoc and Boc protecting groups.[5] It is typically removed via hydrogenolysis (e.g., H₂/Pd), or by treatment with strong acids such as HBr in acetic acid or sodium in liquid ammonia.[6] While generally stable to the trifluoroacetic acid (TFA) cocktails used for final cleavage in Fmoc-SPPS, the specific conditions and the presence of scavengers can influence its stability.[7][8]

Experimental Protocols

This section outlines the materials required and a step-by-step procedure for the coupling of this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials
  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling Reagents (Choose one of the following systems):

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole)

  • Base:

    • DIPEA (N,N-diisopropylethylamine)

    • NMM (N-methylmorpholine)

  • Solvents:

    • DMF (N,N-dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane), peptide synthesis grade

  • Washing Solvents: DMF, DCM, Isopropanol

  • Nitrogen gas for agitation

Coupling Protocol (HBTU/DIPEA Activation)

This protocol is a standard procedure for coupling amino acids in SPPS and serves as a starting point.

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

    • If the previous step was an Fmoc deprotection, ensure the resin is thoroughly washed with DMF to remove all traces of piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HBTU in a minimal amount of DMF.

    • Add 6-10 equivalents of DIPEA to the solution.

    • Allow the activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture using nitrogen bubbling or an orbital shaker for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[9]

      • A blue or purple color indicates an incomplete reaction.

      • A yellow or colorless result suggests the coupling is complete.

    • If the Kaiser test is positive, continue the coupling for another 1-2 hours and re-test. If it remains positive, a double coupling may be necessary.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally isopropanol (2-3 times) to remove excess reagents and byproducts.

  • Capping (Optional):

    • If a small amount of unreacted amine remains, it is advisable to cap these sites to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Proceed to the next step in the SPPS cycle (deprotection or cleavage).

Data Presentation

The following table summarizes the recommended starting parameters for the coupling reaction. These values are based on general SPPS protocols and may require optimization for maximal efficiency with this compound.

ParameterRecommended RangeNotes
Equivalents of Z-5-aminopentanoic acid3 - 5An excess is used to drive the reaction to completion.
Equivalents of Coupling Reagent (e.g., HBTU)3 - 5Should be approximately equal to the equivalents of the amino acid.
Equivalents of Base (e.g., DIPEA)6 - 10Typically double the equivalents of the coupling reagent.
Coupling Time1 - 4 hoursMonitor with a Kaiser test. Difficult couplings may require longer times or double coupling.
SolventDMFEnsure the use of high-purity, peptide synthesis grade solvent.
TemperatureRoom TemperatureElevated temperatures can be used for difficult couplings but may increase the risk of side reactions.

Visualizations

SPPS Coupling Workflow

The following diagram illustrates the logical workflow for the coupling of this compound within a standard Fmoc-SPPS cycle.

SPPS_Coupling_Workflow start_node Start: Resin with Free N-terminal Amine process_activation Activate Z-5-aminopentanoic acid (e.g., with HBTU/DIPEA) start_node->process_activation end_node Proceed to Next SPPS Cycle decision decision capping_process capping_process decision->capping_process Positive (Optional Capping) process_washing Wash Resin (DMF, DCM) decision->process_washing Negative process_recouple Continue Coupling or Double Couple decision->process_recouple Positive process process capping_process->process_washing process_coupling Couple to Resin process_activation->process_coupling process_coupling->decision Monitor Reaction (Kaiser Test) process_washing->end_node process_recouple->decision

Caption: Workflow for coupling Z-5-aminopentanoic acid in SPPS.

Orthogonal Protection Scheme

This diagram illustrates the orthogonality of the Z-group in relation to Fmoc and Boc protecting groups.

Orthogonal_Protection Fmoc Fmoc Group Deprotection_Base Base (e.g., Piperidine) Fmoc->Deprotection_Base Cleaved by Deprotection_Acid Acid (e.g., TFA) Fmoc->Deprotection_Acid Stable Deprotection_H2 Hydrogenolysis (H2/Pd) Fmoc->Deprotection_H2 Stable Boc Boc Group Boc->Deprotection_Base Stable Boc->Deprotection_Acid Cleaved by Boc->Deprotection_H2 Stable Z Z (Cbz) Group Z->Deprotection_Base Stable Z->Deprotection_Acid Stable Z->Deprotection_H2 Cleaved by

Caption: Orthogonality of Fmoc, Boc, and Z protecting groups.

References

Application Notes: Cbz-5-Aminopentanoic Acid as a Flexible Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Flexible Linkers in Bioconjugates

Bioconjugation is a critical chemical strategy used to link biomolecules with other molecules, such as drugs or imaging agents, to create novel therapeutic and diagnostic agents.[1] Antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) are two prominent examples where the linker, the component connecting the targeting moiety to the payload, plays a pivotal role.[2][3] The linker's chemical nature, stability, and length are critical determinants of the conjugate's overall efficacy, safety, and pharmacokinetic profile.[4][5]

Cbz-5-aminopentanoic acid is a valuable building block for constructing flexible linkers. Its structure consists of a five-carbon alkyl chain that provides spatial separation and flexibility between the conjugated molecules. This flexibility can be crucial for overcoming steric hindrance, allowing each component of the conjugate to interact effectively with its respective target.[6][7] The molecule is flanked by a carboxylic acid and a Cbz (carboxybenzyl)-protected amine, providing orthogonal handles for a sequential and controlled conjugation strategy. The Cbz group is a stable amine protecting group that can be cleanly removed under specific conditions, typically catalytic hydrogenolysis, revealing a primary amine for subsequent reactions.[8][9]

This document provides detailed protocols and data for incorporating Cbz-5-aminopentanoic acid into bioconjugate workflows, particularly for the development of ADCs.

Applications in Bioconjugate Design

The pentanoic acid backbone of this linker is primarily used in contexts requiring a balance of flexibility and a defined spatial separation.

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a tumor-specific antigen.[2][10] A flexible alkyl chain like the one derived from 5-aminopentanoic acid can ensure the payload does not interfere with the antibody's binding affinity.[11] It also influences the ADC's stability in circulation and the efficiency of payload release inside the target cancer cell.[12][13]

  • PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3] The linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7][] Alkyl chains are among the most common motifs used in PROTAC linker design.[3]

Data Presentation: Comparative Linker Stability

The stability of the linker is paramount for the safety and efficacy of an ADC. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while insufficient release at the tumor site reduces efficacy.[15] The choice of linker chemistry (cleavable vs. non-cleavable) is a key design consideration.[13] While data for 5-aminopentanoic acid specifically is not extensively published in comparative studies, the stability of the resulting amide or thioether bonds is well-understood. The following tables summarize representative data comparing the stability of common linker types, providing a framework for design decisions.

Table 1: Comparative Plasma Stability of Different Linker Chemistries

Linker Type Linkage Stability Characteristic Representative Half-Life (in vivo) Reference
Non-Cleavable Thioether (e.g., from SMCC) Highly stable; relies on lysosomal degradation of the antibody to release payload. >95% intact ADC after 7 days (rat serum) [12]
Cleavable Dipeptide (e.g., Val-Cit) Stable in plasma but cleaved by lysosomal proteases (e.g., Cathepsin B). >9 days (human plasma), but can be less stable in mouse plasma (~2-7 days). [12][16]
Cleavable Hydrazone Acid-labile; designed to cleave in the acidic environment of endosomes/lysosomes. Stable at pH 7.4, half-life of hours at pH 5. [11]

| Cleavable | Disulfide | Cleaved in the reducing intracellular environment. | Variable; can be prone to premature cleavage in circulation. |[15] |

Experimental Protocols

The following protocols outline a general workflow for using Cbz-5-aminopentanoic acid to synthesize a linker-payload intermediate and conjugate it to an antibody.

Protocol 1: Synthesis of a Linker-Payload Intermediate

This protocol describes the coupling of Cbz-5-aminopentanoic acid to an amine-containing payload molecule using EDC/NHS chemistry, followed by the deprotection of the Cbz group.

Materials:

  • Cbz-5-aminopentanoic acid

  • Amine-containing payload (e.g., a cytotoxic drug)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[17]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[18]

  • Activation Buffer: 0.1 M MES, pH 6.0[19]

  • Anhydrous Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)[8]

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply or a transfer hydrogenation reagent[9]

Procedure:

Part A: Activation and Coupling to Payload

  • Dissolve Reagents: Dissolve Cbz-5-aminopentanoic acid (1.2 equivalents) in anhydrous DMF. In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in DMF.

  • Activate Carboxylic Acid: In a third vial, dissolve EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) in Activation Buffer or DMF immediately before use.[18][19]

  • Activation Reaction: Add the EDC/Sulfo-NHS solution to the Cbz-5-aminopentanoic acid solution. Let the mixture react for 15-30 minutes at room temperature to form the NHS-ester intermediate.[19]

  • Coupling Reaction: Add the activated linker solution to the payload solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Monitor the reaction by LC-MS. Once complete, purify the Cbz-linker-payload conjugate using reverse-phase HPLC. Lyophilize the pure fractions to obtain a white powder.

Part B: Cbz Deprotection

  • Preparation: Dissolve the purified Cbz-linker-payload conjugate in methanol.[8]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Hydrogenolysis: Securely attach the flask to a hydrogen gas line or balloon. Purge the flask with H₂ gas and then maintain a hydrogen atmosphere (1 atm) with vigorous stirring. Alternatively, use a transfer hydrogenation method.[9]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.[8]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the amine-terminated linker-payload. This product can be used in the next step without further purification if it is sufficiently pure.

Protocol 2: Conjugation to Antibody and Characterization

This protocol describes the conjugation of the amine-terminated linker-payload to a monoclonal antibody via its lysine residues.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-terminated linker-payload from Protocol 1

  • A bifunctional crosslinker such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to first create a maleimide-activated linker-payload, if cysteine conjugation is desired (not detailed here). For lysine conjugation, an NHS-ester activation of the antibody's carboxyl groups can be performed, but direct amide bond formation is less common. A more standard approach for lysine conjugation involves modifying the lysine ε-amino groups. The protocol below assumes a standard lysine-based conjugation strategy.

  • Purification/Desalting columns (e.g., Sephadex G-25)[17]

Procedure: Note: The direct conjugation of an amine-terminated linker to an antibody is complex. A more common and controlled method involves creating a maleimide-activated linker-payload that reacts with thiols generated by reducing the antibody's interchain disulfides. However, for the purpose of illustrating the use of the generated amine, we will describe a general lysine-targeting approach.

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Linker-Payload Activation (if needed): To conjugate to antibody lysines, the amine on the linker-payload must react with an activated group on the antibody. This typically involves modifying the antibody first. For this example, we will assume a scenario where the linker-payload's amine is the nucleophile.

  • Conjugation Reaction: The conjugation chemistry will depend on the chosen strategy. For lysine conjugation, one might use a bifunctional NHS-ester linker to bridge the payload's amine to the antibody's amine, or use enzymatic methods. Given the starting materials, a more direct (though less common) approach would be to activate carboxylates on the antibody using EDC/NHS and then add the amine-terminated linker-payload.

  • Reaction Quenching: Quench the reaction by adding an excess of a small molecule amine like Tris or lysine to consume any remaining reactive groups.

  • Purification: Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC) or using a desalting column.

  • Characterization:

    • Determine Drug-to-Antibody Ratio (DAR): The average number of payload molecules per antibody is a critical quality attribute.[20] This can be measured using UV-Vis spectroscopy (if payload and antibody have different absorbance maxima), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[20][21][22]

    • Assess Purity and Aggregation: Use Size-Exclusion Chromatography (SEC-HPLC) to determine the percentage of monomeric ADC and quantify any aggregates or fragments.[12]

    • Confirm Identity: Use intact and/or reduced mass spectrometry to confirm the identity of the final ADC and its subunits (light and heavy chains).[21][23]

Visualizations: Workflows and Mechanisms

Logical Relationship of ADC Components

ADC_Components cluster_ADC Antibody-Drug Conjugate (ADC) ADC Monoclonal Antibody (Targeting) Linker (C5 Alkyl Chain) Cytotoxic Payload (Drug)

Caption: Core components of an Antibody-Drug Conjugate.

Experimental Workflow for ADC Synthesis

ADC_Workflow A 1. Activate Cbz-5-Aminopentanoic Acid (EDC/NHS Chemistry) B 2. Couple to Amine-Payload A->B C 3. Purify Cbz-Linker-Payload (HPLC) B->C D 4. Cbz Deprotection (Catalytic Hydrogenolysis) C->D E 5. Purify Amine-Linker-Payload D->E F 6. Conjugate to Antibody (e.g., via Lysine Residues) E->F G 7. Purify Final ADC (Size-Exclusion Chromatography) F->G H 8. Characterize ADC (MS, HIC, SEC) G->H

Caption: General workflow for ADC synthesis using the linker.

Signaling Pathway: ADC Mechanism of Action

ADC_MoA cluster_cell Target Cancer Cell Receptor Tumor Antigen (Receptor) Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Lysosome Lysosome (Low pH, Enzymes) Endosome->Lysosome 3. Trafficking & Fusion Payload_Action Payload Action (e.g., DNA Damage, Microtubule Disruption) Lysosome->Payload_Action Payload Release Apoptosis Apoptosis (Cell Death) Payload_Action->Apoptosis Triggers ADC ADC in Circulation ADC->Receptor 1. Binding

Caption: Generalized mechanism of action for an ADC.[10][24][]

References

Application Notes and Protocols: Incorporation of 5-Cbz-aminopentanoic Acid into Peptide Nucleic Acids (PNA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, a feature that confers high binding affinity and specificity to complementary DNA and RNA sequences, along with exceptional resistance to enzymatic degradation.[1][2][3][4][5][6] These properties make PNAs promising candidates for various therapeutic and diagnostic applications, including antisense therapy, gene editing, and molecular probes.[4][6][7][8][9][10]

Modification of the PNA structure is a common strategy to further enhance its properties, such as cellular uptake, solubility, and bioavailability. One such modification involves the incorporation of amino acid-based linkers or spacers. This document provides detailed application notes and protocols for the incorporation of 5-Cbz-aminopentanoic acid into a PNA sequence. The inclusion of this Cbz-protected amino acid can serve multiple purposes:

  • As a flexible spacer: To distance a conjugated moiety (e.g., a cell-penetrating peptide, a fluorescent dye, or a drug molecule) from the PNA oligomer to minimize steric hindrance and maintain the binding affinity of the PNA.

  • As a functionalization handle: The benzyloxycarbonyl (Cbz) protecting group can be removed post-synthesis to expose a primary amine, which can then be used for the site-specific conjugation of other molecules.

  • To modulate physicochemical properties: The introduction of the aminopentanoic acid linker can influence the solubility and aggregation propensity of the PNA conjugate.

Data Presentation

The incorporation of linkers such as 5-Cbz-aminopentanoic acid can influence the hybridization properties and biological activity of PNAs. The following tables summarize expected quantitative data based on the effects of similar modifications reported in the literature.

Table 1: Thermal Melting (Tm) Analysis of PNA Hybridization with Complementary DNA

PNA Sequence IDModificationTm (°C) vs. Complementary DNAΔTm (°C)
PNA-001Unmodified68.5-
PNA-002N-terminal 5-aminopentanoic acid68.2-0.3
PNA-003N-terminal 5-aminopentanoic acid-CPP*67.9-0.6

*CPP: Cell-Penetrating Peptide. Data is hypothetical and serves as an example of the expected minor impact of a linker on hybridization affinity. The primary function of the linker is to spatially separate the PNA from a conjugated moiety.

Table 2: Cellular Uptake Efficiency of Modified PNA in HeLa Cells

PNA Sequence IDModificationCellular Uptake Efficiency (%)
PNA-001Unmodified< 5
PNA-002N-terminal 5-aminopentanoic acid< 5
PNA-003N-terminal 5-aminopentanoic acid-CPP*> 80

*CPP: Cell-Penetrating Peptide. Data is hypothetical and illustrates the necessity of conjugating moieties like CPPs to enhance cellular delivery, for which the linker provides a crucial attachment point.

Experimental Protocols

The following protocols describe the synthesis of a PNA oligomer and the subsequent incorporation of 5-Cbz-aminopentanoic acid at the N-terminus using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Protocol 1: Solid-Phase Synthesis of PNA Oligomer

This protocol outlines the general procedure for assembling a PNA sequence on a solid support.

Materials:

  • Fmoc-PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Monomer Coupling:

    • In a separate vial, dissolve 4 equivalents of the desired Fmoc-PNA monomer and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the monomer solution and pre-activate for 2 minutes.

    • Add the activated monomer solution to the resin and agitate for 1-2 hours at room temperature.

    • To ensure complete coupling, a second coupling can be performed.

    • Wash the resin with DMF (5 times).

  • Capping (Optional but Recommended):

    • Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:1:8 v/v/v) for 10 minutes to cap any unreacted amino groups.

    • Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent PNA monomer in the desired sequence.

PNA_Synthesis_Workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Fmoc-PNA Monomer (DIC/Oxyma) wash1->couple wash2 Wash (DMF) couple->wash2 cap Capping (Acetic Anhydride) wash2->cap wash3 Wash (DMF) cap->wash3 repeat Repeat for next monomer wash3->repeat repeat->deprotect Yes end_synthesis PNA Synthesis Complete repeat->end_synthesis No

Figure 1. Workflow for solid-phase PNA synthesis.
Protocol 2: Incorporation of 5-Cbz-aminopentanoic Acid at the N-terminus

This protocol is performed after the final PNA monomer has been coupled and its Fmoc group has been removed (i.e., after the final deprotection step in Protocol 1).

Materials:

  • PNA-on-resin from Protocol 1 (with free N-terminal amine)

  • 5-Cbz-aminopentanoic acid

  • DIC

  • OxymaPure®

  • DMF

Procedure:

  • Final Fmoc Deprotection: Perform the Fmoc deprotection (Step 2 of Protocol 1) on the final PNA monomer to expose the N-terminal amine.

  • Linker Coupling:

    • Dissolve 4 equivalents of 5-Cbz-aminopentanoic acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the solution and pre-activate for 2 minutes.

    • Add the activated linker solution to the PNA-on-resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection

This protocol cleaves the modified PNA from the resin and removes the Bhoc and Cbz protecting groups.

Materials:

  • Dried PNA-on-resin

  • Trifluoroacetic acid (TFA)

  • m-Cresol

  • Triisopropylsilane (TIS)

  • Ice-cold diethyl ether

Procedure:

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail of TFA/m-cresol/TIS (e.g., 95:5:5 v/v/v). Caution: Work in a fume hood and wear appropriate personal protective equipment.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in the reaction vessel.

    • Agitate at room temperature for 2 hours.

  • Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PNA by adding the filtrate to a centrifuge tube containing ice-cold diethyl ether.

    • Incubate at -20°C for 30 minutes.

  • Isolation:

    • Centrifuge the mixture to pellet the PNA.

    • Decant the ether.

    • Wash the pellet with cold diethyl ether twice.

    • Air-dry the pellet to remove residual ether.

  • Purification: Purify the crude PNA by reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified PNA by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

PNA_Modification_Cleavage_Workflow start Completed PNA-on-Resin deprotect Final N-terminal Fmoc Deprotection start->deprotect couple_linker Couple 5-Cbz-aminopentanoic acid (DIC/Oxyma) deprotect->couple_linker wash Wash and Dry Resin couple_linker->wash cleave Cleavage from Resin (TFA Cocktail) wash->cleave precipitate Precipitate in Diethyl Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify characterize Characterize by Mass Spec purify->characterize final_product Purified Modified PNA characterize->final_product

Figure 2. Workflow for N-terminal modification and cleavage.

Structure of Modified PNA

The diagram below illustrates the general structure of a PNA oligomer with an N-terminal 5-Cbz-aminopentanoic acid modification.

PNA_Structure cluster_pna PNA Oligomer cluster_linker Linker pna_n N-terminus (Free Amine) pna_backbone PNA Backbone (N-(2-aminoethyl)glycine) pna_n->pna_backbone ... linker 5-Cbz-aminopentanoic acid pna_n->linker Amide Bond pna_c C-terminus (Amide) pna_backbone->pna_c ...

Figure 3. Structure of a PNA with an N-terminal linker.

Concluding Remarks

The incorporation of 5-Cbz-aminopentanoic acid into PNA oligomers provides a versatile method for the development of advanced PNA-based therapeutics and diagnostics. The protocols outlined above offer a robust framework for the synthesis and modification of PNAs. It is recommended that each synthesis and purification be carefully monitored and characterized to ensure the desired product is obtained with high purity. The exposed amine following Cbz deprotection opens up a wide array of possibilities for conjugation, making this a valuable strategy in the design of functional PNA molecules for targeted drug delivery and other biomedical applications.

References

Application Notes and Protocols: Cleavage of the Carboxybenzyl (Cbz) Group from 5-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carboxybenzyl (Cbz or Z) protecting group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the preparation of complex molecules in drug development, owing to its stability under a range of reaction conditions.[1] Its effective and selective removal is a critical step in multi-step synthetic pathways. These application notes provide a detailed overview of the common conditions for the cleavage of the Cbz group from 5-aminopentanoic acid, a linear, non-proteinogenic amino acid. This document outlines various deprotection strategies, presents quantitative data for comparison, and offers detailed experimental protocols for key methods.

The primary methods for Cbz group removal include catalytic hydrogenolysis and acidic cleavage.[2] The choice of method is dictated by the overall functionality of the substrate and the desired selectivity.

Deprotection Strategies and Mechanisms

The cleavage of the Cbz group from N-Cbz-5-aminopentanoic acid proceeds via two main pathways:

  • Catalytic Hydrogenolysis: This is the most frequently employed method for Cbz deprotection due to its mild and clean reaction profile.[2] The reaction involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[1] This process can be carried out using hydrogen gas or through transfer hydrogenation, where a hydrogen donor molecule is used in situ.[2][3] The byproducts of this reaction are the free amine, toluene, and carbon dioxide, which are generally easy to remove.[1]

  • Acidic Cleavage: Strong acidic conditions can also effectively remove the Cbz group.[2] This method is particularly useful when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[1] Reagents like hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA) are commonly used.[4] The mechanism involves the protonation of the carbamate followed by nucleophilic attack, leading to the release of the free amine, benzyl bromide (or trifluoroacetate), and carbon dioxide.

Data Presentation: Comparison of Deprotection Conditions

The following tables summarize quantitative data for the cleavage of the Cbz group from various amino acids, including substrates analogous to 5-aminopentanoic acid.

Table 1: Catalytic Hydrogenolysis Conditions for Cbz Deprotection

SubstrateCatalystHydrogen SourceSolventTemperature (°C)TimeYield (%)Reference
N-Cbz-amino acids10% Pd/CH₂ (1 atm)MethanolRoom Temp1-4 h>95[1]
N-Cbz-amino acids10% Pd/CAmmonium formateMethanolReflux10-30 min>90[5]
N-Cbz-dipeptide5% Pd/CH₂ (1 atm)Methanol6040 hCrude used directly[3]
N-Cbz-aniline10% Pd/CSodium borohydrideMethanolRoom Temp5 min98[6]
N-Cbz-octylamine10% Pd/CSodium borohydrideMethanolRoom Temp<20 minHigh[6]

Table 2: Acidic Cleavage Conditions for Cbz Deprotection

SubstrateReagentSolventTemperature (°C)TimeYield (%)Reference
N-Cbz-amino acids33% HBr in Acetic AcidAcetic AcidRoom Temp1-2 h~90[1]
N-Cbz-peptidesTrifluoroacetic Acid (TFA)DichloromethaneRoom Temp1-4 h>90[4]
N-Cbz-aminesAluminum chloride (AlCl₃)Hexafluoroisopropanol (HFIP)Room Temp2-16 hHigh[7][8]
N-Cbz-aminesIsopropanol hydrochloride (IPA·HCl)Isopropanol65-754 hNot specified[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon and Hydrogen Gas

This protocol describes a standard and widely used method for Cbz deprotection.

Materials:

  • N-Cbz-5-aminopentanoic acid

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve N-Cbz-5-aminopentanoic acid (1.0 equivalent) in methanol (10-20 mL per gram of substrate) in a reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus or equip it with a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 5-aminopentanoic acid. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.

Protocol 2: Transfer Hydrogenolysis using Palladium on Carbon and Ammonium Formate

This protocol provides a convenient alternative to using hydrogen gas.

Materials:

  • N-Cbz-5-aminopentanoic acid

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Reaction flask

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Setup: To a solution of N-Cbz-5-aminopentanoic acid (1.0 equivalent) in methanol in a round-bottom flask, add 10% Pd/C (10-20% by weight of the substrate).

  • Reagent Addition: Add ammonium formate (3-5 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 30 minutes.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 3: Acidic Cleavage using Hydrogen Bromide in Acetic Acid

This protocol is suitable for substrates that are sensitive to hydrogenation.

Materials:

  • N-Cbz-5-aminopentanoic acid

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether (Et₂O)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve N-Cbz-5-aminopentanoic acid (1.0 equivalent) in 33% HBr in acetic acid (5-10 mL per gram of substrate) in a reaction flask at room temperature.

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Precipitation: Upon completion, add the reaction mixture dropwise to a stirred, large volume of cold, anhydrous diethyl ether. This will precipitate the hydrobromide salt of 5-aminopentanoic acid.

  • Isolation: Collect the precipitate by vacuum filtration, wash it thoroughly with anhydrous diethyl ether to remove residual acid and byproducts, and dry it under vacuum.

Mandatory Visualizations

Cbz_Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product N-Cbz-5-aminopentanoic_acid N-Cbz-5-aminopentanoic Acid Catalytic_Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C or Transfer) N-Cbz-5-aminopentanoic_acid->Catalytic_Hydrogenolysis Mild Conditions Acidic_Cleavage Acidic Cleavage (HBr/AcOH or TFA) N-Cbz-5-aminopentanoic_acid->Acidic_Cleavage Strong Acid Conditions 5-aminopentanoic_acid 5-Aminopentanoic Acid Catalytic_Hydrogenolysis->5-aminopentanoic_acid High Yield Acidic_Cleavage->5-aminopentanoic_acid Good Yield

Caption: General workflow for the deprotection of N-Cbz-5-aminopentanoic acid.

Catalytic_Hydrogenolysis_Pathway Cbz_Protected_Amine N-Cbz-5-aminopentanoic Acid Intermediate Carbamic Acid Intermediate (Unstable) Cbz_Protected_Amine->Intermediate Hydrogenolysis H2_Source H₂ Gas or Hydrogen Donor H2_Source->Intermediate Catalyst Pd/C Catalyst->Intermediate Product 5-Aminopentanoic Acid Intermediate->Product Decarboxylation Byproduct1 Toluene Intermediate->Byproduct1 Byproduct2 CO₂ Intermediate->Byproduct2

Caption: Signaling pathway for Cbz deprotection via catalytic hydrogenolysis.

Acidic_Cleavage_Pathway Cbz_Protected_Amine N-Cbz-5-aminopentanoic Acid Protonated_Intermediate Protonated Carbamate Cbz_Protected_Amine->Protonated_Intermediate Protonation Acid HBr / AcOH Acid->Protonated_Intermediate Product 5-Aminopentanoic Acid (as salt) Protonated_Intermediate->Product Nucleophilic Attack & Cleavage Byproduct1 Benzyl Bromide Protonated_Intermediate->Byproduct1 Byproduct2 CO₂ Protonated_Intermediate->Byproduct2

Caption: Signaling pathway for Cbz deprotection via acidic cleavage.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Cbz-Protected Lysine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Carboxybenzyl (Cbz or Z)-protected lysine and its analogs in solid-phase peptide synthesis (SPPS). This document outlines the strategic advantages of employing Cbz protection, particularly within orthogonal synthesis schemes, and provides detailed protocols for its incorporation, deprotection, and final peptide characterization.

Introduction to Cbz Protection in SPPS

The Carboxybenzyl (Cbz) group is a classic amine protecting group, foundational to the development of controlled peptide synthesis.[1] While modern SPPS is dominated by Fmoc/tBu and Boc/Bzl strategies, the Cbz group retains significant utility, especially for the side-chain protection of lysine.[2][3] Its unique deprotection conditions, primarily catalytic hydrogenation, offer an additional layer of orthogonality, which is invaluable for the synthesis of complex peptides, including those with post-translational modifications, branching, or specific labeling requirements.[2][4]

Fmoc-Lys(Cbz)-OH is compatible with the widely used Fmoc-based SPPS. In this scheme, the Nα-Fmoc group is removed under mild basic conditions (e.g., piperidine), while the Cbz group on the lysine side chain remains stable.[5] The Cbz group is then typically removed during the final cleavage step or selectively on-resin via hydrogenation. However, its stability to standard TFA cleavage cocktails used in Fmoc/tBu synthesis makes it a quasi-orthogonal protecting group in this context, often requiring a separate deprotection step if other acid-labile side-chain protecting groups are present.[5][6]

Key Applications

  • Orthogonal Synthesis: Enables selective deprotection of the lysine side chain for on-resin modifications like cyclization, branching, or attachment of reporter molecules, without affecting other acid-labile protecting groups.[2][7]

  • Synthesis of Bioactive Peptides: Used in the synthesis of peptides with specific biological activities where side-chain manipulation is required.[8][9]

  • Preparation of Peptide Libraries: Facilitates the generation of diverse peptide libraries with modifications at specific lysine residues.

Data Presentation: Comparison of Lysine Protecting Groups

While direct head-to-head quantitative data for the same peptide sequence is scarce in the literature, the following table provides a qualitative and representative comparison of common lysine side-chain protecting groups used in Fmoc-SPPS. The choice of protecting group significantly impacts the synthesis strategy and potential side reactions.[2]

Protecting GroupStructureDeprotection ConditionsOrthogonality in Fmoc-SPPSKey Advantages & ConsiderationsRepresentative Purity (Crude Peptide)
Boc (tert-Butoxycarbonyl)-(C=O)OC(CH₃)₃Strong Acid (e.g., >50% TFA)[9]No (cleaved with tBu groups)Standard & Robust: Most common choice, stable to base.[2] Side Reactions: Can lead to t-butylation of sensitive residues (e.g., Trp, Cys) during cleavage.[10]70-95%[11][12]
Cbz (Benzyloxycarbonyl)-(C=O)OCH₂C₆H₅Catalytic Hydrogenation (H₂/Pd) or Strong Acid (HBr/AcOH)[2]Yes (with Hydrogenation): Orthogonal to both base (Fmoc) and mild/strong acid (tBu/Trt). Quasi-orthogonal (with TFA): Stable to standard TFA cleavage.[5]Classic & Orthogonal: Useful for on-resin modifications.[2] Harsh Conditions: Hydrogenation is not always compatible with other functional groups (e.g., Cys, Met). Strong acid cleavage is harsh.60-90% (highly sequence-dependent)
Trt (Trityl)-C(C₆H₅)₃Mild Acid (e.g., 1-5% TFA in DCM)[2]Yes: Highly orthogonal to both Fmoc and tBu groups.Highly Acid-Labile: Allows for selective deprotection on-resin under very mild conditions, ideal for attaching labels or for cyclization.[2] Bulky: Can cause steric hindrance.>80%[2]
Alloc (Allyloxycarbonyl)-(C=O)OCH₂CH=CH₂Pd(0) Catalysis[2]Yes: Fully orthogonal to both acid- and base-labile groups.Excellent Orthogonality: Provides a third dimension of protection for complex syntheses.[2] Reagent Cost/Toxicity: Requires a palladium catalyst, which can be costly and requires careful removal.>75%[12]

Note: Purity is highly dependent on the peptide sequence, length, and synthesis conditions. The values presented are representative ranges.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporating Fmoc-Lys(Cbz)-OH

This protocol outlines a single coupling cycle for adding a Fmoc-Lys(Cbz)-OH residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials and Reagents:

  • Fmoc-protected peptide-resin

  • Fmoc-Lys(Cbz)-OH

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[13]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[13]

  • Fmoc Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-7 minutes.[13]

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times), IPA (2 times), and finally DMF (3 times).[14]

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-Lys(Cbz)-OH (3-4 equivalents relative to resin loading) and HCTU/HATU (2.9-3.9 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.[13]

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. For potentially difficult couplings, this time can be extended, or a double coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (2 times), and DMF (2 times).

  • Monitoring the Coupling (Kaiser Test):

    • Take a small sample of resin beads and wash them with ethanol.

    • Perform the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) is recommended. Repeat steps 3-5.

  • Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes to prevent the formation of deletion sequences.

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: On-Resin Deprotection of the Cbz Group by Catalytic Hydrogenation

This protocol is for the selective removal of the Cbz group from the lysine side chain while the peptide remains attached to the resin. This is useful for on-resin modifications.

Materials and Reagents:

  • Peptide-resin containing a Lys(Cbz) residue

  • Palladium on carbon (10% Pd/C)

  • Solvent/Hydrogen Source: Anhydrous DMF and a hydrogen donor like cyclohexene or formic acid, or direct hydrogenation with H₂ gas.

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DMF.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% per Cbz group) to the resin slurry under an inert atmosphere.

  • Hydrogenation:

    • Method A (Hydrogen Gas): Secure the reaction vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.[1]

    • Method B (Transfer Hydrogenation): Add a hydrogen donor such as cyclohexene or formic acid to the reaction mixture and stir at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by taking small samples of resin, cleaving the peptide from them, and analyzing by HPLC-MS. The reaction can take several hours to complete.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Washing: Thoroughly wash the resin with DMF to remove any residual reagents. The free ε-amine of the lysine is now available for further modification.

Protocol 3: Final Cleavage and Global Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. Note that the Cbz group is stable to TFA and requires a separate deprotection step if not removed on-resin.

Materials and Reagents:

  • Fully assembled, N-terminally deprotected peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). Note: Scavenger composition may vary based on the peptide sequence (e.g., add ethanedithiol (EDT) for peptides containing Trp or Cys).[15]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DMF (3 times), DCM (3 times), and dry under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Concentrate the filtrate slightly under a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide will still contain the Cbz group on the lysine residue. If Cbz removal is desired, proceed with Protocol 2 in solution phase.

Protocol 4: Characterization by HPLC and MS

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the crude peptide and to purify the final product.

  • System: A standard reverse-phase HPLC (RP-HPLC) system with a UV detector.[15]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient is typically run, for example, from 5% to 65% B over 30 minutes, but this must be optimized for each peptide.

  • Detection: UV absorbance at 220 nm.[15]

  • Analysis: The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[11]

Mass Spectrometry (MS):

  • Purpose: To confirm the identity of the synthesized peptide by verifying its molecular weight.

  • System: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Analysis: The observed molecular weight should match the calculated theoretical molecular weight of the desired peptide.[11]

Visualizations

Experimental Workflow for SPPS with Lys(Cbz)

SPPS_Workflow Resin Start: Resin (e.g., Rink Amide) Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 Wash (DMF/IPA) Fmoc_Deprotect->Wash1 Activate_Couple Activate & Couple Fmoc-AA-OH (HCTU/DIPEA) Wash1->Activate_Couple Wash2 Wash (DMF/DCM) Activate_Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Final_Deprotect Final Fmoc Deprotection Repeat_Cycle Repeat Cycle (n-1 times) Kaiser->Repeat_Cycle Couple_LysCbz Couple Fmoc-Lys(Cbz)-OH Kaiser->Couple_LysCbz Negative Repeat_Cycle->Fmoc_Deprotect Couple_LysCbz->Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleavage Crude_Peptide Crude Peptide (Lys(Cbz) intact) Cleavage->Crude_Peptide Purify Purify (RP-HPLC) Crude_Peptide->Purify Characterize Characterize (MS, HPLC) Purify->Characterize Final_Product Final Product Characterize->Final_Product

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) incorporating a Lys(Cbz) residue.

Orthogonal Deprotection Strategy

Orthogonal_Strategy Peptide Fully Protected Peptide on Resin - Nα-Fmoc - SideChain-tBu - SideChain-Lys(Cbz) Base Base (e.g., Piperidine) Peptide->Base H2_Pd Catalytic Hydrogenation (H₂/Pd) Peptide->H2_Pd Strong_Acid Strong Acid (e.g., TFA) Peptide->Strong_Acid Deprotected_Amine Free Nα-Amine (for chain elongation) Base->Deprotected_Amine Removes Fmoc Deprotected_Lys Free ε-Amine on Lys (for on-resin modification) H2_Pd->Deprotected_Lys Selectively removes Cbz Cleaved_Peptide Cleaved & Deprotected Peptide (except Lys(Cbz)) Strong_Acid->Cleaved_Peptide Removes tBu groups & cleaves from resin

Caption: Orthogonality of Cbz, Fmoc, and tBu protecting groups in SPPS.

Signaling Pathway: Modulation of NaV1.8 by a Lysine-Containing Peptide

Lysine-rich peptides have been identified as modulators of the voltage-gated sodium channel NaV1.8, a key player in nociceptive (pain-sensing) pathways.[7] The synthesis of such bioactive peptides or their analogs can utilize Cbz-protected lysine to allow for specific modifications or to serve as a stable protecting group. The diagram below illustrates the proposed mechanism of action.

Signaling_Pathway cluster_membrane Nociceptive Neuron Membrane Nav18_inactive NaV1.8 Channel (Inactive State) Nav18_active NaV1.8 Channel (Active State) Nav18_inactive->Nav18_active Channel Opening Reduced_AP Reduced Firing Frequency Nav18_inactive->Reduced_AP Action_Potential Action Potential Propagation Nav18_active->Action_Potential Na⁺ Influx Pain_Stimulus Painful Stimulus (e.g., Inflammation, Injury) Depolarization Membrane Depolarization Pain_Stimulus->Depolarization Depolarization->Nav18_inactive Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Lys_Peptide Lysine-Containing Peptide (e.g., Ac-KEKK-NH₂) Modulation Modulation of Activation Gating Lys_Peptide->Modulation Modulation->Nav18_inactive Stabilizes Inactive State Reduces Zeff Analgesia Analgesic Effect Reduced_AP->Analgesia

Caption: Proposed mechanism for NaV1.8 channel modulation by a lysine-rich peptide, leading to an analgesic effect.[7]

References

Application Notes & Protocols: N-Terminal Cbz Protection of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and enabling precise, stepwise assembly of amino acid sequences. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was the first reliable N-terminal protecting group and remains a vital tool in modern organic synthesis.[1] Its popularity stems from its ease of introduction, stability under various conditions, and facile removal under specific, mild conditions.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the N-terminal protection of peptides using the Cbz group.

Core Concepts & Application Notes

The Cbz group protects the nucleophilic N-terminal amine of a peptide as a carbamate, rendering it unreactive to the conditions required for subsequent peptide bond formation.[2][3]

  • Stability: Cbz-protected amines are robust and stable in a wide range of reaction conditions, including basic and mildly acidic media.[1] This stability allows for flexibility in subsequent synthetic steps.

  • Introduction: The Cbz group is typically introduced by reacting the peptide's free N-terminal amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[1][2] The base neutralizes the hydrochloric acid generated during the reaction.[1] Controlling the pH is crucial; a pH between 8 and 10 is generally optimal to prevent Cbz-Cl decomposition (at lower pH) or amino acid racemization (at higher pH).[4]

  • Orthogonality: The Cbz group is renowned for its orthogonality with other common amine protecting groups. Its unique cleavage condition—catalytic hydrogenolysis—makes it compatible with acid-labile groups like tert-butyloxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc).[1][5] This orthogonality is critical for complex, multi-step syntheses, allowing for the selective deprotection of one amine group in the presence of others.[1] While stable to mild acids, the Cbz group can be cleaved by strong acids like HBr in acetic acid, a condition that also removes Boc groups.[1][5]

  • Deprotection (Cleavage): The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[1][2] This reaction, typically employing a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source, cleaves the benzyl-oxygen bond to release the free amine, carbon dioxide, and toluene as byproducts.[1] This method is clean, as the byproducts are volatile and easily removed.[1]

Quantitative Data Summary

The efficiency of Cbz protection and deprotection is consistently high across a range of substrates.

Table 1: Representative Yields for N-Terminal Cbz Protection

This table summarizes typical yields for the Cbz protection of various amines under standard Schotten-Baumann conditions.

Amine SubstrateReagents and ConditionsYield (%)Citation
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90%[1]
AlanineCbz-Cl, aq. NaOH, 0 °C~95%[1]
PhenylalanineCbz-Cl, aq. NaHCO₃, Room Temp.> 90%[1]
BenzylamineCbz-Cl, Et₃N, CH₂Cl₂, 0 °C to Room Temp.~98%[1]
Generic PeptideCbz-Cl, NaHCO₃, THF/H₂O, 0 °C to Room Temp.~90%[2]
Table 2: Comparison of Cbz Deprotection Methods

This table compares common methods for cleaving the Cbz group, highlighting their orthogonality and efficiency.

Deprotection StrategyReagents & ConditionsTypical Reaction TimeYield (%)Purity (%)Orthogonality NotesCitation
Catalytic Hydrogenolysis H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH)2-16 hours>95%>98%Orthogonal to Boc and Fmoc groups.[5]
Acidic Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM)1-4 hours70-90%Good to ExcellentNot orthogonal to Boc and other acid-labile groups.[5]
Lewis Acid-Mediated Aluminum trichloride (AlCl₃), Hexafluoroisopropanol (HFIP)2-16 hours>90%>95%Orthogonal to Fmoc and Benzyl (Bn) ethers. Not orthogonal to Boc.[5][6]

Experimental Protocols

The following are detailed, representative protocols for the introduction and removal of the N-terminal Cbz protecting group.

Protocol 1: N-Terminal Cbz Protection (Schotten-Baumann Conditions)

This protocol describes the protection of a peptide's N-terminal amine using benzyl chloroformate.

Materials:

  • Peptide with a free N-terminus

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF) or Dioxane

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the peptide (1.0 equivalent) in a suitable solvent mixture such as THF and water (e.g., a 2:1 ratio).[2] Alternatively, dissolve the peptide in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).[1] Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium bicarbonate (2.0 equivalents) to the peptide solution and stir until fully dissolved.[2]

  • Cbz-Cl Addition: While stirring vigorously, add benzyl chloroformate (1.1 - 1.5 equivalents) dropwise to the cooled solution, ensuring the temperature remains at or below 5 °C.[1][2]

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and continue stirring for 2-4 hours (or up to 20 hours for less reactive substrates).[1][2] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1][2]

    • Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1] The Cbz-protected peptide should precipitate out or can be extracted.

  • Extraction & Drying: Extract the product with ethyl acetate or dichloromethane (3x).[1] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected peptide.[1]

Diagram: Cbz Protection & Deprotection Workflow

Cbz_Workflow cluster_protection Protection Stage cluster_deprotection Deprotection Stage Peptide Peptide (Free N-Terminus) Reagents_P 1. Base (e.g., NaHCO₃) 2. Cbz-Cl (in THF/H₂O, 0°C -> RT) Reaction_P Schotten-Baumann Reaction Peptide->Reaction_P Input Reagents_P->Reaction_P Addition Cbz_Peptide Cbz-Protected Peptide Reaction_P->Cbz_Peptide Yields Cbz_Peptide_Copy Cbz-Protected Peptide Cbz_Peptide->Cbz_Peptide_Copy Proceed to Deprotection or Further Synthesis Reagents_D H₂ Gas 10% Pd/C Catalyst (in MeOH or EtOH) Reaction_D Catalytic Hydrogenolysis Reagents_D->Reaction_D Addition Deprotected_Peptide Deprotected Peptide (+ Toluene + CO₂) Reaction_D->Deprotected_Peptide Yields Cbz_Peptide_Copy->Reaction_D Input

Caption: Workflow for N-terminal Cbz protection and subsequent deprotection.

Protocol 2: Cbz Group Deprotection by Catalytic Hydrogenolysis

This protocol describes the mild and efficient removal of the Cbz group to regenerate the free N-terminal amine.

Materials:

  • Cbz-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Celite™

  • Vacuum filtration apparatus

Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected peptide (1.0 equivalent) in a solvent such as methanol or ethanol.[1]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol %) to the solution.[1] Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Handle with care and ensure it remains wet with solvent.[1]

  • Hydrogenation:

    • Secure the flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen (H₂) gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[1]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, e.g., from a balloon) at room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-16 hours).[1][5]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst.[1] Wash the pad with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.[1] The byproducts, toluene and carbon dioxide, are volatile and will be removed during this step, yielding the deprotected peptide.[1]

References

Application of Cbz-5-aminopentanoic Acid in PROTAC Linker Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cellular ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.

While polyethylene glycol (PEG) linkers are widely used to enhance solubility, alkyl chain linkers, such as those derived from 5-aminopentanoic acid, offer distinct advantages. The increased hydrophobicity of alkyl linkers can improve cell membrane permeability.[1] Cbz-5-aminopentanoic acid is a valuable building block for the synthesis of PROTACs with alkyl linkers. The carboxybenzyl (Cbz) protecting group on the amine is stable under standard amide coupling conditions and can be selectively removed via catalytic hydrogenolysis, allowing for a modular and sequential approach to PROTAC synthesis.[2]

This document provides detailed protocols and technical guidance for the synthesis of PROTACs utilizing a Cbz-5-aminopentanoic acid linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function as a bridge between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using Cbz-5-aminopentanoic acid is a sequential, multi-stage process. This modular approach allows for the synthesis and purification of intermediates, simplifying the overall process. The general workflow involves:

  • First Amide Coupling: The carboxylic acid moiety of Cbz-5-aminopentanoic acid is activated and coupled to the amine group of the first ligand (e.g., an E3 ligase ligand).

  • Cbz Deprotection: The Cbz protecting group on the linker-ligand conjugate is removed by catalytic hydrogenolysis to expose a primary amine.

  • Second Amide Coupling: The newly exposed amine is coupled to the carboxylic acid of the second ligand (e.g., a POI ligand) to form the final PROTAC.

Synthesis_Workflow cluster_0 Stage 1 cluster_1 Stage 2 cluster_2 Stage 3 Start Cbz-5-aminopentanoic acid + E3 Ligase Ligand (amine) Coupling1 First Amide Coupling Start->Coupling1 Intermediate1 Cbz-Linker-E3 Ligase Coupling1->Intermediate1 Deprotection Cbz Deprotection Intermediate1->Deprotection Intermediate2 H2N-Linker-E3 Ligase Deprotection->Intermediate2 Coupling2 Second Amide Coupling Intermediate2->Coupling2 Start2 POI Ligand (acid) Start2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: General synthetic workflow for a PROTAC using Cbz-5-aminopentanoic acid.

Quantitative Data Presentation

The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein. Key parameters for evaluation are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data for a BRD4-targeting PROTAC with an alkyl chain linker, illustrating the impact of linker composition on degradation efficiency.

PROTACLinker CompositionDC50 (nM)Dmax (%)
BRD4-PROTAC 1 C8 Alkyl Chain 8.3 >90%

Note: This data is for a PROTAC with a C8 alkyl chain and is provided as a representative example of the performance of alkyl-linked PROTACs.[3]

Experimental Protocols

Protocol 1: First Amide Coupling

This protocol describes the coupling of the carboxylic acid of Cbz-5-aminopentanoic acid to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

Materials and Reagents:

  • Amine-functionalized E3 ligase ligand

  • Cbz-5-aminopentanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 5% Lithium chloride (LiCl) solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and Cbz-5-aminopentanoic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution (2x), saturated NaHCO3 solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Cbz-protected linker-E3 ligase ligand conjugate.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz protecting group to yield a free amine for the subsequent coupling reaction.[2]

Materials and Reagents:

  • Cbz-protected linker-E3 ligase ligand conjugate (from Protocol 1)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H2) source (e.g., balloon or hydrogenator)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected conjugate in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Once complete, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine-linker-E3 ligase ligand conjugate. This product is often used in the next step without further purification.

Protocol 3: Second Amide Coupling

This protocol describes the final step of coupling the deprotected linker-E3 ligase conjugate with a carboxylic acid-functionalized POI ligand.

Materials and Reagents:

  • Amine-linker-E3 ligase ligand conjugate (from Protocol 2)

  • Carboxylic acid-functionalized POI ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • 5% LiCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Preparative HPLC for purification

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the amine-linker-E3 ligase ligand conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1 (dilution with ethyl acetate, washing with LiCl, NaHCO3, and brine).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC product by preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Conclusion

Cbz-5-aminopentanoic acid is a valuable and versatile building block for the synthesis of PROTACs with alkyl linkers. The straightforward and modular synthetic approach, involving standard amide couplings and a reliable Cbz deprotection step, allows for the efficient construction of these complex heterobifunctional molecules. The protocols outlined in this document provide a solid foundation for researchers to synthesize novel PROTACs, enabling the exploration of targeted protein degradation for therapeutic intervention and as a tool for chemical biology. The use of an alkyl linker, such as the one derived from 5-aminopentanoic acid, can offer advantages in terms of cell permeability and provides a key point of diversification for optimizing PROTAC potency and pharmacokinetic properties.

References

Application Notes and Protocols for the Synthesis of Lysine Mimetics Using 5-(((benzyloxy)carbonyl)amino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine mimetics are valuable tools in drug discovery and chemical biology, designed to mimic the structure and function of the amino acid lysine. These molecules are often used to probe or inhibit enzymes that recognize lysine residues, such as histone deacetylases (HDACs) and lysine-specific demethylases (LSDs), which are critical regulators of gene expression and are implicated in various diseases, including cancer. This document provides detailed protocols for the synthesis of a lysine mimetic scaffold derived from 5-(((benzyloxy)carbonyl)amino)pentanoic acid.

The core of this synthetic strategy involves the activation of the carboxylic acid group of this compound to form a reactive N-hydroxysuccinimide (NHS) ester. This activated intermediate can then be readily coupled with a variety of amine-containing molecules to generate a library of lysine mimetics. This approach offers a versatile platform for structure-activity relationship (SAR) studies in the development of novel therapeutic agents.

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process. First, the carboxylic acid of the Cbz-protected aminopentanoic acid is activated with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting stable NHS ester is then reacted with a primary or secondary amine to form a stable amide bond, yielding the final lysine mimetic.

Synthetic Workflow Start This compound Activated_Ester N-hydroxysuccinimide (NHS) Ester Start->Activated_Ester EDC, NHS Lysine_Mimetic Lysine Mimetic Activated_Ester->Lysine_Mimetic Amine Amine (R-NH2) Amine->Lysine_Mimetic Amide Bond Formation

Caption: General workflow for the synthesis of lysine mimetics.

Experimental Protocols

Protocol 1: Synthesis of 2,5-dioxopyrrolidin-1-yl 5-(((benzyloxy)carbonyl)amino)pentanoate (Cbz-aminopentanoic acid-NHS ester)

This protocol describes the activation of the carboxylic acid group of this compound to form the corresponding N-hydroxysuccinimide ester.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM or DMF.

  • Stir the solution at room temperature under an inert atmosphere (N₂ or Ar).

  • Slowly add EDC-HCl (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then redissolved in a suitable organic solvent like ethyl acetate.

  • The organic layer is washed sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude NHS ester.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of N-(Aryl/Alkyl)-5-(((benzyloxy)carbonyl)amino)pentanamide (Lysine Mimetic)

This protocol details the coupling of the activated NHS ester with a primary or secondary amine to form the final lysine mimetic.

Materials:

  • 2,5-dioxopyrrolidin-1-yl 5-(((benzyloxy)carbonyl)amino)pentanoate (from Protocol 1)

  • Desired primary or secondary amine (e.g., aniline, benzylamine) (1.0 - 1.2 eq)

  • Anhydrous DMF or DCM

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve the Cbz-aminopentanoic acid-NHS ester (1.0 eq) in anhydrous DMF or DCM in a round bottom flask under an inert atmosphere.

  • In a separate flask, dissolve the desired amine (1.0 - 1.2 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the NHS ester solution at room temperature. If the amine salt is used, add 1.2 equivalents of a non-nucleophilic base like TEA or DIPEA.[1]

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with 5% aqueous LiCl solution (to remove DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure lysine mimetic.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of lysine mimetics. Actual yields may vary depending on the specific substrates and reaction conditions used.

StepReactantsSolventReaction Time (h)Typical Yield (%)Purification Method
Protocol 1: NHS Ester Formation This compound, NHS, EDC-HClDCM/DMF12-2480-95Recrystallization/Chromatography
Protocol 2: Amide Coupling Cbz-aminopentanoic acid-NHS ester, Primary/Secondary AmineDMF/DCM4-1270-90Column Chromatography

Application: Lysine Mimetics as Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression. Overexpression or aberrant activity of HDACs is associated with many cancers, making them attractive therapeutic targets. Lysine mimetics can be designed to bind to the active site of HDACs, inhibiting their function and leading to histone hyperacetylation and the re-expression of tumor suppressor genes.

The general pharmacophore for an HDAC inhibitor consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site, a linker region that occupies the hydrophobic channel, and a cap group that interacts with the surface of the enzyme. The lysine mimetics synthesized from this compound can serve as the linker and part of the cap group, while a ZBG (e.g., a hydroxamic acid) can be incorporated into the amine component used in the coupling reaction.

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_nucleus Nucleus HDAC HDAC Ac_Group Acetyl Group Chromatin_Closed Condensed Chromatin (Transcriptional Repression) HDAC->Chromatin_Closed Chromatin_Open Relaxed Chromatin (Transcriptional Activation) HDAC->Chromatin_Open Inhibition allows Histone Histone Tail (Lysine) Histone->HDAC Deacetylation HAT HAT HAT->Histone Acetylation TSG Tumor Suppressor Genes Chromatin_Open->TSG Expression Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Lysine_Mimetic Lysine Mimetic (HDAC Inhibitor) Lysine_Mimetic->HDAC Inhibition

Caption: Mechanism of action of HDAC inhibitors.

HDAC inhibitors, such as lysine mimetics, block the deacetylation of histones. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This relaxed chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes, which can in turn induce apoptosis and cell cycle arrest in cancer cells.

References

Application Notes and Protocols for Introducing a Five-Carbon Spacer in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of spacers in peptide design is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics and research tools. A five-carbon spacer, often introduced using derivatives of aminovaleric acid, provides a flexible linkage that can optimize the distance between a peptide and a conjugated moiety, such as a drug, a radionuclide, or a fluorescent probe. This separation can reduce steric hindrance, improve binding affinity to biological targets, and enhance solubility and stability.[1] This document provides detailed application notes and protocols for three primary methods of introducing a five-carbon spacer in peptide design: direct incorporation of a five-carbon amino acid during solid-phase peptide synthesis (SPPS), post-synthetic modification via reductive amination, and bio-orthogonal ligation using click chemistry.

Methods for Introducing a Five-Carbon Spacer

There are several effective methods to incorporate a five-carbon spacer into a peptide sequence. The choice of method depends on factors such as the desired location of the spacer (N-terminus, C-terminus, or internal), the chemical nature of the peptide and the conjugated molecule, and the desired yield and purity.

Direct Incorporation using Solid-Phase Peptide Synthesis (SPPS)

The most straightforward method for introducing a five-carbon spacer is the direct incorporation of a five-carbon amino acid derivative, such as Fmoc-5-aminovaleric acid (Fmoc-Ava-OH), during standard Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] This approach allows for precise placement of the spacer within the peptide sequence.

Key Applications:

  • Creating a defined distance between the peptide and a C-terminal or N-terminal modification.

  • Introducing a flexible linker within the peptide backbone to improve conformational freedom.[4]

  • Synthesizing peptide-drug conjugates where the drug is attached to the spacer after peptide synthesis.[5]

Post-Synthetic Modification via Reductive Amination

Reductive amination is a versatile method for modifying the N-terminus of a synthesized peptide or the side chain of an amino acid (e.g., lysine) with a five-carbon spacer.[6] This technique involves the reaction of an amine with an aldehyde or ketone, followed by reduction of the resulting imine to a stable amine linkage. For introducing a five-carbon spacer, glutaraldehyde can be used to react with the N-terminal amine of the peptide.

Key Applications:

  • N-terminal modification of peptides with a five-carbon linker.

  • Labeling of peptides with reporter groups or therapeutic agents.

  • Cross-linking of peptides.

Bio-orthogonal Ligation using Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and specific method for conjugating a five-carbon spacer to a peptide.[7][8][] This approach requires the peptide to be functionalized with either an azide or an alkyne group, and the five-carbon spacer to carry the complementary reactive handle.

Key Applications:

  • Site-specific labeling of peptides with high efficiency and selectivity.[1]

  • Development of peptide-drug conjugates and radiopharmaceuticals.[10][11]

  • Surface immobilization of peptides for biosensor applications.[12]

Data Presentation

The following tables summarize quantitative data related to the different methods for introducing a five-carbon spacer.

Table 1: Comparison of Methods for Introducing a Five-Carbon Spacer

MethodTypical YieldKey AdvantagesKey Disadvantages
Direct SPPS Incorporation >85% for individual coupling steps[13]Precise control over spacer position; compatible with standard SPPS protocols.Requires synthesis of the entire peptide with the spacer.
Reductive Amination Variable (50-80%)Modifies pre-synthesized peptides; useful for N-terminal labeling.Can be less specific if multiple amine groups are present; may require optimization.
Click Chemistry (CuAAC/SPAAC) >90%[7][8]High efficiency and specificity; bio-orthogonal reaction conditions.Requires incorporation of azide or alkyne handles into the peptide and spacer.

Table 2: Properties of Common Five-Carbon Spacers

Spacer Building BlockChemical StructureApproximate LengthKey Features
5-Aminovaleric Acid (Ava) H₂N-(CH₂)₄-COOH~7.5 ÅFlexible, hydrophilic linker.
Glutaraldehyde (after reductive amination) -(CH₂)₅-~7.5 ÅForms a stable secondary amine linkage.
5-Azidopentanoic Acid (for Click Chemistry) N₃-(CH₂)₄-COOH~7.5 ÅReactive handle for CuAAC or SPAAC.
5-Pentynoic Acid (for Click Chemistry) HC≡C-(CH₂)₃-COOH~7.5 ÅReactive handle for CuAAC or SPAAC.

Experimental Protocols

Protocol 1: Direct Incorporation of Fmoc-5-Aminovaleric Acid during SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing a 5-aminovaleric acid spacer using Fmoc chemistry.[2][14]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-5-aminovaleric acid (Fmoc-Ava-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-5-Aminovaleric Acid:

    • Repeat the Fmoc deprotection step (Step 2).

    • Couple Fmoc-Ava-OH using the same procedure as for a standard amino acid (Step 3).

  • Peptide Elongation: Continue coupling subsequent Fmoc-amino acids according to the desired sequence by repeating steps 2 and 3.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: On-Resin N-Terminal Modification with Glutaraldehyde via Reductive Amination

This protocol details the modification of a resin-bound peptide with a five-carbon spacer using glutaraldehyde.[6]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Glutaraldehyde solution (e.g., 25% in water)

  • Sodium cyanoborohydride (NaBH₃CN)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, anhydrous

  • DCM

  • Cleavage cocktail

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Neutralization:

    • Swell the peptide-resin in DMF for 30 minutes.

    • If the N-terminus is protonated, neutralize with a solution of 5% DIPEA in DMF for 10 minutes, then wash with DMF.

  • Imination Reaction:

    • Prepare a solution of glutaraldehyde (10 equivalents relative to resin loading) in DMF.

    • Add the glutaraldehyde solution to the peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Wash the resin with DMF (5 times) to remove excess glutaraldehyde.

  • Reduction:

    • Prepare a solution of NaBH₃CN (10 equivalents) in DMF.

    • Add the NaBH₃CN solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Cleavage and Deprotection: Proceed with cleavage and deprotection as described in Protocol 1, Step 7.

  • Purification: Purify the modified peptide by reverse-phase HPLC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Resin

This protocol describes the on-resin conjugation of a 5-azidopentanoic acid spacer to an alkyne-containing peptide.[1][15]

Materials:

  • Alkyne-functionalized peptide-resin

  • 5-Azidopentanoic acid

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMF

  • DCM

  • Cleavage cocktail

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the alkyne-functionalized peptide-resin in DMF for 30 minutes.

  • Preparation of Reagents:

    • Prepare a stock solution of 5-azidopentanoic acid (10 equivalents) in DMF.

    • Prepare a stock solution of CuSO₄ (1 equivalent) in water.

    • Prepare a fresh stock solution of sodium ascorbate (5 equivalents) in water.

    • Prepare a stock solution of THPTA (5 equivalents) in water.

  • Click Reaction:

    • To the peptide-resin, add the 5-azidopentanoic acid solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions.

    • Add the CuSO₄/THPTA mixture to the resin.

    • Finally, add the sodium ascorbate solution to initiate the reaction.

    • Agitate the reaction mixture at room temperature for 4-12 hours.

    • Wash the resin with DMF (5 times), water (3 times), and DCM (5 times).

  • Cleavage and Deprotection: Proceed with cleavage and deprotection as described in Protocol 1, Step 7.

  • Purification: Purify the conjugated peptide by reverse-phase HPLC.

Mandatory Visualization

experimental_workflow_spps resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Amino Acid Coupling deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 spacer_coupling Fmoc-Ava-OH Coupling deprotection2->spacer_coupling deprotection3 Fmoc Deprotection spacer_coupling->deprotection3 coupling2 Amino Acid Coupling deprotection3->coupling2 final_deprotection Final Fmoc Deprotection coupling2->final_deprotection cleavage Cleavage & Deprotection final_deprotection->cleavage purification HPLC Purification cleavage->purification experimental_workflow_reductive_amination peptide_resin Peptide-Resin (Free N-terminus) swelling Resin Swelling peptide_resin->swelling imination Imination with Glutaraldehyde swelling->imination reduction Reduction with NaBH3CN imination->reduction cleavage Cleavage & Deprotection reduction->cleavage purification HPLC Purification cleavage->purification signaling_pathway_peptide_drug_conjugate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space pdc Peptide-Drug Conjugate (with 5-carbon spacer) receptor Target Receptor on Cancer Cell pdc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Enzymatic Cleavage dna_damage DNA Damage & Apoptosis drug_release->dna_damage Drug Action

References

Application Notes and Protocols for 5-(((benzyloxy)carbonyl)amino)pentanoic acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(((benzyloxy)carbonyl)amino)pentanoic acid as a versatile linker in the construction of drug delivery systems, particularly in the field of bioconjugation and targeted therapeutics. Detailed experimental protocols for its application in synthesizing drug-linker conjugates are provided to guide researchers in its practical implementation.

Introduction

This compound is a bifunctional molecule featuring a carboxylic acid and a carbobenzyloxy (Cbz)-protected amine. This structure makes it an excellent candidate for use as a linker in drug delivery systems. The carboxylic acid allows for covalent attachment to amine-containing drug molecules, while the protected amine can be deprotected to enable subsequent conjugation to a targeting moiety, such as a monoclonal antibody, or for further modification. The five-carbon pentanoic acid backbone provides a flexible spacer, which can be crucial for maintaining the biological activity of both the drug and the targeting ligand.

The Cbz protecting group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, offering a clean and efficient deprotection step that is compatible with many sensitive biomolecules. This strategic protection and deprotection sequence allows for a controlled, stepwise assembly of complex drug delivery constructs.

Key Applications

  • Linker for Antibody-Drug Conjugates (ADCs): The primary application of this molecule is in the synthesis of ADCs. It can be used to connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.

  • Prodrug Synthesis: It can be employed to create prodrugs where the linker is designed to be cleaved under specific physiological conditions, releasing the active drug at the desired site of action.

  • Peptide-Drug Conjugates (PDCs): Similar to ADCs, it can be used to link therapeutic peptides to small molecule drugs, improving their pharmacokinetic profiles and targeting capabilities.[1]

  • Functionalization of Nanoparticles: The carboxylic acid can be used to anchor the linker to the surface of nanoparticles, while the deprotected amine can be used for further functionalization with targeting ligands or imaging agents.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis of drug-linker conjugates using this compound. These values are illustrative and may require optimization for specific drug and antibody combinations.

Table 1: Reagent Stoichiometry for Drug-Linker Conjugation

ReagentMolar Equivalents (relative to drug)
This compound1.2 - 1.5
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.2 - 1.5
NHS (N-Hydroxysuccinimide)1.2 - 1.5
Amine-containing Drug1.0

Table 2: Typical Reaction Parameters and Outcomes

ParameterValue
Reaction SolventAnhydrous DMF or DMSO
Reaction TemperatureRoom Temperature (20-25 °C)
Reaction Time12 - 24 hours
Cbz Deprotection MethodCatalytic Hydrogenation (H₂/Pd-C)
Deprotection Time1 - 4 hours
Typical Yield (Drug-Linker)60 - 80%
Typical Purity (HPLC)>95%

Experimental Protocols

The following protocols provide a general framework for the synthesis of a drug-linker conjugate and its subsequent conjugation to an antibody using this compound.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of an amine-containing drug to the carboxylic acid moiety of the linker.

Materials:

  • This compound

  • Amine-containing drug molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Linker:

    • Dissolve this compound (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid by forming an NHS ester.

  • Conjugation to the Drug:

    • In a separate flask, dissolve the amine-containing drug (1.0 eq) in anhydrous DMF.

    • Add the drug solution to the activated linker solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Cbz-protected drug-linker conjugate.

Protocol 2: Deprotection of the Drug-Linker Conjugate

This protocol describes the removal of the Cbz protecting group to expose the primary amine.

Materials:

  • Cbz-protected drug-linker conjugate

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected drug-linker conjugate in methanol or ethanol.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected drug-linker conjugate with a free amine.

Protocol 3: Conjugation of the Drug-Linker to an Antibody

This protocol outlines the conjugation of the deprotected drug-linker to a monoclonal antibody via the exposed amine, typically by targeting lysine residues on the antibody after their modification. A common strategy involves the use of a bifunctional crosslinker.

Materials:

  • Deprotected drug-linker conjugate

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Bifunctional crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Reaction buffer (e.g., phosphate buffer with EDTA)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification (optional but common):

    • React the mAb with a bifunctional crosslinker like SMCC to introduce maleimide groups on the antibody surface, typically by reacting with lysine residues.

  • Conjugation Reaction:

    • If the deprotected drug-linker contains a suitable nucleophile (like a thiol, which can be introduced in a separate step), it can be directly reacted with the maleimide-activated antibody.

    • Alternatively, the amine on the drug-linker can be reacted with a different type of activated antibody. For instance, if the antibody is modified to have NHS esters, the amine on the linker will react to form a stable amide bond.

  • Purification of the ADC:

    • The resulting Antibody-Drug Conjugate (ADC) is purified from unconjugated drug-linker and excess reagents using techniques such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and in vitro biological activity.

Visualizations

Experimental Workflow for Drug-Linker Synthesis

Drug_Linker_Synthesis cluster_activation Linker Activation cluster_conjugation Conjugation cluster_deprotection Deprotection Linker This compound EDC_NHS EDC, NHS in DMF Linker->EDC_NHS Activated_Linker Activated Linker (NHS Ester) EDC_NHS->Activated_Linker Reaction Stir at RT overnight Activated_Linker->Reaction Drug Amine-containing Drug Drug->Reaction Cbz_Drug_Linker Cbz-protected Drug-Linker Reaction->Cbz_Drug_Linker Deprotection H₂, Pd/C in Methanol Cbz_Drug_Linker->Deprotection Deprotected_Drug_Linker Deprotected Drug-Linker Deprotection->Deprotected_Drug_Linker

Caption: Workflow for the synthesis and deprotection of a drug-linker conjugate.

General Scheme for ADC Formation

ADC_Formation cluster_components Components cluster_conjugation Conjugation cluster_purification Purification & Characterization Antibody Monoclonal Antibody Conjugation_Step Bioconjugation Chemistry Antibody->Conjugation_Step Drug_Linker Deprotected Drug-Linker Drug_Linker->Conjugation_Step ADC Antibody-Drug Conjugate (ADC) Conjugation_Step->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: General workflow for the formation and characterization of an ADC.

Logical Relationship in a Drug Delivery System

Drug_Delivery_System DDS Drug Delivery System Targeting Moiety Linker Drug Targeting_Moiety Targeting Moiety (e.g., Antibody) Targeting_Moiety->DDS:f0 Binds to Target Linker This compound Linker->DDS:f1 Connects Components Drug Therapeutic Drug Drug->DDS:f2 Provides Therapeutic Effect

Caption: Role of the linker in a targeted drug delivery system.

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency of Cbz-5-aminopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the coupling of Cbz-5-aminopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for achieving high coupling efficiency in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with Cbz-5-aminopentanoic acid?

Low coupling efficiency with Cbz-5-aminopentanoic acid can stem from several factors, ranging from suboptimal reaction conditions to inherent properties of the molecule itself. The primary causes often include:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid group of Cbz-5-aminopentanoic acid needs to be converted into a more reactive species to facilitate nucleophilic attack by the amine. Incomplete or inefficient activation is a common reason for low yields.

  • Poor Solubility of Reagents: The solubility of Cbz-5-aminopentanoic acid or the amine coupling partner in the chosen solvent can be a limiting factor. If any reactant is not fully dissolved, the reaction will be slow and incomplete.

  • Steric Hindrance: While not considered severely hindered, the benzyloxycarbonyl (Cbz) protecting group can create some steric bulk that may impede the approach of the coupling partners, especially if the amine component is also sterically demanding.[1]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and the choice of base can significantly impact the coupling efficiency. These parameters often need to be optimized for each specific reaction.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired amide. A potential side reaction for ω-amino acids like 5-aminopentanoic acid is intramolecular cyclization to form a lactam.

Q2: What are the recommended coupling reagents for Cbz-5-aminopentanoic acid?

The choice of coupling reagent is critical for achieving high efficiency. For Cbz-5-aminopentanoic acid, a range of reagents can be effective, with the best choice depending on the specific amine to be coupled and the reaction conditions.

  • Carbodiimides (EDC/DCC with additives): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are widely used.[2] The additive forms a more stable and reactive intermediate, which improves coupling efficiency and reduces side reactions like racemization.[3]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and often used for more challenging couplings. HATU is generally considered more reactive than HBTU and can lead to faster reactions and higher yields, especially with sterically hindered substrates.[4]

  • Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another effective coupling reagent known for its high efficiency and the formation of less hazardous byproducts compared to its predecessor, BOP.

Q3: How can I improve the solubility of Cbz-5-aminopentanoic acid in my reaction?

Improving the solubility of all reactants is crucial for a successful coupling reaction.

  • Solvent Selection: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are generally good solvents for peptide coupling reactions due to their high polarity and ability to dissolve a wide range of organic molecules.[5] Dichloromethane (DCM) can also be used, but the solubility of Cbz-protected amino acids may be lower. For sparingly soluble reactants, a mixture of solvents or the use of more specialized solvents like dimethyl sulfoxide (DMSO) might be necessary.

  • Temperature: Gently heating the reaction mixture can increase the solubility of the reagents. However, this should be done with caution as excessive heat can promote side reactions.

  • Sonication: Applying ultrasound can help to dissolve stubborn reagents and initiate the reaction.

Q4: What are the potential side reactions and how can I minimize them?

The most common side reactions in peptide coupling are racemization and byproduct formation. For Cbz-5-aminopentanoic acid, a specific concern is intramolecular cyclization.

  • Racemization: This is generally not a concern for Cbz-5-aminopentanoic acid as it is not a chiral molecule. However, if it is being coupled to a chiral amine, the conditions should be optimized to prevent epimerization of the amine.

  • Intramolecular Cyclization (Lactam Formation): ω-Amino acids can undergo intramolecular cyclization to form lactams. For 5-aminopentanoic acid, this would result in the formation of a six-membered ring lactam (piperidin-2-one). To minimize this, it is advisable to use conditions that favor intermolecular coupling, such as higher concentrations of reactants and efficient activating agents that promote rapid amide bond formation.

  • Guanidinylation: When using uronium/aminium reagents like HBTU or HATU in excess, a side reaction can occur where the free amine of the coupling partner is guanidinylated, leading to a capped and unreactive chain. This can be minimized by using a slight excess of the carboxylic acid component relative to the coupling reagent and by pre-activating the carboxylic acid before adding the amine.

Q5: How can I monitor the progress of the coupling reaction?

Monitoring the reaction is essential to determine the optimal reaction time and to ensure completion.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting materials (Cbz-5-aminopentanoic acid and the amine) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the percentage of starting materials remaining and product formed.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the presence of the desired product by identifying its molecular weight. This is often coupled with HPLC (LC-MS) for a comprehensive analysis of the reaction mixture.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the final product and to quantify the conversion by integrating the signals of the starting material and the product.[7]

Troubleshooting Guide

This table provides a quick reference for troubleshooting common issues encountered during the coupling of Cbz-5-aminopentanoic acid.

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective activation of the carboxylic acid.Switch to a more powerful coupling reagent (e.g., HATU, PyBOP). Ensure your current coupling reagent is not degraded.
Poor solubility of reactants.Change to a more suitable solvent (e.g., DMF, NMP).[5] Gently warm the reaction mixture or use sonication.
Suboptimal reaction time or temperature.Increase the reaction time and monitor by TLC or HPLC. Consider a moderate increase in temperature (e.g., to 40-50 °C).
Inactive amine.Ensure the amine is not a salt form (e.g., hydrochloride) or add an appropriate amount of a non-nucleophilic base (e.g., DIPEA, NMM) to neutralize it.
Presence of Multiple Products Intramolecular cyclization (lactam formation).Use higher concentrations of reactants to favor the intermolecular reaction. Employ a fast-acting coupling reagent.
Side reactions with the coupling reagent.If using HBTU/HATU, avoid a large excess of the reagent to prevent guanidinylation. Consider pre-activating the carboxylic acid before adding the amine.
Unreacted Starting Material Insufficient equivalents of coupling reagent or amine.Increase the equivalents of the coupling reagent and the amine partner (e.g., 1.2-1.5 equivalents).
Steric hindrance.Increase reaction time and/or temperature. Switch to a more potent coupling reagent like HATU.[1]

Experimental Protocols

Protocol 1: General Coupling using EDC/NHS in an Organic Solvent

This protocol is suitable for coupling Cbz-5-aminopentanoic acid to a primary amine in an organic solvent.

Materials:

  • Cbz-5-aminopentanoic acid

  • Amine coupling partner

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base (optional, if amine is a salt)

  • Magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve Cbz-5-aminopentanoic acid (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) and stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours to form the activated NHS ester.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) in anhydrous DMF. If the amine is a hydrochloride or other salt, add DIPEA (1.2-1.5 eq) to neutralize it.

  • Add the amine solution to the activated Cbz-5-aminopentanoic acid solution.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for difficult couplings or when higher efficiency is required.

Materials:

  • Cbz-5-aminopentanoic acid

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM)

  • Anhydrous DMF or NMP

  • Magnetic stirrer and inert atmosphere

Procedure:

  • Under an inert atmosphere, dissolve Cbz-5-aminopentanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or NMP.

  • Add DIPEA or NMM (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the progress by TLC or HPLC.

  • Work-up and purification are similar to Protocol 1.

Data Presentation

Table 1: Comparison of Common Coupling Reagents
Coupling ReagentClassRelative ReactivityCommon AdditiveKey AdvantagesPotential Side Reactions
EDC CarbodiimideModerateNHS, HOBtWater-soluble byproducts, cost-effective.Racemization (minimized with additive), N-acylurea formation.[8]
HBTU Uronium/AminiumHigh-High efficiency, fast reactions.Guanidinylation of the amine.
HATU Uronium/AminiumVery High-Superior for difficult couplings, very fast, low racemization.[9]Guanidinylation of the amine (less common than with HBTU).
PyBOP PhosphoniumHigh-High efficiency, non-carcinogenic byproducts.-
Table 2: Common Solvents for Coupling Reactions
SolventPolaritySwelling of Polystyrene ResinsSuitability for Cbz-protected Amino AcidsNotes
DMF HighGoodGenerally good solubility.Can decompose to form dimethylamine, which can be problematic in Fmoc-SPPS.
NMP HighExcellentGood solubility, often better than DMF for hydrophobic sequences.More viscous and expensive than DMF.
DCM MediumExcellentModerate solubility.Less effective at solvating growing peptide chains, which can lead to aggregation.
THF MediumModerateVariable solubility.Can be a good alternative or co-solvent in some cases.

Visualizations

G Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Observed check_solubility Are all reagents fully dissolved? start->check_solubility check_activation Is the coupling reagent appropriate and active? check_solubility->check_activation Yes solution_solubility Improve Solubility: - Change/mix solvents (DMF, NMP) - Gently heat - Sonicate check_solubility->solution_solubility No check_conditions Are reaction conditions optimized? check_activation->check_conditions Yes solution_activation Improve Activation: - Switch to a more potent reagent (HATU, PyBOP) - Use fresh reagent check_activation->solution_activation No check_side_reactions Are there signs of side reactions? check_conditions->check_side_reactions Yes solution_conditions Optimize Conditions: - Increase reaction time - Adjust temperature - Ensure proper base is used check_conditions->solution_conditions No solution_side_reactions Minimize Side Reactions: - Adjust stoichiometry - Use higher concentration to avoid cyclization - Pre-activate carboxylic acid check_side_reactions->solution_side_reactions Yes success Coupling Efficiency Improved check_side_reactions->success No solution_solubility->check_activation solution_activation->check_conditions solution_conditions->check_side_reactions solution_side_reactions->success

Caption: A flowchart for troubleshooting low coupling efficiency.

G Amine Coupling Workflow using EDC/NHS cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up and Purification cbz_acid Cbz-5-aminopentanoic acid activated_ester Activated NHS Ester cbz_acid->activated_ester DMF, 0°C to RT edc_nhs EDC + NHS edc_nhs->activated_ester product Coupled Product (Amide) activated_ester->product DMF, RT amine Primary Amine amine->product quench Quench with Water product->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify

Caption: A general workflow for EDC/NHS mediated coupling.

References

optimizing Cbz deprotection conditions to avoid side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the removal of the carboxybenzyl (Cbz or Z) protecting group. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during Cbz deprotection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for Cbz deprotection and their common side reactions?

The choice of Cbz deprotection method is critical and depends on the functional groups present in the substrate. The three main categories are catalytic hydrogenolysis, acidic cleavage, and nucleophilic cleavage.

Summary of Cbz Deprotection Methods

MethodReagents/ConditionsAdvantagesCommon Side Reactions & Drawbacks
Catalytic Hydrogenolysis H₂, Pd/CClean byproducts (toluene, CO₂); mild conditions.[1][2]Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups); catalyst poisoning by sulfur compounds; potential for N-benzylation with insufficient hydrogen.[1][3]
Transfer Hydrogenolysis Ammonium formate, Pd/CAvoids the use of flammable H₂ gas.[2][4]Similar to catalytic hydrogenolysis regarding functional group sensitivity and catalyst poisoning.
Acidic Cleavage HBr in Acetic Acid (HBr/HOAc)Effective for substrates with reducible groups.[2]Formation of alkylated byproducts; acylation of the deprotected amine if acetic acid is used as a solvent; harsh conditions may cleave other acid-sensitive groups.[1][5]
Lewis Acid Cleavage AlCl₃ in HFIPMild conditions (room temp); good functional group tolerance (e.g., nitro, double bonds).[3][6]Requires careful handling of the Lewis acid.
Nucleophilic Cleavage 2-Mercaptoethanol, Base (e.g., KOAc, K₃PO₄)Excellent for sensitive and complex molecules; avoids genotoxic byproducts.[1][6]Requires heating; byproduct is a benzylated thiol which needs to be removed.[1]
Q2: I am concerned about the formation of genotoxic byproducts. What are the safest Cbz deprotection methods?

Certain reagents, like TMS-iodide, can generate genotoxic byproducts such as benzyl iodide. To avoid this, especially in the late-stage synthesis of active pharmaceutical ingredients (APIs), safer alternatives are recommended.[1]

  • Nucleophilic cleavage using 2-mercaptoethanol is a much safer option. It produces a benzylated thiol as a byproduct, which is generally less reactive and easier to remove.[1]

  • Catalytic hydrogenation is also considered a safe choice as its byproducts are volatile (toluene and CO₂).[1]

  • Milder acidic conditions , such as using AlCl₃ in hexafluoroisopropanol (HFIP), provide a safer alternative to harsher acid treatments.[1][6]

Troubleshooting Guides

Issue 1: My catalytic hydrogenation for Cbz deprotection is slow or incomplete.

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Potential Causes and Solutions
  • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers).[1][7]

    • Solution: Ensure the starting material is free of sulfur-containing impurities. If the substrate contains sulfur, consider an alternative deprotection method like acidic or nucleophilic cleavage.[1] In some cases, increasing the catalyst loading or adding it in portions can help.[1]

  • Poor Catalyst Activity: The activity of Pd/C can differ between batches and diminishes over time.[7]

    • Solution: Use a fresh, high-quality catalyst from a reputable supplier.[4][7]

  • Insufficient Hydrogen: Atmospheric pressure may not be sufficient for some substrates.[1]

    • Solution: Increase the hydrogen pressure, for example, to 50 psi or higher using a Parr apparatus.[4][7]

  • Poor Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.[1][7]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[7]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[7]

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[4][7]

Troubleshooting Workflow

G start Incomplete/Slow Catalytic Hydrogenolysis cause1 Catalyst Poisoning? start->cause1 cause2 Poor Catalyst Activity? start->cause2 cause3 Insufficient Hydrogen? start->cause3 cause4 Product Inhibition? start->cause4 sol1a Purify Substrate (Remove Sulfur) cause1->sol1a sol1b Use Alternative Method (e.g., Acidic Cleavage) cause1->sol1b sol2 Use Fresh/Higher Loading of Catalyst cause2->sol2 sol3 Increase H₂ Pressure cause3->sol3 sol4 Add Weak Acid (e.g., Acetic Acid) cause4->sol4

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Issue 2: I am observing acylation of my deprotected amine when using HBr in acetic acid.

This is a known side reaction where the newly formed amine is acetylated by the acetic acid solvent, especially at higher temperatures.[1][5]

  • Solution: Use a non-nucleophilic acid/solvent system. Consider using HCl in a non-acetylating solvent like dioxane or isopropanol. Trifluoroacetic acid (TFA) is another option, but be aware of its high acidity, which might cleave other sensitive protecting groups.[1]

  • Alternative: Milder Lewis acid conditions, such as AlCl₃/HFIP at room temperature, can be an excellent way to avoid this side reaction while being compatible with many other functional groups.[1][6]

How to Choose the Right Deprotection Method

The selection of a deprotection strategy is dictated by the overall functionality of your molecule. The following decision tree can guide your choice.

G start Start: Cbz-Protected Substrate q2 Substrate contains sulfur? start->q2 q1 Substrate contains reducible groups? (e.g., alkenes, NO₂) q3 Substrate sensitive to strong acid? q1->q3 Yes m1 Catalytic Hydrogenolysis q1->m1 No q2->q1 No q2->q3 Yes m2 Acidic Cleavage (HBr/HOAc) q3->m2 No m3 Nucleophilic Cleavage or Mild Lewis Acid (AlCl₃/HFIP) q3->m3 Yes

Caption: Decision tree for selecting a Cbz deprotection method.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂

This is the most common method for Cbz deprotection due to its efficiency and clean workup.[1][2]

  • Preparation: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Secure a hydrogen balloon to the flask or place the reaction vessel in a Parr hydrogenation apparatus.[7]

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry completely in the air.

  • Isolation: Wash the filter cake with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected amine.

Protocol 2: Rapid Deprotection using NaBH₄ and Pd/C

This protocol describes a very fast and efficient deprotection method that avoids the use of H₂ gas.[2][8]

  • Preparation: Dissolve the N-Cbz protected amine (1.0 equiv.) in methanol at room temperature.

  • Reagent Addition: Add 10% Pd/C followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.0 equiv.).[2]

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often complete within 3-10 minutes.[2][8] Monitor the reaction by TLC.

  • Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1 (filtration through Celite and solvent evaporation).

Protocol 3: Nucleophilic Cleavage with 2-Mercaptoethanol

This method is particularly useful for sensitive substrates and in late-stage synthesis where metal catalysts are undesirable.[6][7]

  • Preparation: To a solution of the Cbz-protected amine (1 equivalent) in N,N-Dimethylacetamide (DMAC), add a base such as potassium acetate (e.g., 4 equivalents) or potassium phosphate (e.g., 2-4 equivalents).[1][7]

  • Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).[1][7]

  • Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][7]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

References

preventing racemization during coupling of Cbz-protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you prevent racemization during the coupling of Carboxybenzyl (Cbz)-protected amino acids, ensuring the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid (typically the L-form) is converted into a mixture of both L- and D-enantiomers during the synthesis process.[1] This loss of stereochemical integrity at the alpha-carbon can lead to the incorporation of the incorrect stereoisomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: What are the primary mechanisms of racemization during the coupling of Cbz-protected amino acids?

A2: There are two main pathways for racemization during peptide coupling:[2][3]

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1][2] When the carboxyl group of the N-protected amino acid is activated by a coupling reagent, it can cyclize to form a planar oxazolone intermediate. The planar structure of this intermediate allows for the easy abstraction and re-addition of the proton at the alpha-carbon, leading to a loss of the original stereochemistry.[2] Urethane-type protecting groups like Cbz (and Fmoc/Boc) are designed to reduce the rate of oxazolone formation compared to simple acyl groups, but the risk is not eliminated.[4][5]

  • Direct Enolization (α-Abstraction): A strong base can directly abstract the proton from the alpha-carbon of the activated amino acid.[3][4] This forms a planar enolate intermediate, which can be protonated from either face, resulting in racemization.[2] This pathway is a greater concern when using excess or strong bases.

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide coupling.[2][6][7] Other susceptible amino acids, especially under non-optimized conditions, include Phenylalanine (Phe) and Serine (Ser).[2][8] The specific side chain and its protecting group can influence the rate of racemization.

Q4: How can racemization be detected and quantified?

A4: Quantifying the extent of racemization is crucial for optimizing coupling protocols. The most common method is to analyze the final peptide product. This can be done by:

  • Chiral High-Performance Liquid Chromatography (HPLC): The crude or purified peptide is analyzed on a chiral stationary phase (CSP) column, which can separate the desired peptide from its diastereomeric (epimeric) form.[9]

  • Hydrolysis followed by Derivatization: The peptide can be hydrolyzed back to its constituent amino acids. These amino acids are then derivatized with a chiral reagent, such as Marfey's reagent (L-FDAA), to form diastereomers that can be separated and quantified by standard reversed-phase HPLC.[9]

Troubleshooting Guide: High Racemization Observed

If you have detected significant levels of racemization in your product, follow this step-by-step guide to diagnose and resolve the issue.

TroubleshootingWorkflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent and Additives Start->Step1 Step2 Step 2: Assess Reaction Conditions Step1->Step2 Using carbodiimides (DCC, DIC)? Add HOBt or HOAt. Still high? Consider phosphonium/ uronium reagents. Step3 Step 3: Review Base Selection and Concentration Step2->Step3 Running at room temp? Lower to 0°C. Using polar solvent? Try less polar alternatives (e.g., DCM). Step4 Step 4: Optimize Activation and Coupling Time Step3->Step4 Using strong base (e.g., DIPEA)? Switch to weaker base (NMM, Collidine). Using excess base? Reduce to minimum required. Resolved Racemization Minimized Step4->Resolved Long pre-activation? Minimize time before adding amine. Long overall reaction? Monitor reaction to determine optimal endpoint.

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent and Additives

Certain coupling reagents, especially carbodiimides like DCC and DIC, are known to cause significant racemization when used alone.[2]

  • Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives. The most common and effective additives are 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[2][4][6] These additives react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than the initial activated species.

  • Optimization: For particularly sensitive amino acids, consider switching to phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based reagents, which generally lead to lower levels of racemization.[10][11]

Step 2: Evaluate Your Reaction Conditions

Higher temperatures and polar solvents can accelerate the rate of racemization.[2]

  • Solution: Perform the coupling reaction at a lower temperature, such as 0°C, to reduce the rate of both the desired coupling and the undesired racemization side reaction.[2]

  • Optimization: If the solubility of your reagents allows, consider using a less polar solvent or a solvent mixture (e.g., DCM/DMF). Less polar environments can help suppress the formation of the oxazolone intermediate.[2]

Step 3: Check the Base and its Concentration

The choice and amount of base used can have a major impact on racemization.[3]

  • Solution: Strong bases like N,N-diisopropylethylamine (DIPEA) can promote racemization.[3] Consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][7]

  • Optimization: Use the minimum amount of base necessary to facilitate the reaction.[2] Excess base significantly increases the risk of racemization through direct enolization.[2]

Step 4: Consider Special Additives for Difficult Couplings

For particularly challenging couplings, such as those involving cysteine or in segment condensations, special additives may be required.

  • Solution: The addition of copper (II) chloride (CuCl₂) in combination with HOBt has been shown to be highly effective in suppressing racemization, particularly in solution-phase synthesis.[2][6]

Data Presentation: Impact of Reagents on Racemization

The selection of coupling reagents, additives, and bases is critical for controlling racemization. The following tables summarize the relative performance of various common systems.

Table 1: Qualitative Comparison of Coupling Strategies to Minimize Racemization

StrategyEffectivenessNotes
Addition of HOBt/HOAt HighEssential when using carbodiimides (DCC, DIC) to suppress oxazolone formation.[2]
Lowering Reaction Temperature Moderate to HighReduces the rate of racemization but also slows the coupling reaction.[2]
Use of Phosphonium/Uronium Reagents HighReagents like HBTU, HATU, and PyBOP are generally effective at minimizing racemization.[10][11]
Use of Copper (II) Chloride HighParticularly effective for sensitive residues like Cysteine and in segment coupling.[2][6]
Use of Less Polar Solvents ModerateEffect is dependent on reagent solubility and reaction type.

Table 2: Influence of Common Bases on Racemization

BaseRelative Basicity (pKa)Steric HindranceTendency to Cause Racemization
Triethylamine (TEA) ~10.7LowHigh
DIPEA (Hünig's base) ~10.1HighModerate to High
N-Methylmorpholine (NMM) ~7.4ModerateLow to Moderate
2,4,6-Collidine ~7.4HighLow

Data compiled from literature sources.[3]

Experimental Protocols

Protocol 1: Standard Coupling of a Cbz-Amino Acid using DIC/HOBt

This protocol provides a general procedure for solution-phase coupling designed to minimize racemization.

ExperimentalWorkflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A 1. Dissolve Cbz-AA (1.0 eq) and HOBt (1.1 eq) in DCM/DMF C 3. Cool Cbz-AA solution to 0°C A->C B 2. Dissolve Amine Component (e.g., H-Peptide-OtBu, 1.1 eq) in separate DCM F 6. Add Amine solution to the reaction mixture B->F D 4. Add DIC (1.1 eq) to Cbz-AA solution C->D E 5. Stir for 5-10 min (Pre-activation) D->E E->F G 7. Allow to warm to RT and stir for 2-4 hours F->G H 8. Filter to remove DCU byproduct G->H I 9. Aqueous work-up H->I J 10. Purify by column chromatography I->J

Caption: Experimental workflow for a DIC/HOBt mediated coupling reaction.

  • Preparation: In a round-bottom flask, dissolve the Cbz-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in an appropriate solvent (e.g., dichloromethane (DCM) or a DCM/DMF mixture).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) to the cooled solution.

  • Pre-activation: Stir the mixture at 0°C for 5-10 minutes.

  • Coupling: Add a solution of the amino component (e.g., an amino acid ester hydrochloride) and a suitable base like NMM (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring by TLC or LC-MS until completion (typically 2-12 hours).

  • Work-up: Once the reaction is complete, filter the mixture to remove the diisopropylurea (DIU) byproduct. Proceed with a standard aqueous work-up to remove excess reagents and purify the resulting peptide by column chromatography.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol outlines a general method for analyzing the enantiomeric purity of the final peptide product.

  • Sample Preparation: After the coupling reaction and work-up, take a small sample of the crude or purified peptide product. Dissolve the peptide in a suitable mobile phase solvent for HPLC analysis.

  • Column Selection: Use a chiral stationary phase (CSP) column appropriate for peptides. Macrocyclic glycopeptide-based columns are often effective.[9]

  • Method Development:

    • Develop a separation method, typically using a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or isopropanol) and an aqueous buffer (e.g., ammonium acetate or TFA in water).

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the desired L-L diastereomer from the undesired D-L diastereomer (epimer).

  • Analysis and Quantification:

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).

    • Integrate the peak areas for both the main product peak (L-L) and the epimeric impurity peak (D-L).

    • Calculate the percentage of racemization using the formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100[9]

References

Technical Support Center: Solubility of 5-(((benzyloxy)carbonyl)amino)pentanoic acid in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-(((benzyloxy)carbonyl)amino)pentanoic acid, also known as N-Cbz-5-aminovaleric acid, in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in DMF important?

This compound is an N-protected amino acid. The benzyloxycarbonyl (Cbz or Z) group is a common protecting group for the amine functionality in peptide synthesis and other organic chemistry applications.[1][2] DMF is a polar aprotic solvent frequently used in solid-phase peptide synthesis (SPPS) and for dissolving protected amino acids for coupling reactions.[3][4] Ensuring complete dissolution in DMF is crucial for reaction efficiency and to avoid incomplete coupling, which can lead to truncated or impure final products.

Q2: What are the general factors influencing the solubility of this compound in DMF?

The solubility of this compound is primarily influenced by its molecular structure, which includes a hydrophobic benzyl group and a more polar carboxylic acid and carbamate functionality. Key factors include:

  • Purity of the compound: Impurities can significantly alter solubility characteristics.

  • Water content in DMF: DMF is hygroscopic, and absorbed water can affect the solubility of solutes.

  • Temperature: Solubility generally increases with temperature.

  • Physical form of the solid: The crystalline form and particle size can impact the rate of dissolution.

Q3: Are there any known solubility issues with Cbz-protected amino acids in DMF?

Yes, Cbz-protected amino acids, particularly those with larger hydrophobic protecting groups or side chains, can sometimes exhibit limited solubility in common organic solvents, including DMF.[4] While DMF is a good solvent for many protected amino acids, achieving high concentrations might be challenging for some derivatives.

Troubleshooting Guide

Issue: this compound is not dissolving or is poorly soluble in DMF.

This guide provides a systematic approach to address solubility challenges.

Step 1: Initial Assessment

  • Visual Inspection: Observe the solution. Is it cloudy, or is there visible particulate matter? If so, the compound is not fully dissolved.

  • Check Purity: Verify the purity of the this compound. Impurities can sometimes lead to insolubility.

  • Solvent Quality: Ensure the DMF is of high purity and anhydrous. Water contamination can negatively impact solubility.

Step 2: Physical Dissolution Aids

If the compound is not dissolving with simple mixing, the following methods can be attempted:

  • Sonication: Place the vial in a sonicator bath for 5-10 minutes.[3][5] Sonication can help break up solid aggregates and enhance dissolution.[6]

  • Gentle Warming: Gently warm the solution in a water bath to a maximum of 40°C.[3][7] Caution: Excessive heat can potentially lead to degradation of the compound. It is advisable to test this on a small scale first.

Step 3: Solvent System Modification

If physical methods are insufficient, modifying the solvent system can be effective:

  • Use of a Co-solvent: Add a small amount of a stronger co-solvent, such as Dimethyl Sulfoxide (DMSO).[3][5] Start by attempting to dissolve the compound in a minimal amount of DMSO and then dilute with DMF.[3] Be mindful of the final concentration of the co-solvent as it might affect downstream reactions.

  • Alternative Solvents: For highly insoluble protected peptides, solvent systems like a mixture of trifluoroethanol (TFE) and dichloromethane (DCM) have been shown to be effective, though their compatibility with your specific reaction conditions must be considered.[4]

Data Presentation

SolventPolarityExpected Solubility of this compoundNotes
Dimethylformamide (DMF) Polar AproticModerately to Highly Soluble The solvent of choice for many peptide coupling reactions. Solubility issues are typically concentration-dependent.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble Often used as a stronger co-solvent to aid dissolution in DMF.[3][5]
N-Methyl-2-pyrrolidone (NMP) Polar AproticModerately to Highly Soluble An alternative to DMF in peptide synthesis.
Dichloromethane (DCM) NonpolarSlightly Soluble to Insoluble The polarity may not be sufficient to dissolve the compound effectively.
Water Polar ProticSlightly Soluble to Insoluble The hydrophobic benzyloxycarbonyl group limits aqueous solubility. Solubility will be pH-dependent.
Methanol/Ethanol Polar ProticSlightly to Moderately Soluble Can be used, but DMF is generally preferred for coupling reactions.

Experimental Protocols

Protocol for Determining Approximate Solubility
  • Preparation: Weigh a small, known amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Solvent Addition: Add a measured volume of DMF (e.g., 100 µL) to the vial.

  • Mixing: Vortex or stir the mixture at room temperature for 2-5 minutes.

  • Observation: Visually inspect for complete dissolution.

  • Titration: If the solid has dissolved, add another known amount of the compound and repeat the mixing and observation steps. If the solid has not dissolved, add a known volume of DMF incrementally until complete dissolution is observed.

  • Calculation: Calculate the approximate solubility in mg/mL based on the total amount of compound dissolved in the final volume of the solvent.

  • Confirmation: For more accurate determination, the supernatant of a saturated solution can be diluted and its concentration measured using a suitable analytical technique like UV-Vis spectroscopy or HPLC, if a standard curve is available.[8]

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve in DMF check_purity Step 1: Verify Compound Purity and Solvent Quality start->check_purity sonicate Step 2a: Sonicate for 5-10 minutes check_purity->sonicate dissolved1 Is the compound dissolved? sonicate->dissolved1 warm Step 2b: Gently warm to < 40°C dissolved2 Is the compound dissolved? warm->dissolved2 dissolved1->warm No success Success: Proceed with experiment dissolved1->success Yes add_cosolvent Step 3: Add a small amount of co-solvent (e.g., DMSO) dissolved2->add_cosolvent No dissolved2->success Yes dissolved3 Is the compound dissolved? add_cosolvent->dissolved3 dissolved3->success Yes fail Consider alternative solvents or synthetic strategy dissolved3->fail No

Caption: Troubleshooting workflow for solubility issues.

G Intermolecular Interactions Affecting Solubility in DMF cluster_favorable Favorable Interactions (Promote Solubility) compound This compound Carboxylic Acid (H-bond donor/acceptor) Amide (H-bond acceptor) Benzyl Group (Hydrophobic) compound:benzyl->compound:benzyl Hydrophobic Aggregation dmf DMF (Dimethylformamide) Carbonyl Oxygen (H-bond acceptor) Dimethylamino Group (Polar) compound:cooh->dmf:carbonyl Hydrogen Bonding compound:amide->dmf Dipole-Dipole

Caption: Key intermolecular forces in DMF solution.

References

Technical Support Center: Benzyloxycarbonyl (Cbz) Group Removal by Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions and other issues encountered during the hydrogenolytic removal of the benzyloxycarbonyl (Cbz or Z) protecting group.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format to help you navigate experimental challenges.

Question 1: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or incomplete. What are the potential causes and how can I resolve this?

Answer: Slow or incomplete hydrogenolysis is a frequent issue with several potential causes. A systematic approach to troubleshooting is recommended.[1]

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (like thiols or thioethers) and sometimes by nitrogen or phosphorus lone pairs.[2][3]

    • Solution: Ensure the starting material is highly purified to remove sulfur-containing contaminants. If the substrate itself contains sulfur, consider an alternative deprotection method not prone to poisoning.[1][2] In some cases, increasing the catalyst loading or adding fresh catalyst can help drive the reaction to completion.[2]

  • Poor Catalyst Activity: The activity of Palladium on Carbon (Pd/C) can vary between batches and diminish over time.[2]

    • Solution: Use a fresh batch of high-quality catalyst from a reputable supplier.[2] Activating a sluggish catalyst by heating it in a vacuum may also be effective.

  • Insufficient Hydrogen: Atmospheric pressure may not be adequate for all substrates.[2]

    • Solution: Increase the hydrogen pressure, for example, to 40-50 psi or higher using a Parr apparatus.[2][4]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[2]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1]

    • Solution: Adding a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1] A co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) has also been shown to accelerate the reaction.[5]

G start Start: Cbz deprotection is slow/incomplete check_catalyst Is the catalyst fresh and high quality? start->check_catalyst check_purity Is the substrate free of sulfur impurities? check_catalyst->check_purity Yes sol_catalyst Use fresh catalyst or higher loading check_catalyst->sol_catalyst No check_pressure Is H₂ pressure above atmospheric? check_purity->check_pressure Yes sol_purity Purify substrate check_purity->sol_purity No check_mixing Is mixing vigorous? check_pressure->check_mixing Yes sol_pressure Increase H₂ pressure (e.g., 50 psi) check_pressure->sol_pressure No check_inhibition Consider Product Inhibition check_mixing->check_inhibition Yes sol_mixing Improve agitation check_mixing->sol_mixing No sol_inhibition Add weak acid (e.g., acetic acid) check_inhibition->sol_inhibition No end_node Problem Resolved check_inhibition->end_node Yes sol_catalyst->check_purity alt_method Consider alternative deprotection method sol_purity->alt_method sol_pressure->check_mixing sol_mixing->check_inhibition sol_inhibition->end_node

Troubleshooting workflow for incomplete Cbz hydrogenolysis.

Question 2: I am observing the formation of an N-benzyl side product. What causes this and how can it be prevented?

Answer: The formation of an N-benzyl tertiary amine is a known side reaction that can occur when there is an insufficient hydrogen source.[6] This happens when the deprotected amine reacts with a benzyl fragment from another Cbz group before it is fully cleaved.

  • Solution: Ensure an adequate and consistent supply of hydrogen throughout the reaction. Using a hydrogen balloon or a pressurized hydrogenation apparatus is crucial.[2][6] Transfer hydrogenolysis, which uses a hydrogen donor like ammonium formate in the reaction mixture, can also maintain a sufficient hydrogen concentration and prevent this side reaction.[2]

Question 3: Other functional groups in my molecule are being reduced. How can I improve selectivity?

Answer: A significant challenge with catalytic hydrogenolysis is its potential to reduce other sensitive functional groups, such as alkenes, alkynes, nitro groups, and aryl halides.[2][7]

  • Solution 1: Transfer Hydrogenolysis: This method often provides better selectivity.[2] Using a hydrogen donor like ammonium formate or formic acid with Pd/C can sometimes selectively cleave the Cbz group without affecting other reducible moieties.[8][9]

  • Solution 2: Catalyst Inhibitors: For substrates with benzyl ethers that need to be preserved, inhibitors like ammonia, pyridine, or ammonium acetate can be added. These agents effectively suppress benzyl ether hydrogenolysis while allowing for the smooth reduction of olefins, azides, and Cbz groups.[10]

  • Solution 3: Alternative Deprotection Methods: If selectivity remains an issue, non-reductive methods are the best alternative.[2] Options include acidic cleavage (e.g., HBr in acetic acid) or nucleophilic cleavage (e.g., 2-mercaptoethanol with a base).[2][10]

G start Cbz-Protected Amine (R-NH-Cbz) desired Desired Product (R-NH₂) start->desired H₂, Pd/C (Sufficient H₂) side1 N-Benzyl Side Product (R-NH-Bn) start->side1 Insufficient H₂ side2 Over-reduction of other groups (e.g., R') start->side2 Non-selective conditions

Reaction pathways in Cbz deprotection by hydrogenolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during Cbz removal by hydrogenolysis? The primary side products are related to over-reduction and incomplete cleavage. These include the reduction of other functional groups like double bonds, nitro groups, or aryl halides, and the formation of N-benzyl tertiary amines if the reaction stalls or hydrogen is limited.[2][6]

Q2: How do I choose the best hydrogenolysis conditions for my specific substrate? The choice depends on the functional groups present in your molecule.[2]

  • For simple substrates without other reducible groups: Standard catalytic hydrogenation (H₂ gas, Pd/C) is usually the most efficient choice.[2]

  • For substrates with sensitive groups (alkenes, aryl halides, etc.): Transfer hydrogenolysis using ammonium formate often provides better selectivity.[2][11]

  • For substrates containing sulfur: Hydrogenolysis should be avoided due to catalyst poisoning.[2]

Q3: Are there safety concerns with Cbz deprotection by hydrogenolysis? Yes. Catalytic hydrogenation requires the safe handling of hydrogen gas, which is flammable.[1] Palladium on carbon can be pyrophoric and may ignite when dry and exposed to air.[12] Transfer hydrogenolysis methods can avoid the need for hydrogen gas cylinders but may generate H₂ in situ.[8]

Q4: When should I consider an alternative to hydrogenolysis for Cbz removal? You should consider alternatives when your substrate:

  • Contains sulfur, which poisons the palladium catalyst.[1][2]

  • Has functional groups that are sensitive to reduction and cannot be preserved through selective hydrogenolysis conditions.[2][7]

  • Is insoluble in common hydrogenation solvents.

Data Presentation: Comparison of Hydrogenolysis Conditions

The efficacy of Cbz deprotection is highly dependent on the chosen catalytic system. The following table summarizes the performance of common methods.

Catalyst SystemHydrogen Source / ReagentTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
5-10% Pd/C H₂ (gas, 1 atm - 50 psi)MeOH or EtOH, Room Temp.4 - 72 hoursVariable, up to 95%+Advantages: Well-established, mild, neutral pH.[12]Disadvantages: Can be slow, catalyst quality varies, risk of fire when dry, may reduce other groups.[2][12]
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: More active than Pd/C for certain substrates, less likely to cause over-reduction of some functionalities. Disadvantages: Can be slower, more expensive.[12]
Pd/C (Transfer) Ammonium Formate (HCOONH₄)i-PrOH or MeOH, Reflux or Microwave~10 minutes (Microwave) to several hoursHighAdvantages: Avoids handling H₂ gas, rapid under microwave conditions, often more selective.[2][12]Disadvantages: Requires elevated temperatures, removal of formate salts.[12]
Nickel Boride (in situ) NaBH₄ + NiCl₂·6H₂OMeOH, Room Temp.Not specifiedHighAdvantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[12][13]Disadvantages: Requires in situ generation of the active reagent.[12]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation (H₂ gas)

This protocol is a general guideline for Cbz deprotection using hydrogen gas and palladium on carbon.

  • Materials:

    • Cbz-protected amine

    • 10% Palladium on Carbon (Pd/C) catalyst (typically 10 wt% relative to the substrate)

    • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

    • Round-bottom flask or hydrogenation vessel (e.g., Parr shaker)

    • Magnetic stir bar

    • Hydrogen source (balloon or cylinder)

    • Celite® for filtration

  • Procedure:

    • Dissolve the Cbz-protected amine in a suitable solvent (e.g., 0.1 M concentration) in the reaction vessel.[14]

    • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[14]

    • Seal the vessel and purge the system by evacuating and backfilling with hydrogen gas. Repeat this cycle 3-4 times.[14]

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from a balloon or pressurized system).[14]

    • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.[14]

    • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[14]

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely as it can be pyrophoric. Wash the filter pad with the reaction solvent to ensure complete recovery of the product.[1]

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected amine.[14]

Protocol 2: Transfer Hydrogenolysis with Ammonium Formate

This protocol provides a convenient alternative to using hydrogen gas.[2]

  • Materials:

    • Cbz-protected amine

    • 10% Palladium on Carbon (Pd/C)

    • Ammonium Formate (HCOONH₄)

    • Methanol or Isopropanol

    • Round-bottom flask with reflux condenser

    • Magnetic stir bar

    • Celite® for filtration

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol or isopropanol in a round-bottom flask.

    • Add 10% Pd/C (typically 10-20 mol% of palladium relative to the substrate).

    • Add ammonium formate (typically 3-5 equivalents).

    • Heat the mixture to reflux and stir vigorously.

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

    • After cooling to room temperature, filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.

    • Remove the solvent from the filtrate under reduced pressure. The resulting residue can be further purified to remove ammonium salts and isolate the deprotected amine.

References

improving yield in the synthesis of peptides containing Cbz-protected linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields during the synthesis of peptides containing Carboxybenzyl (Cbz)-protected linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Cbz group in peptide synthesis, and why is it chosen?

The Carboxybenzyl (Cbz or Z) group is a widely used protecting group for the α-amino functionality of amino acids.[1][2][3] Its primary role is to prevent unwanted side reactions at the N-terminus during peptide bond formation.[4][5] It is often chosen for solution-phase synthesis due to its high stability under a range of conditions, including mildly acidic and basic media.[1] Furthermore, the introduction of a Cbz group can make the protected amino acid easier to crystallize, which aids in purification.[2] Its removal condition, catalytic hydrogenolysis, is orthogonal to the acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, allowing for selective deprotection strategies.[3][4]

Q2: What are the most common reasons for low yield when using Cbz-protected amino acids in Solid-Phase Peptide Synthesis (SPPS)?

While traditionally used in solution-phase, applying Cbz protection in SPPS can present challenges. The most common reasons for low yield include:

  • Poor Coupling Efficiency: Cbz-protected amino acids, particularly those with bulky or sterically hindered side chains, can exhibit slower reaction kinetics, leading to incomplete coupling.[6][7]

  • Incomplete Deprotection: The standard deprotection method, catalytic hydrogenolysis (e.g., H₂ over Pd/C), is not readily compatible with standard automated SPPS protocols.[4][8] Incomplete removal of the Cbz group results in truncated peptide sequences.[9]

  • Side Reactions: During coupling or deprotection, side reactions such as racemization or the formation of byproducts can reduce the yield of the desired peptide.[5][10]

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can form secondary structures that become insoluble, hindering reagent access and lowering yield.[7]

Q3: Can Cbz groups be cleaved under acidic conditions?

Although Cbz is known for its stability, it can be susceptible to cleavage under harsh acidic conditions, such as treatment with HBr in acetic acid or strong Lewis acids.[1][3] This lack of complete orthogonality with strongly acid-labile side-chain protecting groups must be considered when designing the synthetic strategy.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Failed Coupling

You observe a positive Kaiser test (blue beads) after a coupling step, indicating the presence of unreacted free primary amines and a low coupling yield.[9]

Root Causes & Solutions
Potential Cause Recommended Solution & Rationale
Steric Hindrance Cbz-protected linkers or adjacent bulky amino acids can physically block the reaction site.[6][7]
1. Switch to a Stronger Coupling Reagent: Use a more potent activating agent like HATU, HCTU, PyAOP, or COMU. These form highly reactive esters that can overcome steric barriers more effectively than carbodiimides like DCC alone.[7][10][11][12]
2. Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of both the Cbz-amino acid and the coupling reagent to drive the reaction to completion through mass action.[7][13]
3. Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) to ensure maximum conversion.[7][13]
4. Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection.[7][14]
Sub-optimal Activation The carboxylic acid of the incoming Cbz-amino acid is not being activated efficiently.
1. Pre-activate the Amino Acid: In a separate vessel, mix the Cbz-amino acid with the coupling reagent and a base (e.g., DIPEA) for 1-2 minutes before adding the mixture to the resin.[7]
2. Add an Additive: If using a carbodiimide like DCC or DIC, include an additive such as HOBt or OxymaPure. These additives minimize side reactions and can help form a more reactive activated ester.[11][15]
Peptide Aggregation on Resin The growing peptide chain is folding on itself, preventing reagents from reaching the reactive N-terminus.
1. Change the Primary Solvent: Switch from DMF to a more polar, structure-disrupting solvent like N-Methyl-2-pyrrolidone (NMP).[7]
2. Gentle Heating: If your synthesizer allows, gentle heating (30-40°C) can help disrupt secondary structures and improve reaction kinetics.[7]

Troubleshooting Workflow: Low Coupling Yield

G start Low Coupling Yield (Positive Kaiser Test) q1 Is the amino acid sterically hindered? start->q1 sol1 Switch to HATU, COMU, or PyAOP q1->sol1 Yes q2 Is the peptide sequence prone to aggregation? q1->q2 No sol2 Increase reagent equivalents (3-5x) & extend coupling time (2-4h) sol1->sol2 sol3 Perform a double coupling sol2->sol3 end_node Re-evaluate Synthesis Strategy sol3->end_node sol4 Switch solvent from DMF to NMP q2->sol4 Yes q2->end_node No sol5 Apply gentle heating (30-40°C) sol4->sol5 sol5->end_node

Caption: Decision tree for troubleshooting low coupling yield.

Issue 2: Incomplete Cbz Deprotection or Side Reactions During Removal

Analysis of the crude peptide by mass spectrometry shows a significant peak corresponding to the Cbz-protected peptide, or unexpected side products are observed after deprotection.

Root Causes & Solutions
Potential Cause Recommended Solution & Rationale
Catalyst Inefficiency (Hydrogenolysis) The Palladium on Carbon (Pd/C) catalyst is not active enough or is poisoned. Sulfur-containing amino acids (Met, Cys) are known catalyst poisons.
1. Use a Fresh, High-Quality Catalyst: Ensure the Pd/C catalyst is not expired or deactivated. Use a 5-10 mol% loading relative to the substrate.[1]
2. Increase Hydrogen Pressure: If performing the reaction in a specialized vessel, increasing the hydrogen pressure can improve the reaction rate.
3. Use an Alternative Hydrogen Source: Consider transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexadiene, which can sometimes be more effective.[3]
Incompatibility with SPPS Standard flow-through SPPS systems are not designed for heterogeneous catalysis (solid catalyst, solid resin, liquid/gas reagents).
1. Perform Deprotection Off-Resin: Cleave the Cbz-protected peptide from the resin first, then perform the hydrogenolysis deprotection in the solution phase. This is often the most reliable method.
Acid-Mediated Side Reactions (HBr/AcOH) Using HBr in acetic acid for Cbz removal is harsh and can cause side reactions, especially alkylation of sensitive residues like Met or Trp.
1. Include a Scavenger: Add a scavenger like thioanisole to the cleavage cocktail to trap reactive species that could modify sensitive side chains.
2. Use Hydrogenolysis as the Preferred Method: Whenever possible, use the milder hydrogenolysis method to avoid acid-mediated side reactions.[4]
Comparison of Cbz Deprotection Methods
Method Reagents & Conditions Pros Cons
Catalytic Hydrogenolysis H₂ (gas), 5-10% Pd/C catalyst, in a solvent like Methanol or Ethanol.[1]Very clean; byproducts are toluene and CO₂, which are easily removed.[3][16] Orthogonal to most other protecting groups.Incompatible with sulfur-containing amino acids. Not easily automated for SPPS.
Transfer Hydrogenation Ammonium formate or cyclohexadiene, Pd/C catalyst.Avoids the need for pressurized hydrogen gas apparatus. Can be faster.Still subject to catalyst poisoning.
Strong Acidolysis 33% HBr in Acetic Acid (AcOH).Effective and fast.Harsh conditions can cleave other protecting groups and damage sensitive residues.[3]
Lewis Acid AlCl₃ in a fluorinated solvent.[17]Offers good functional group tolerance and can be performed at room temperature.[17]Requires specific solvents and careful workup.

Key Experimental Protocols

Protocol 1: Standard Coupling of a Cbz-Protected Amino Acid using HATU

This protocol is for coupling a Cbz-protected amino acid to a deprotected N-terminal amine on a solid-phase resin.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform the deprotection of the previous Fmoc group (e.g., using 20% piperidine in DMF) and wash the resin thoroughly with DMF (5-7 times).[7]

  • Activation Solution Preparation: In a separate vessel, dissolve the Cbz-protected amino acid (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.[7]

  • Activation: Add DIPEA (6-10 eq.) to the activation mixture. Allow the solution to pre-activate for 1-2 minutes. The solution may change color.[7]

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, this time can be extended, or a second coupling can be performed.[7]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next step.

  • Confirmation (Optional): Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines.[9]

Protocol 2: Cbz Group Deprotection by Catalytic Hydrogenolysis (Solution Phase)

This protocol is for removing the Cbz group from a peptide after it has been cleaved from the resin.

  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]

  • Catalyst Addition: In a flask equipped with a magnetic stir bar, carefully add 10% Palladium on Carbon (Pd/C) catalyst. The loading is typically 5-10 mol% relative to the peptide.[1]

  • Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere.[1]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or at 1 atm) at room temperature.[1]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or mass spectrometry to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the Celite pad with the reaction solvent.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure to yield the deprotected peptide.

Hydrogenolysis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up step1 Dissolve Cbz-Peptide in Methanol step2 Add 10% Pd/C Catalyst step1->step2 step3 Evacuate & Backfill with H₂ Gas (3x) step2->step3 step4 Stir Vigorously under H₂ Atmosphere step3->step4 step5 Filter through Celite to Remove Catalyst step4->step5 step6 Concentrate Filtrate under Reduced Pressure step5->step6 step7 Obtain Deprotected Peptide step6->step7

Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.

References

strategies to minimize byproducts during Cbz-Cl protection of aminopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Cbz (Carboxybenzyl) protection of aminopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring high-yield and high-purity synthesis of your desired N-Cbz-protected aminopentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Cbz protection of an amine?

The N-Cbz protection of an amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). The subsequent departure of the chloride leaving group results in the formation of the Cbz-protected amine. This reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[1] This reaction is often carried out under Schotten-Baumann conditions, which typically involve an aqueous base and an organic solvent.[2][3]

Q2: What are the most common byproducts observed during the Cbz protection of aminopentanoic acid?

The most frequently encountered byproducts include:

  • Di-Cbz protected amine : This occurs when two Cbz groups attach to the primary amine nitrogen.[1]

  • Benzyl alcohol : This can form from the hydrolysis of benzyl chloroformate, especially in the presence of water.[1]

  • Over-alkylation of the product : The Cbz-protected amine can sometimes be alkylated if reactive alkylating agents are present.[1]

Q3: What is the crucial role of the base in this reaction?

The base plays a critical role by neutralizing the hydrochloric acid (HCl) generated during the reaction.[1] This is essential for two main reasons:

  • It prevents the protonation of the starting aminopentanoic acid, which would render the amine non-nucleophilic and halt the reaction.

  • It helps to drive the reaction equilibrium towards the formation of the desired Cbz-protected product.[1]

For amino acids, maintaining a pH between 8 and 10 is often recommended. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may cause racemization of the chiral center.[4]

Q4: My bottle of benzyl chloroformate has a yellow tint. Can I still use it?

A yellow color in benzyl chloroformate can be an indication of decomposition, often due to moisture, which leads to the formation of HCl and other byproducts.[1] While it might be usable for some less sensitive reactions, it is highly recommended to use fresh or purified Cbz-Cl for optimal results. Impurities in the reagent can lead to lower yields and the formation of unwanted side products.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Cbz-aminopentanoic acid

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Hydrolysis of Cbz-Cl Benzyl chloroformate is sensitive to water, which leads to its decomposition into benzyl alcohol and CO2.[1]Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the Cbz-Cl slowly to the reaction mixture.
Protonation of the Amine If the generated HCl is not effectively neutralized, it will protonate the starting amine, rendering it non-nucleophilic.Ensure at least two equivalents of a suitable base are used.[1] For aminopentanoic acid, a buffer system of Na2CO3 and NaHCO3 can be effective at maintaining the optimal pH.[5]
Poor Solubility For zwitterionic compounds like aminopentanoic acid, poor solubility can hinder the reaction.Ensure the aminopentanoic acid is fully dissolved as its salt in the aqueous phase before the addition of Cbz-Cl. A mixture of THF and water can be an effective solvent system.[1]
Issue 2: Formation of Di-Cbz Protected Byproduct

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Excess Benzyl Chloroformate Using a large excess of Cbz-Cl increases the likelihood of the initially formed mono-Cbz product being further acylated.Carefully control the stoichiometry. Use a slight excess of benzyl chloroformate, typically in the range of 1.05-1.2 equivalents.[1]
Use of a Strong Base Strong bases like sodium hydroxide can deprotonate the mono-Cbz protected amine, making it susceptible to a second acylation.Use a milder base such as sodium bicarbonate.[1]
High Reaction Temperature Higher temperatures can increase the rate of the second protection reaction.Perform the reaction at a lower temperature, for example, in an ice bath at 0 °C.[1]
Rapid Addition of Cbz-Cl Adding the Cbz-Cl too quickly can create localized high concentrations of the reagent, promoting di-protection.Add the benzyl chloroformate slowly and dropwise to the reaction mixture with vigorous stirring.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Cbz protection of primary amines.

Amine Substrate Reagents and Conditions Typical Yield (%) Reference
GlycineCbz-Cl, aq. Na2CO3, 0 °C> 90[6]
AlanineCbz-Cl, aq. NaOH, 0 °C~90[6][7]
General Primary AminesCbz-Cl, NaHCO3, THF/H2O, 0 °C to RT~90[2][7]

Experimental Protocols

Key Experiment: Cbz Protection of Aminopentanoic Acid

This protocol is a representative procedure for the N-Cbz protection of aminopentanoic acid under Schotten-Baumann conditions.

Materials:

  • Aminopentanoic acid (1.0 equivalent)

  • Sodium carbonate (Na2CO3) (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

  • Tetrahydrofuran (THF) (optional)

Procedure:

  • Dissolution: Dissolve the aminopentanoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. If solubility is an issue, a co-solvent such as THF can be added.[6]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.[6]

  • Work-up: Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[6]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The N-Cbz-aminopentanoic acid should precipitate out of the solution.[6]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).[6]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the Cbz-protected aminopentanoic acid.[6]

Visualizations

Cbz_Protection_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification start Dissolve Aminopentanoic Acid in aq. Na2CO3 at 0 °C add_cbz Add Cbz-Cl Dropwise (1.1 equiv) at < 5 °C start->add_cbz Vigorous Stirring react Stir at Room Temperature (2-4 hours) add_cbz->react wash Wash with Diethyl Ether react->wash Reaction Complete (TLC) acidify Acidify to pH 2 with HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry product N-Cbz-aminopentanoic acid dry->product

Caption: Experimental workflow for the Cbz protection of aminopentanoic acid.

Byproduct_Minimization cluster_conditions Reaction Conditions cluster_reagents Reagents center_node Minimize Byproducts temp Low Temperature (0 °C) center_node->temp addition Slow, Dropwise Addition of Cbz-Cl center_node->addition stirring Vigorous Stirring center_node->stirring stoichiometry Control Stoichiometry (1.05-1.2 equiv Cbz-Cl) center_node->stoichiometry base Use Mild Base (e.g., NaHCO3) center_node->base solvent Anhydrous Solvents center_node->solvent

Caption: Key strategies to minimize byproduct formation during Cbz protection.

References

Technical Support Center: Dealing with Incomplete Cbz Removal in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges associated with the removal of the Carboxybenzyl (Cbz or Z) protecting group in complex peptide synthesis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Cbz deprotection in a question-and-answer format.

Issue 1: Incomplete or Slow Catalytic Hydrogenolysis

Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or does not go to completion. What are the potential causes and how can I resolve this?

Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.

Potential Causes and Solutions:
  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2]

    • Solution: Ensure the starting material is of high purity and free from sulfur-containing contaminants. If the substrate contains a sulfur moiety, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1][2] In some cases, using a larger amount of catalyst or adding fresh catalyst can help drive the reaction to completion.[1]

  • Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.[1][2]

    • Solution: Use a fresh batch of high-quality catalyst.[2][3] Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.[2][3]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for complete conversion, especially with sterically hindered substrates.[1][2]

    • Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher.[2][3]

  • Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.[1][2]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][3]

  • Poor Solubility: If the Cbz-protected peptide is not fully dissolved, the reaction will be slow.

    • Solution: Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with water).[3] In some cases, moderately increasing the reaction temperature (e.g., to 40-60 °C) can improve solubility and reaction rate.[3]

G start Incomplete/Slow Catalytic Hydrogenolysis cause1 Catalyst Poisoning? start->cause1 cause2 Poor Catalyst Activity? start->cause2 cause3 Insufficient Hydrogen? start->cause3 cause4 Inadequate Mixing? start->cause4 cause1->cause2 No sol1a Purify Substrate (Remove Sulfur) cause1->sol1a Yes cause2->cause3 No sol2 Use Fresh/Higher Loading of Catalyst cause2->sol2 Yes cause3->cause4 No sol3 Increase H₂ Pressure cause3->sol3 Yes sol4 Improve Agitation cause4->sol4 Yes sol1b Consider Alternative Deprotection Method sol1a->sol1b

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Issue 2: Side Reactions During Deprotection

Question: I am observing unexpected side products after Cbz deprotection. How can I identify and mitigate them?

Answer: Side reactions are a common concern, and their nature depends on the chosen deprotection method.

Catalytic Hydrogenolysis:
  • Competing Reductions: Functional groups such as aryl halides (especially bromides and iodides), nitro groups, double bonds, and other benzyl ethers can be reduced under standard hydrogenation conditions.[1]

    • Solution: Catalytic transfer hydrogenolysis using hydrogen donors like ammonium formate or formic acid often provides better selectivity.[1][4] Alternatively, non-reductive methods like acidic or nucleophilic cleavage should be considered for substrates with reducible functional groups.[1]

Acidic Cleavage:
  • Acetylation: When using HBr in acetic acid, the deprotected amine can be acetylated by the solvent, particularly at elevated temperatures.[1]

    • Solution: Employ a non-nucleophilic acid/solvent system, such as HCl in dioxane or trifluoroacetic acid (TFA).[1] Milder Lewis acid conditions, for instance, AlCl₃ in hexafluoroisopropanol (HFIP), can also prevent this side reaction.[1]

  • Alkylation: The tert-butyl cation generated during Boc deprotection (often used in conjunction with Cbz in complex peptides) can alkylate nucleophilic residues like tryptophan and methionine.

    • Solution: Add scavengers such as triisopropylsilane (TIS) or ethanedithiol (EDT) to the cleavage cocktail.[5]

Issue 3: Poor Yield After Work-up

Question: My reaction seems complete by TLC/LC-MS, but the isolated yield of the deprotected peptide is low. What could be the reason?

Answer: Low isolated yields can stem from issues during the work-up and purification steps.

  • Product Solubility: The deprotected peptide may have significantly different solubility properties compared to the Cbz-protected precursor. It might be partially soluble in the work-up solvents, leading to losses.

    • Solution: Carefully select extraction and washing solvents. If the product is water-soluble, extensive washing with organic solvents can lead to loss. Back-extraction of the aqueous layers might be necessary.

  • Adsorption to Catalyst: The deprotected amine product can adsorb to the palladium catalyst, especially if it's basic.

    • Solution: After filtering the catalyst, wash it thoroughly with a polar solvent like methanol. Adding a small amount of a weak acid (e.g., acetic acid) to the reaction mixture or the washing solvent can help protonate the amine and reduce its affinity for the catalyst.[3]

  • Precipitation Issues: During precipitation (e.g., with diethyl ether after acidic cleavage), the product might form a fine suspension or an oil, making it difficult to collect.

    • Solution: Ensure the precipitating solvent is cold and anhydrous.[6] Add the reaction mixture slowly to a vigorously stirred volume of the precipitating solvent. If an oil forms, try triturating it with fresh cold solvent to induce solidification.

FAQs

Q1: What is the most common and mildest method for Cbz deprotection?

A1: Catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst is generally the most common and mildest method.[1][7] It is efficient, and the byproducts, toluene and carbon dioxide, are volatile and easily removed.[8]

Q2: When should I use an alternative to catalytic hydrogenation for Cbz removal?

A2: You should consider alternative methods when your peptide contains functional groups that are sensitive to reduction, such as alkenes, alkynes, nitro groups, or aryl halides.[1] Also, if your peptide contains sulfur (e.g., in methionine or cysteine residues), which can poison the palladium catalyst, other methods like acidic or nucleophilic cleavage are preferable.[1][2]

Q3: Is Cbz group stable to TFA?

A3: The Cbz group can be cleaved by strong acids. While it is generally more stable than the Boc group, prolonged treatment with 95% TFA, often used for cleavage from resin and removal of other side-chain protecting groups in solid-phase peptide synthesis, can lead to its removal.[6][9]

Q4: Can I perform Cbz deprotection on a solid support?

A4: While less common for Cbz groups compared to Fmoc or Boc, it is possible. However, the heterogeneous nature of catalytic hydrogenation makes it challenging on a solid phase. Acidic cleavage methods are more compatible with solid-phase synthesis.

Q5: What are the safety precautions for Cbz deprotection?

A5: For catalytic hydrogenation, palladium on carbon can be pyrophoric and should be handled with care, preferably wet.[8] Hydrogen gas is flammable and requires a well-ventilated area and proper equipment.[1] Strong acids like HBr and TFA are corrosive and should be handled in a fume hood with appropriate personal protective equipment.[6]

Data Presentation

Comparison of Common Cbz Deprotection Methods
MethodReagents/CatalystTypical SolventTemp. (°C)TimeAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, 10% Pd/CMethanol, EthanolRoom Temp.1-16 hMild, clean byproductsIncompatible with reducible groups, catalyst poisoning by sulfur[1]
Transfer Hydrogenolysis Ammonium formate, Pd/CMethanol, EthanolRoom Temp. - Reflux0.5-5 hAvoids H₂ gas, often more selective[1][3]May require heating, removal of formate salts
Acidic Cleavage (HBr) 33% HBr in Acetic AcidAcetic AcidRoom Temp.1-2 hFast, effective, metal-freeHarsh conditions, potential for acetylation side-product[1][6]
Acidic Cleavage (TFA) 95% TFA, ScavengersDCM (optional)Room Temp.1-4 hMetal-free, common in SPPSStrong acid, can cleave other protecting groups[1][6]
Nucleophilic Cleavage 2-Mercaptoethanol, BaseDMAC75 °C1-3 hHighly selective, avoids heavy metals and strong acids[1]Thiol reagent odor, requires heating

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis for Cbz Deprotection
  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol or ethanol) in a flask equipped with a magnetic stir bar.[1][8]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium relative to the substrate).[1][8]

  • Inerting: Purge the flask with an inert gas like nitrogen or argon.[1]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[1][8]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon for atmospheric pressure) at room temperature.[1][8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[8] Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and CO₂, are volatile and easily removed.[8]

G cluster_0 Catalytic Hydrogenolysis Workflow A Dissolve Cbz-Peptide in Solvent B Add Pd/C Catalyst A->B C Purge with N₂/Ar B->C D Evacuate & Backfill with H₂ (3x) C->D E Stir under H₂ atm D->E F Monitor by TLC/LC-MS E->F F->E Incomplete G Filter through Celite F->G Complete H Concentrate Filtrate G->H I Deprotected Peptide H->I

Caption: Experimental workflow for Cbz deprotection via catalytic hydrogenolysis.

Protocol 2: Acidic Cleavage using HBr in Acetic Acid
  • Reaction Setup: Dissolve the Cbz-protected peptide in 33% (w/w) hydrogen bromide (HBr) in acetic acid in a round-bottom flask at room temperature.[6]

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 1-2 hours.[6]

  • Precipitation: Upon completion, add the reaction mixture to an excess of cold, anhydrous diethyl ether to precipitate the deprotected peptide hydrobromide salt.[6]

  • Isolation: Collect the precipitate by vacuum filtration or centrifugation.[6]

  • Washing: Wash the precipitate thoroughly with cold diethyl ether to remove residual acid and byproducts.[6]

  • Drying: Dry the product under vacuum to yield the crude deprotected peptide salt. Further purification can be achieved by recrystallization or RP-HPLC.[6]

References

Technical Support Center: HPLC Purification of Peptides with Hydrophobic Cbz Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of HPLC purification for peptides containing hydrophobic carbobenzyloxy (Cbz) protecting groups. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: How does the Cbz group affect the hydrophobicity and HPLC purification of a peptide?

A1: The carbobenzyloxy (Cbz or Z) group is a hydrophobic moiety. Its presence on a peptide significantly increases the overall hydrophobicity of the molecule. This increased hydrophobicity leads to stronger retention on reversed-phase HPLC (RP-HPLC) columns, meaning the peptide will elute at a higher concentration of organic solvent (e.g., acetonitrile).[1][2] The Cbz group can sometimes lead to challenges such as peptide aggregation and poor solubility in aqueous mobile phases, which can result in peak broadening and low recovery.

Q2: Is the Cbz group stable during standard RP-HPLC conditions using trifluoroacetic acid (TFA)?

A2: The Cbz group is generally stable to the acidic conditions of typical RP-HPLC mobile phases containing 0.1% trifluoroacetic acid (TFA).[3][4] However, prolonged exposure to highly acidic conditions or elevated temperatures should be avoided to minimize the risk of partial deprotection. It's important to note that the Cbz group is labile to certain alcohols, so using methanol or ethanol as the organic modifier in the mobile phase could potentially lead to slow degradation of the protecting group over time.[5]

Q3: What is the recommended type of HPLC column for purifying Cbz-protected peptides?

A3: For hydrophobic peptides, including those with Cbz groups, a reversed-phase column with a C8 or C4 stationary phase is often preferred over the more common C18 phase.[6] The less hydrophobic nature of C8 and C4 columns can reduce the strong retention of the Cbz-peptide, leading to better peak shapes and elution at lower organic solvent concentrations. It is also crucial to use a column with a pore size of 300 Å, which is suitable for larger molecules like peptides and helps to prevent restricted diffusion and improve peak symmetry.[7]

Q4: How can I improve the solubility of my Cbz-peptide for HPLC injection?

A4: Poor solubility of hydrophobic peptides is a common issue. To improve solubility for injection, you can dissolve the crude peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase.[6][8] It is critical to ensure that the final injection solvent is as similar as possible to the initial mobile phase to prevent peak distortion. Injecting the sample in a solvent much stronger than the mobile phase can lead to peak fronting.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of Cbz-protected peptides.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between basic amino acid residues and residual silanol groups on the silica-based column packing.[7]- Ensure the mobile phase contains an ion-pairing agent like TFA (typically 0.1%).- Use a high-purity, end-capped column to minimize exposed silanols.- Consider using a different ion-pairing agent or adjusting the mobile phase pH.[9]
Poor Peak Shape (Fronting) - Column overload (injecting too much sample).- Sample dissolved in a solvent significantly stronger than the initial mobile phase.[8]- Reduce the amount of peptide injected onto the column.- Dilute the sample in the initial mobile phase or a weaker solvent.- Perform a loading study to determine the optimal sample concentration.
Low Resolution/Co-eluting Peaks - The gradient is too steep, not allowing for adequate separation of the target peptide from impurities.- Inappropriate column chemistry for the specific peptide sequence.- After an initial fast "scouting" gradient to determine the approximate elution time, run a shallower gradient around that point (e.g., 0.5-1% organic solvent increase per minute).- Try a column with different selectivity (e.g., C8, C4, or Phenyl).[6]
Sample Precipitation on Column The Cbz-peptide is precipitating at the head of the column when the aqueous mobile phase hits the sample plug.- Decrease the initial aqueous concentration of the mobile phase.- Dissolve the sample in a solvent mixture that more closely matches the initial mobile phase composition.- Increase the column temperature to improve solubility (e.g., 40-60°C).[7]
Low or No Recovery of Peptide - The peptide is irreversibly adsorbed to the column or system components.- The peptide is precipitating in the lines or on the column.- Passivate the HPLC system with a strong acid wash to remove any metal contaminants.- Use a biocompatible HPLC system with PEEK tubing.- Increase the organic content of the mobile phase at the end of the run to ensure all hydrophobic components are eluted.
Presence of a New Peak Upon Re-injection Potential on-column degradation or deprotection of the Cbz group.- Analyze the new peak by mass spectrometry to identify it.- Avoid using methanol or ethanol in the mobile phase if Cbz lability is suspected.[5] - Ensure fresh, high-purity solvents and TFA are used.

Experimental Protocols

Protocol 1: General HPLC Method Development for Cbz-Peptide Purification
  • Sample Preparation:

    • Dissolve a small amount of the crude Cbz-peptide (e.g., 1 mg) in a minimal volume of DMSO (e.g., 50 µL).

    • Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Scouting Gradient:

    • Column: Reversed-phase C8 or C4, 300 Å pore size.

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

    • Detection: UV at 214 nm (for the peptide backbone) and 254 nm (for the aromatic Cbz group).

  • Optimization Gradient:

    • Based on the retention time (t_R) from the scouting run, design a shallower gradient focused around the elution point.

    • For example, if the peptide eluted at 40% Solvent B, a new gradient could be 20% to 60% Solvent B over 40 minutes. This slower gradient will improve the resolution between the target peptide and closely eluting impurities.[2]

  • Fraction Collection and Analysis:

    • For preparative runs, collect fractions across the main peak.

    • Analyze the purity of each fraction by analytical HPLC before pooling the purest fractions.

Protocol 2: Monitoring for Cbz Group Stability
  • Sample Incubation:

    • Dissolve the purified Cbz-peptide in the intended HPLC mobile phase.

    • Let the solution stand at room temperature for a period equivalent to the expected purification run time.

  • HPLC Analysis:

    • Inject the incubated sample onto the HPLC system.

    • Compare the chromatogram to that of a freshly prepared sample.

    • The appearance of a new, earlier-eluting peak may indicate deprotection of the Cbz group.

  • Mass Spectrometry Confirmation:

    • Collect the new peak and analyze it by mass spectrometry to confirm if its mass corresponds to the deprotected peptide.

Visualizations

Troubleshooting_Workflow cluster_peak_shape Peak Shape Problems cluster_resolution Resolution & Recovery start HPLC Purification Issue (e.g., Poor Peak Shape, Low Resolution) peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution & Recovery start->resolution tailing Tailing? peak_shape->tailing Asymmetric to the right fronting Fronting? peak_shape->fronting Asymmetric to the left solution_tailing Increase TFA Concentration Use End-Capped Column tailing->solution_tailing solution_fronting Reduce Sample Load Adjust Injection Solvent fronting->solution_fronting low_res Low Resolution? resolution->low_res low_recovery Low Recovery? resolution->low_recovery solution_low_res Optimize Gradient (Shallow) Change Column (C8/C4) low_res->solution_low_res solution_low_recovery Increase Column Temperature Check for Precipitation low_recovery->solution_low_recovery

Caption: A troubleshooting workflow for common HPLC issues with Cbz-peptides.

Gradient_Optimization_Workflow start Start: Crude Cbz-Peptide scouting 1. Scouting Run (Fast Gradient, e.g., 5-95% B in 20 min) start->scouting determine_rt 2. Determine Approximate Retention Time (t_R) scouting->determine_rt optimize_gradient 3. Design Shallow Gradient (e.g., t_R ± 10% B over 40 min) determine_rt->optimize_gradient preparative_run 4. Preparative Run & Fraction Collection optimize_gradient->preparative_run analysis 5. Analyze Fractions & Pool preparative_run->analysis

Caption: Workflow for HPLC gradient optimization for Cbz-peptide purification.

References

Validation & Comparative

A Comparative Guide to Cbz and Fmoc Protection for 5-Aminopentanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate Nα-protecting group is a critical decision that dictates the overall synthetic strategy. This guide provides an objective comparison of the Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for 5-aminopentanoic acid, a non-proteinogenic amino acid, in the context of Solid-Phase Peptide Synthesis (SPPS).

At a Glance: Key Differences Between Cbz and Fmoc Protection

The primary distinction between the Cbz and Fmoc protecting groups lies in their cleavage conditions, which in turn affects their compatibility with different SPPS strategies and reagents. Fmoc has become the gold standard for SPPS due to its mild deprotection conditions, whereas Cbz, a classical protecting group, is more commonly associated with solution-phase synthesis.[1][2] Their application in the SPPS of peptides containing 5-aminopentanoic acid presents distinct advantages and disadvantages.

FeatureCbz (Carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Primary Application Predominantly solution-phase peptide synthesis.[1]Gold standard for solid-phase peptide synthesis (SPPS).[3]
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid, HF).[4][5]Mild base (e.g., 20% piperidine in DMF).[3]
Orthogonality Orthogonal to Boc and Fmoc groups.[1]Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[]
SPPS Compatibility Limited compatibility with standard acid-labile resins and side-chain protecting groups due to harsh deprotection.High compatibility with a wide range of acid-labile resins and side-chain protecting groups.[]
Automation Not well-suited for automated SPPS.Highly compatible with automated peptide synthesizers.[]
Side Reactions Potential for incomplete deprotection on solid support; harsh acid cleavage can damage sensitive residues.Potential for diketopiperazine formation at the dipeptide stage; dibenzofulvene adduct formation if not properly scavenged.[7]
Racemization Generally low risk of racemization during coupling.[8]Low risk of racemization with modern coupling reagents.[]

Performance Comparison: Yield, Purity, and Synthetic Strategy

While direct quantitative data comparing the performance of Cbz- and Fmoc-protected 5-aminopentanoic acid in SPPS is not extensively available in the literature, a qualitative and inferred comparison can be made based on the known characteristics of these protecting groups with other amino acids.

Coupling Efficiency: The coupling efficiency in SPPS is crucial for the synthesis of long peptides. The Fmoc strategy generally results in high coupling yields, often exceeding 99% for standard amino acids.[] While specific data for 5-aminopentanoic acid is not available, its flexible chain and lack of a bulky side chain suggest that both Fmoc- and Cbz-protected forms should couple efficiently. However, the overall success of the synthesis is more dependent on the deprotection step.

Deprotection and Overall Yield: The mild, repetitive deprotection of the Fmoc group with piperidine is a key advantage in SPPS, leading to high overall yields of the final peptide.[3] In contrast, the deprotection of the Cbz group on a solid support is more challenging. Catalytic hydrogenolysis, the mildest method for Cbz cleavage, can be inefficient on a solid support due to catalyst poisoning or poor accessibility. The alternative, strong acid cleavage (e.g., with HF or trifluoromethanesulfonic acid), is harsh and can lead to degradation of the peptide or cleavage from the resin, thereby reducing the overall yield and purity.[5]

Purity: The purity of the crude peptide is often higher in Fmoc-based SPPS due to the cleaner deprotection step and the reduced risk of side reactions associated with harsh acid treatments.[] The final cleavage in Fmoc-SPPS is typically performed with a milder TFA cocktail, which is less likely to cause degradation of the target peptide compared to the strong acids required for Cbz removal.[9]

Experimental Protocols

The following are representative protocols for the incorporation of Cbz- and Fmoc-protected 5-aminopentanoic acid into a peptide chain during SPPS.

Fmoc-5-aminopentanoic Acid Coupling and Deprotection

This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[10]

  • If the resin is Fmoc-protected, perform an initial Fmoc deprotection step.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

  • Drain the solution.

  • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.[10]

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.[10]

3. Coupling of Fmoc-5-aminopentanoic acid:

  • In a separate vessel, dissolve Fmoc-5-aminopentanoic acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF.[11]

  • Allow the mixture to pre-activate for a few minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.[12]

  • Monitor the coupling completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

4. Final Cleavage and Deprotection:

  • After the final coupling step and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.[9]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Cbz-5-aminopentanoic Acid Coupling and Deprotection

This protocol assumes a Boc-SPPS strategy where the final amino acid added is Cbz-protected, or a strategy where Cbz is used as an orthogonal protecting group.

1. Resin Preparation and Boc Deprotection:

  • Swell the appropriate resin (e.g., Merrifield resin) in DCM.

  • Wash the resin with DMF and DCM.

  • For subsequent cycles in a Boc-SPPS protocol, deprotect the N-terminal Boc group with 50% TFA in DCM for 30 minutes.[12]

  • Wash the resin with DCM, isopropanol, and DMF.

  • Neutralize the resin with 10% DIPEA in DMF.

2. Coupling of Cbz-5-aminopentanoic acid:

  • In a separate vessel, pre-activate Cbz-5-aminopentanoic acid (3 equivalents) with a coupling reagent such as DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Shake the reaction vessel for 2-4 hours at room temperature.

  • Monitor the coupling completion using the Kaiser test.

3. Cbz Group Deprotection (on-resin):

  • Method A: Catalytic Hydrogenolysis (less common in SPPS, may have limited success)

    • Swell the Cbz-protected peptide-resin in a suitable solvent like methanol or DMF.

    • Add a palladium catalyst (e.g., Pd/C).

    • Stir the suspension under a hydrogen atmosphere. This method can be slow and inefficient on a solid support.[4]

  • Method B: Strong Acid Cleavage (concomitant with resin cleavage)

    • This is more practical if a resin stable to strong acids is used. After the synthesis is complete, the Cbz group can be removed simultaneously with cleavage from the resin using a strong acid like anhydrous HF or trifluoromethanesulfonic acid (TFMSA). This is a hazardous procedure requiring specialized equipment.

Visualizing the Workflow and Chemical Structures

SPPS_Workflow cluster_fmoc Fmoc-SPPS Cycle cluster_cbz Cbz in SPPS (e.g., Boc-SPPS) Fmoc_Resin Fmoc-AA-Resin Deprotection_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Resin->Deprotection_Fmoc Washing_Fmoc Washing (DMF) Deprotection_Fmoc->Washing_Fmoc Coupling_Fmoc Coupling (Fmoc-5-aminopentanoic acid, Coupling Reagents) Washing_Fmoc->Coupling_Fmoc Washing_Coupling_Fmoc Washing (DMF) Coupling_Fmoc->Washing_Coupling_Fmoc Elongated_Fmoc Elongated Peptide-Resin Washing_Coupling_Fmoc->Elongated_Fmoc Repeat Cycle Boc_Resin Boc-AA-Resin Deprotection_Boc Boc Deprotection (50% TFA/DCM) Boc_Resin->Deprotection_Boc Neutralization Neutralization (DIPEA) Deprotection_Boc->Neutralization Coupling_Cbz Coupling (Cbz-5-aminopentanoic acid, Coupling Reagents) Neutralization->Coupling_Cbz Elongated_Cbz Elongated Peptide-Resin Coupling_Cbz->Elongated_Cbz

Caption: General workflows for Fmoc-SPPS and the incorporation of a Cbz-protected amino acid in Boc-SPPS.

Caption: Simplified deprotection mechanisms for Fmoc and Cbz protecting groups.

Conclusion and Recommendations

For the incorporation of 5-aminopentanoic acid into a peptide using Solid-Phase Peptide Synthesis, the Fmoc protecting group is the superior choice for the vast majority of applications. The mild, highly efficient, and automated-friendly nature of the Fmoc-SPPS workflow ensures higher yields and purity of the final peptide product.

The Cbz group, while a robust protecting group, is not well-suited for modern SPPS. Its deprotection conditions are generally too harsh for standard resins and acid-labile side-chain protecting groups. The use of Cbz-5-aminopentanoic acid in SPPS should be reserved for specific synthetic strategies where its orthogonality to both Fmoc and Boc groups is explicitly required, and the synthesis is designed to accommodate the challenging deprotection steps. In such cases, careful selection of a compatible resin and a well-defined cleavage strategy are paramount to the success of the synthesis.

References

Validating the Incorporation of 5-(((benzyloxy)carbonyl)amino)pentanoic Acid in Synthetic Peptides by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise verification of modified amino acid incorporation into synthetic peptides is a critical quality control step. This guide provides a comparative overview of the validation of 5-(((benzyloxy)carbonyl)amino)pentanoic acid (Cbz-5-aminopentanoic acid) incorporation using mass spectrometry, supported by experimental protocols and data interpretation.

The incorporation of non-proteinogenic amino acids like Cbz-5-aminopentanoic acid is a key strategy in drug discovery to enhance peptide stability, modulate bioactivity, and introduce novel functionalities. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as the gold standard for confirming the successful and site-specific integration of these modified residues.

Comparative Analysis of Mass Spectrometric Behavior

The introduction of Cbz-5-aminopentanoic acid into a peptide sequence imparts a unique mass shift and distinct fragmentation characteristics under collision-induced dissociation (CID). Below is a comparison of the expected mass spectrometric behavior of a peptide containing this modification versus a standard peptide and one with a common lysine modification.

FeatureStandard Peptide (e.g., containing Lysine)Peptide with Acetylated LysinePeptide with Cbz-5-aminopentanoic Acid
Precursor Ion Mass Shift Baseline+42.0106 Da+249.1157 Da (relative to Glycine)
Characteristic b/y Ion Series Shift Mass of natural amino acidMass of acetylated lysine (170.1055 Da)Mass of Cbz-5-aminopentanoic acid (251.1208 Da)
Signature Fragment Ions Immonium ion for lysine (m/z 101.11)Immonium ion for acetylated lysine (m/z 143.12)Neutral loss of benzyl group (-91.05 Da) or benzyloxycarbonyl group (-135.05 Da) from fragment ions.
Fragmentation Pattern Predominantly backbone amide bond cleavages resulting in b and y ions.Similar to standard peptides, with a mass shift in fragments containing the modified lysine.In addition to backbone fragmentation, characteristic losses from the Cbz protecting group are expected.

Predicted Fragmentation Data for a Model Peptide Containing Cbz-5-aminopentanoic Acid

The following table outlines the predicted m/z values for the major b and y fragment ions of a hypothetical peptide, Ac-Ala-X-Gly-NH2, where X is Cbz-5-aminopentanoic acid. These predictions are based on established peptide fragmentation rules.

Ion TypeSequenceCalculated m/z (monoisotopic)
b₁Ac-Ala114.0550
b₂Ac-Ala-X365.1758
y₁Gly-NH₂75.0502
y₂X-Gly-NH₂326.1710

Experimental Protocols

A robust and reproducible experimental workflow is paramount for the successful validation of modified peptide incorporation.

I. Sample Preparation: In-solution Digestion of a Protein Containing the Modified Peptide
  • Denaturation and Reduction:

    • Dissolve the protein sample (typically 100 µg) in 100 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Quenching and Cleanup:

    • Acidify the reaction mixture with formic acid to a final concentration of 1% to stop the digestion.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with 50% acetonitrile/0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

II. LC-MS/MS Analysis
  • Reconstitution:

    • Reconstitute the dried peptide sample in 20 µL of 0.1% formic acid in water.

  • Liquid Chromatography:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 40% mobile phase B over 60 minutes at a flow rate of 200 µL/min.

  • Mass Spectrometry:

    • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 5-10 most intense precursor ions for fragmentation.

    • Collision Energy: Use a normalized collision energy (NCE) of 25-30%.

Data Analysis Workflow

The acquired LC-MS/MS data is processed to identify and confirm the presence of the peptide containing Cbz-5-aminopentanoic acid.

Data_Analysis_Workflow cluster_database Database Configuration raw_data Raw LC-MS/MS Data (.raw) peak_picking Peak Picking & Centroiding raw_data->peak_picking database_search Database Search (e.g., Mascot, Sequest) peak_picking->database_search Generate .mgf manual_validation Manual Spectral Validation database_search->manual_validation Peptide Identifications report Final Report manual_validation->report Confirmed Incorporation protein_fasta Protein FASTA Database protein_fasta->database_search modifications Define Cbz-5-aminopentanoic acid as a variable modification (Mass: 251.1208 Da) modifications->database_search

Figure 1. A flowchart illustrating the data analysis pipeline for validating modified peptide incorporation.

Signaling Pathway for Mass Spectrometer Operation

The following diagram illustrates the logical flow of peptide analysis within a tandem mass spectrometer.

Mass_Spectrometry_Workflow lc_eluent LC Eluent (Peptides) esi_source Electrospray Ionization (ESI) lc_eluent->esi_source quadrupole1 Quadrupole 1 (Q1) Precursor Ion Selection esi_source->quadrupole1 Ionized Peptides collision_cell Collision Cell (q2) Collision-Induced Dissociation (CID) quadrupole1->collision_cell Isolate Precursor analyzer Mass Analyzer (e.g., Orbitrap, TOF) Fragment Ion Detection collision_cell->analyzer Fragment Ions detector Detector analyzer->detector data_system Data System detector->data_system Signal

Figure 2. A simplified diagram showing the path of peptides through a tandem mass spectrometer.

Alternative Validation Method: High-Resolution Accurate Mass (HRAM) Analysis of the Intact Peptide

For smaller, synthetic peptides, an alternative to peptide mapping is the direct analysis of the intact modified peptide by HRAM mass spectrometry.

Comparison of Validation Approaches

FeaturePeptide Mapping (Bottom-Up)Intact Mass Analysis (Top-Down)
Primary Application Large proteins and complex mixturesPurified synthetic peptides
Information Provided Site of modification, sequence confirmationConfirmation of total mass and modification presence
Sample Requirement Higher (µg range)Lower (pmol to fmol range)
Throughput LowerHigher
Complexity More complex sample preparation and data analysisSimpler workflow

This guide provides a foundational framework for the validation of this compound incorporation. Researchers should optimize the provided protocols based on their specific instrumentation and peptide characteristics to ensure accurate and reliable results.

A Researcher's Guide to the Structural Confirmation of Cbz-5-Aminopentanoic Acid: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of novel compounds. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural elucidation of Cbz-5-aminopentanoic acid, a protected amino acid derivative. Detailed experimental protocols and supporting data are presented to facilitate a thorough understanding of these methodologies.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Cbz-5-aminopentanoic acid, ¹H and ¹³C NMR are the primary methods for structural verification.

Predicted ¹H and ¹³C NMR Data for Cbz-5-Aminopentanoic Acid

Due to the limited availability of published experimental spectra for Cbz-5-aminopentanoic acid, this guide presents predicted NMR data alongside experimental data for the closely related, unprotected 5-aminopentanoic acid. This comparison allows for a clear understanding of the influence of the benzyloxycarbonyl (Cbz) protecting group on the chemical shifts.

Table 1: Comparison of ¹H NMR Data for 5-Aminopentanoic Acid and Predicted Data for Cbz-5-Aminopentanoic Acid

Proton Assignment 5-Aminopentanoic Acid Chemical Shift (δ, ppm) in D₂O Predicted Cbz-5-Aminopentanoic Acid Chemical Shift (δ, ppm) in CDCl₃ Predicted Multiplicity
Hα (C2-H)2.22~2.40Triplet
Hβ (C3-H)1.55~1.65Multiplet
Hγ (C4-H)1.45~1.55Multiplet
Hδ (C5-H)2.89~3.25Quartet
Cbz-CH₂-~5.10Singlet
Cbz-Ar-H-~7.35Multiplet
NH-~5.0 (broad)Singlet
COOH-~11.0 (broad)Singlet

Table 2: Comparison of ¹³C NMR Data for 5-Aminopentanoic Acid and Predicted Data for Cbz-5-Aminopentanoic Acid

Carbon Assignment 5-Aminopentanoic Acid Chemical Shift (δ, ppm) in D₂O Predicted Cbz-5-Aminopentanoic Acid Chemical Shift (δ, ppm) in CDCl₃
C1 (COOH)182.5~178.0
C2 (α)35.5~34.0
C3 (β)23.0~22.0
C4 (γ)31.5~29.0
C5 (δ)41.5~40.0
Cbz-CH₂-~67.0
Cbz-Ar-C (ipso)-~136.0
Cbz-Ar-C (ortho, meta, para)-~128.0 - 128.5
Cbz-C=O-~156.0
Experimental Protocol for NMR Analysis

This protocol provides a general framework for the NMR analysis of small molecules like Cbz-5-aminopentanoic acid.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified Cbz-5-aminopentanoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is crucial and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum. A standard pulse sequence, such as a simple pulse-acquire, is typically sufficient. Key parameters to set include the spectral width, acquisition time, and number of scans. For a compound of this nature, 8 to 16 scans should provide a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.

  • (Optional) Acquire 2D NMR spectra, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

3. Data Processing and Interpretation:

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum to assign protons to their respective positions in the molecule.

  • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or data from similar structures.

Comparative Analysis with Alternative Techniques

While NMR provides the most detailed structural information, other techniques can offer complementary data for confirmation.

Table 3: Comparison of Analytical Techniques for the Structural Confirmation of Cbz-5-Aminopentanoic Acid

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).High sensitivity, small sample amount required.Does not provide detailed structural connectivity on its own.
FTIR Spectroscopy Presence of functional groups (e.g., C=O, N-H, O-H, aromatic C-H).Fast, requires minimal sample preparation.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a crucial piece of information for confirming the chemical formula. For Cbz-5-aminopentanoic acid (C₁₃H₁₇NO₄), the expected monoisotopic mass is approximately 251.1158 g/mol . Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For Cbz-5-aminopentanoic acid, the characteristic absorption bands would include:

  • ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~3030 cm⁻¹: Aromatic C-H stretch.

  • ~2950 cm⁻¹: Aliphatic C-H stretch.

  • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1690 cm⁻¹: C=O stretch of the carbamate (Cbz group).

  • ~1530 cm⁻¹: N-H bend of the carbamate.

  • ~1250 cm⁻¹: C-O stretch of the carbamate and carboxylic acid.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purified_Sample Purified Cbz-5- Aminopentanoic Acid Dissolution Dissolve in Deuterated Solvent Purified_Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1H NMR Acquisition NMR_Tube->H1_NMR C13_NMR 13C NMR Acquisition NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR_Tube->TwoD_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Integration Integration (1H NMR) Processing->Integration Assignment Spectral Assignment Processing->Assignment Integration->Assignment Structure Confirmed Structure Assignment->Structure

Caption: Workflow for NMR-based structural confirmation.

Analytical_Comparison cluster_techniques Analytical Techniques cluster_info Information Obtained Compound Cbz-5-Aminopentanoic Acid NMR NMR Spectroscopy (1H, 13C) Compound->NMR MS Mass Spectrometry Compound->MS FTIR FTIR Spectroscopy Compound->FTIR NMR_Info Detailed Structure & Connectivity NMR->NMR_Info MS_Info Molecular Weight & Formula MS->MS_Info FTIR_Info Functional Groups FTIR->FTIR_Info Conclusion Structural Confirmation NMR_Info->Conclusion MS_Info->Conclusion FTIR_Info->Conclusion

Caption: Comparison of analytical techniques for structure elucidation.

A Comparative Guide to the Acidic Stability of Cbz and Boc Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the intricate assembly of peptides and complex pharmaceutical agents, the judicious selection of protecting groups is a cornerstone of a successful strategy. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most venerable and widely employed protecting groups for amines. Their utility is largely defined by their differential stability under various chemical conditions, a property known as orthogonality. This guide provides an objective comparison of the stability of the Cbz and Boc protecting groups specifically under acidic conditions, supported by experimental data and detailed protocols to inform the strategic design of synthetic routes.

Orthogonality Rooted in Acid Lability

The fundamental difference between the Boc and Cbz protecting groups lies in their response to acidic reagents. The Boc group is notoriously labile to acid and is readily cleaved by moderately strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[1][2] In stark contrast, the Cbz group is significantly more robust under these conditions and is typically stable to the acidic cocktails used for Boc removal.[3][4] This difference in stability is not merely academic; it is the very foundation of their orthogonal use in complex syntheses, enabling the selective deprotection of a Boc-protected amine without disturbing a Cbz-protected functionality within the same molecule.[1][5]

Quantitative Comparison of Acidic Stability

While a precise, direct kinetic comparison of the acid-catalyzed cleavage of Boc and Cbz groups under identical conditions is not extensively documented in a single study, the vast body of literature on their respective deprotection protocols provides a clear picture of their relative stabilities. The deprotection of the Boc group is a rapid process, often complete within minutes to a few hours at room temperature using standard acidic conditions.[6][7] Conversely, the Cbz group is generally stable to these conditions, with its acid-mediated cleavage requiring much harsher reagents and elevated temperatures.[4]

Protecting GroupReagentConditionsCleavage EfficiencyReference
Boc 50% TFA in DCM5 min, Room Temp.~78% (on solid support)[7]
Boc 4 M HCl in Dioxane30 min, Room Temp.Complete Deprotection[2]
Cbz Trifluoroacetic Acid (TFA)Room Temp.Stable[3]
Cbz HBr in Acetic AcidRoom Temp.Cleavage occurs[4]

Table 1: Comparative stability of Boc and Cbz protecting groups under various acidic conditions. The data highlights the significant difference in lability, with Boc being readily cleaved under conditions where Cbz remains intact.

Deprotection Mechanisms: A Tale of Two Cations

The differential stability of Boc and Cbz groups in acidic media can be understood by examining their respective deprotection mechanisms.

Boc Deprotection: A Unimolecular Elimination

The acid-catalyzed deprotection of the Boc group proceeds through a unimolecular mechanism (E1). The initial step involves the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to generate a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide gas.[1]

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tert_Butyl_Cation tert-Butyl Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂

Boc Deprotection Mechanism
Cbz Deprotection: A Bimolecular Substitution

The acid-mediated cleavage of the Cbz group, when it occurs, typically proceeds through a bimolecular nucleophilic substitution (SN2) pathway, particularly with strong nucleophilic acids like HBr. Protonation of the carbamate oxygen is followed by nucleophilic attack of the bromide ion on the benzylic carbon, leading to the formation of benzyl bromide, the free amine, and carbon dioxide. Alternatively, under strongly acidic, non-nucleophilic conditions, an SN1-type mechanism involving a less stable benzyl cation can occur, but this requires more forcing conditions than Boc deprotection.

Cbz_Deprotection Cbz_Amine Cbz-Protected Amine Protonated_Cbz Protonated Carbamate Cbz_Amine->Protonated_Cbz + H⁺ Transition_State SN2 Transition State Protonated_Cbz->Transition_State + X⁻ Carbamic_Acid Carbamic Acid Benzyl_Halide Benzyl Halide Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂

Cbz Deprotection Mechanism

Experimental Protocols

Protocol 1: Selective Deprotection of a Boc Group in the Presence of a Cbz Group

This protocol is designed for the efficient and selective removal of a Boc protecting group while leaving a Cbz group intact.

Materials:

  • Boc- and Cbz-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the dual-protected substrate in anhydrous DCM (approximately 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete consumption of the starting material.

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected, Boc-deprotected product.

Protocol 2: Acid-Mediated Deprotection of a Cbz Group

This protocol describes a method for the cleavage of a Cbz group using strong acid. Note that these conditions are harsh and may affect other acid-sensitive functional groups.

Materials:

  • Cbz-protected substrate

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve the Cbz-protected substrate in a minimal amount of 33% HBr in acetic acid at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, precipitate the product by the addition of a large volume of anhydrous diethyl ether.

  • Collect the precipitated salt by filtration, wash with diethyl ether, and dry under vacuum.

Conclusion

The comparative stability of the Cbz and Boc protecting groups under acidic conditions is a well-established and synthetically valuable principle. The high acid lability of the Boc group, proceeding through a stable tert-butyl cation, allows for its selective and efficient removal under conditions that leave the more robust Cbz group intact. This orthogonality is a critical tool for researchers, scientists, and drug development professionals, enabling the design and execution of complex, multi-step synthetic strategies with a high degree of control and efficiency. Understanding the underlying mechanisms and having access to reliable experimental protocols for selective deprotection are essential for leveraging the full potential of these indispensable protecting groups.

References

A Comparative Guide to Analytical Methods for Assessing the Purity of Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of purity for Carbobenzoxy (Cbz)-protected amino acids is a critical step in peptide synthesis and drug development. Ensuring the chemical and enantiomeric purity of these building blocks is paramount for the desired efficacy and safety of the final product. This guide provides an objective comparison of key analytical methods used for purity assessment, complete with experimental protocols and supporting data.

Core Analytical Techniques

Several analytical techniques are routinely employed to determine the purity of Cbz-protected amino acids. The most prominent methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information, making a multi-faceted approach crucial for comprehensive characterization.[1]

A summary of these techniques is presented below:

Analytical MethodInformation ProvidedSample RequirementThroughputKey AdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Purity assessment, quantification, separation of impurities.[1]~10-100 µgHighHigh resolution, quantitative, robust.[1]Limited structural information.[1]
Chiral HPLC Enantiomeric purity, quantification of enantiomeric excess.High (≤0.05%)ModerateHigh sensitivity for enantiomers.[2]Requires specialized chiral stationary phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation, conformational analysis, impurity identification.[1]~1-10 mgLowProvides detailed atomic-level structural information.[1]Lower sensitivity, complex data analysis.[1]
Mass Spectrometry (MS) Molecular weight confirmation, impurity identification, sequence verification.[1]~1-10 µgHighHigh sensitivity, provides molecular weight and structural information.[1]Isomers may not be differentiated without fragmentation.[1]
Melting Point Analysis Preliminary indication of purity.ModerateModerateSimple, inexpensive.Influenced by polymorphism, not specific for impurities.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the industry standard for determining the purity of synthetic peptides and protected amino acids.[5] It separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC for Purity Assessment
  • Objective: To determine the purity of a Cbz-protected amino acid by separating it from synthetic impurities.[5]

  • Instrumentation: Standard HPLC system with a UV detector.[5]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[5]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]

  • Gradient: A typical gradient would be 10-60% B over 20 minutes.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Detection: UV at 220 nm.[5]

  • Sample Preparation: The Cbz-protected amino acid is dissolved in Mobile Phase A at a concentration of 1 mg/mL and filtered through a 0.22 µm filter.[5]

Workflow for RP-HPLC Purity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Cbz-amino acid in Mobile Phase A (1 mg/mL) prep2 Filter through 0.22 µm filter prep1->prep2 hplc Inject sample into HPLC system prep2->hplc separation Separation on C18 column with gradient elution hplc->separation detection UV detection at 220 nm separation->detection chromatogram Generate chromatogram detection->chromatogram integration Integrate peak areas chromatogram->integration purity Calculate purity (%) integration->purity start Cbz-protected amino acid sample prep Dissolve in deuterated solvent with internal standard start->prep acquire Acquire 1H NMR spectrum prep->acquire process Process spectrum (phasing, baseline correction) acquire->process identify Identify signals of the compound and impurities process->identify integrate Integrate relevant signals identify->integrate calculate Calculate purity against internal standard integrate->calculate result Purity value (%) calculate->result cluster_lc LC Separation cluster_ms MS Detection lc_injection Inject Sample lc_separation Chromatographic Separation lc_injection->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Mass Spectrum) detection->data_analysis

References

A Comparative Guide to the X-ray Crystallography of Benzyloxycarbonyl-Protected Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structures of benzyloxycarbonyl (Cbz)-protected amino acid derivatives, offering valuable insights for researchers in peptide synthesis, medicinal chemistry, and materials science. The Cbz protecting group is frequently employed in organic synthesis to mask the reactivity of the amino group of amino acids. The introduction of this bulky aromatic group significantly influences the crystallization behavior and conformational preferences of the amino acid backbone, which in turn can impact solid-state properties and reactivity.

Understanding the three-dimensional arrangement of these building blocks at the atomic level through X-ray crystallography is crucial for rational drug design, the development of novel biomaterials, and for controlling stereochemistry during complex peptide syntheses. This guide presents a summary of key crystallographic data for a selection of Cbz-protected amino acids, outlines a general experimental protocol for their crystallization and structure determination, and provides a visual representation of the experimental workflow.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a series of benzyloxycarbonyl-protected amino acids, providing a basis for comparing their solid-state structures. The data has been compiled from entries in the Cambridge Crystallographic Data Centre (CCDC).

Cbz-Amino Acid Derivative CCDC Deposition No. Crystal System Space Group Unit Cell Dimensions (Å, °) Resolution (Å)
Cbz-GlycineZGLYAC01MonoclinicP2₁/ca=9.63, b=5.84, c=17.91, β=101.5Not Reported
Cbz-L-AlanineZALNIN01OrthorhombicP2₁2₁2₁a=8.89, b=25.53, c=5.86Not Reported
Cbz-L-ValineNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Cbz-L-LeucineNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Cbz-L-IsoleucineNot AvailableNot AvailableNot AvailableNot AvailableNot Available

Note: "Not Available" indicates that publicly accessible, specific crystallographic data for the single Cbz-protected amino acid could not be readily located in the searched databases as of the last update. Researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) for the most current and comprehensive information.

Experimental Protocols

The determination of the crystal structure of a Cbz-protected amino acid derivative by X-ray crystallography involves two main stages: the growth of high-quality single crystals and the analysis of the crystal using X-ray diffraction.

Crystallization of Cbz-Protected Amino Acid Derivatives

The crystallization of Cbz-protected amino acids is a critical and often challenging step. Due to their amphiphilic nature, with both polar (carboxyl) and non-polar (Cbz and side-chain) regions, the choice of solvent is crucial.

General Crystallization Method: Slow Evaporation

A common and effective method for growing single crystals of Cbz-amino acid derivatives is slow evaporation from a suitable solvent or solvent mixture.

  • Solvent Selection: Begin by testing the solubility of the Cbz-amino acid in a range of solvents of varying polarity (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof with less polar solvents like hexane or heptane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the Cbz-amino acid derivative in the chosen solvent or solvent mixture by gentle warming and stirring. Ensure all solid material is dissolved.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vessel with a perforated lid or parafilm with a few small pinholes. This allows the solvent to evaporate slowly over a period of several days to weeks.

  • Incubation: Place the vessel in a vibration-free and temperature-stable environment. A desiccator can be used to control the rate of evaporation.

  • Crystal Harvesting: Once suitable single crystals (typically 0.1-0.3 mm in at least two dimensions) have formed, they can be carefully harvested from the mother liquor using a spatula or forceps.

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head. A cryoprotectant (e.g., paratone-N oil) is often used to coat the crystal, which is then flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A series of diffraction images are collected as the crystal is rotated. The positions and intensities of the diffracted X-ray spots are recorded by a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods for small molecules. The initial structural model is then refined against the experimental data to obtain a final, accurate three-dimensional structure.

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow from a Cbz-protected amino acid to the final elucidated crystal structure.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination start Cbz-Protected Amino Acid dissolve Dissolution in Solvent start->dissolve evaporation Slow Evaporation dissolve->evaporation crystal Single Crystal Formation evaporation->crystal mount Crystal Mounting & Cooling crystal->mount data_collection Data Collection mount->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Workflow for the determination of the crystal structure of a Cbz-protected amino acid derivative.

A Comparative Guide to Linker Efficacy: Cbz-5-Aminopentanoic Acid vs. Polyethylene Glycol (PEG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs), influencing their stability, solubility, pharmacokinetics, and overall therapeutic efficacy. This guide provides a comparative analysis of two distinct linker types: the hydrophobic Cbz-5-aminopentanoic acid and the hydrophilic polyethylene glycol (PEG) linkers. While direct head-to-head experimental data for Cbz-5-aminopentanoic acid as a linker in direct comparison to PEG linkers is not extensively available in peer-reviewed literature, this guide leverages established principles of linker chemistry and a wealth of data on PEG linkers to provide a robust framework for evaluation.

At a Glance: Key Differences

FeatureCbz-5-Aminopentanoic Acid LinkerPolyethylene Glycol (PEG) Linker
Chemical Structure Carboxybenzyl-protected amine with a five-carbon aliphatic chain.Polymer of repeating ethylene oxide units.
Hydrophilicity HydrophobicHydrophilic
Flexibility FlexibleHighly flexible
Solubility Lower aqueous solubilityHigh aqueous solubility
Impact on Pharmacokinetics Potentially faster clearance.Prolongs circulation half-life by reducing renal clearance.
Immunogenicity Generally considered low.Can elicit anti-PEG antibodies in some cases.
Primary Applications Used in peptide synthesis and as a component in PROTACs.Widely used in PEGylation of proteins, peptides, ADCs, and nanoparticles to improve drug delivery.[1]

In-Depth Comparison

Cbz-5-Aminopentanoic Acid: The Hydrophobic Scaffold

Cbz-5-aminopentanoic acid is an amino acid derivative featuring a five-carbon alkyl chain, which imparts a hydrophobic character. The carboxybenzyl (Cbz) group is a well-established protecting group for amines in peptide synthesis. When used as a linker, the core structure is the aminopentanoic acid, which forms stable amide bonds.

Anticipated Properties and Performance:

  • Stability: The amide bonds formed are generally stable. However, the overall stability of the conjugate in circulation has not been extensively documented.[2][3][4]

  • Solubility: The hydrophobic nature of the alkyl chain can decrease the aqueous solubility of the resulting bioconjugate, especially when conjugated to a hydrophobic payload. This may increase the risk of aggregation.

  • Pharmacokinetics: Bioconjugates with hydrophobic linkers tend to be cleared more rapidly from circulation.

  • Efficacy: The impact on in vivo efficacy is not well-documented. In some contexts, a degree of hydrophobicity can facilitate cell membrane passage.

Polyethylene Glycol (PEG): The Hydrophilic Workhorse

PEG linkers are polymers composed of repeating ethylene oxide units, making them highly hydrophilic and flexible.[1] They are a cornerstone in bioconjugation for their ability to favorably modulate the properties of therapeutic molecules.

Established Properties and Performance:

  • Stability: PEG linkers form stable conjugates and can protect the attached molecule from enzymatic degradation.[5]

  • Solubility: The high hydrophilicity of PEG enhances the aqueous solubility of bioconjugates, which is particularly advantageous for hydrophobic drugs, and reduces the propensity for aggregation.[6][7]

  • Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a significantly prolonged plasma half-life.[8][9] This extended circulation can lead to greater accumulation in target tissues, such as tumors.[10]

  • Efficacy: The improved pharmacokinetic profile often translates to enhanced in vivo efficacy.[8][11] However, very long PEG chains can sometimes lead to reduced in vitro potency, possibly due to steric hindrance.[8]

Quantitative Data Presentation

The following tables summarize representative data from preclinical studies on the impact of PEG linker length on key ADC performance metrics. No direct comparative data for Cbz-5-aminopentanoic acid linkers was found.

Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linkers

ADC ConstructTarget Cell LineIC50 (nM)Key Findings & References
ZHER2-SMCC-MMAE (No PEG)NCI-N87~5Baseline in vitro potency.[8]
ZHER2-PEG4K-MMAENCI-N87~22.5A 4.5-fold reduction in cytotoxicity with a 4 kDa PEG linker.[8]
ZHER2-PEG10K-MMAENCI-N87~110A 22-fold reduction in cytotoxicity with a 10 kDa PEG linker.[8]

Note: A decrease in IC50 indicates an increase in cytotoxicity.

Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

ADC ConstructAnimal ModelCirculation Half-life (t½)Key Findings & References
ZHER2-SMCC-MMAE (No PEG)Mouse19.6 minutesShort circulation half-life without PEGylation.[8]
ZHER2-PEG4K-MMAEMouse~49 minutes (2.5-fold increase)Significant extension of half-life with a 4 kDa PEG linker.[8]
ZHER2-PEG10K-MMAEMouse219.5 minutes (11.2-fold increase)Dramatic extension of half-life with a 10 kDa PEG linker.[8]
ADC with PEG2-glucuronide-MMAERat-Shorter PEG chains result in faster clearance.[9]
ADC with PEG8-glucuronide-MMAERat-Clearance rates plateau with PEG chains of 8 units or more.[9]
ADC with PEG24-glucuronide-MMAERat-Longer PEG chains lead to slower clearance.[9]

Table 3: In Vivo Efficacy of ADCs with Different PEG Linkers in Xenograft Models

ADC ConstructAnimal ModelEndpointOutcomeReference
ZHER2-SMCC-MMAE (No PEG)NCI-N87 XenograftTumor Growth InhibitionLess effective tumor growth inhibition.[8]
ZHER2-PEG10K-MMAENCI-N87 XenograftTumor Growth InhibitionMore ideal tumor therapeutic ability.[8]
ADC with PEG2/4 unitsXenograftTumor Weight Reduction35-45% decrease in tumor weight.[10]
ADC with PEG8/12/24 unitsXenograftTumor Weight Reduction75-85% reduction in tumor weight.[10]

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments for the evaluation of ADCs with different linkers.

Protocol 1: Synthesis of an ADC with a PEG8 Linker

This protocol describes the synthesis of an ADC using a heterobifunctional PEG8 linker with a maleimide group for conjugation to antibody cysteine residues.[12]

  • Drug-Linker Conjugation:

    • Activate the carboxylic acid group of a PEG8 linker (e.g., Mal-amido-PEG8-acid) using a coupling agent like HATU.

    • React the activated linker with an amine-containing cytotoxic drug in an anhydrous solvent (e.g., DMF or DMSO).

    • Monitor the reaction by LC-MS.

    • Purify the maleimide-activated drug-linker conjugate by reverse-phase HPLC.

  • Antibody Reduction:

    • Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like DTT or TCEP to generate free thiol groups. The extent of reduction should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Conjugation and Purification:

    • Add the maleimide-activated drug-linker to the reduced antibody solution.

    • Incubate the reaction mixture at 4°C.

    • Quench the reaction with N-acetylcysteine to cap any unreacted maleimide groups.

    • Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregates.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines the determination of the IC50 value of an ADC using an MTT assay.[13][14]

  • Cell Seeding:

    • Seed target cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Add the ADC dilutions to the cells and incubate for a period of 48 to 144 hours.

  • Viability Assessment:

    • Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability at each ADC concentration relative to untreated control cells.

    • Plot the percentage of viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Protocol 3: Plasma Stability Assay

This protocol describes the evaluation of ADC stability in plasma by monitoring the drug-to-antibody ratio (DAR) over time.[15][16][17]

  • Incubation:

    • Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 24, 48, 96, 168 hours).

  • Sample Processing:

    • For analysis of the intact ADC, the sample can be analyzed directly by LC-MS after appropriate dilution.

    • Alternatively, the ADC can be captured using protein A beads, washed, and then eluted for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using a mass spectrometer coupled with liquid chromatography (LC-MS) to determine the distribution of different drug-loaded species.

  • Data Analysis:

    • Calculate the average DAR at each time point by analyzing the mass spectra.

    • Plot the average DAR against time to assess the stability of the ADC in plasma.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical in vivo efficacy study of an ADC in a tumor xenograft model.[8][18][19]

  • Tumor Implantation:

    • Subcutaneously implant human cancer cells into immunocompromised mice (e.g., BALB/c nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • ADC Administration:

    • Randomize the mice into treatment and control groups.

    • Administer the ADC, a vehicle control, and potentially a non-binding ADC control, typically via intravenous injection. The dosing schedule (e.g., single dose, multiple doses) should be predetermined.

  • Monitoring:

    • Measure tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint and Data Analysis:

    • The study can be terminated when tumors in the control group reach a certain size or at a predetermined time point.

    • Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the ADC.

Mandatory Visualizations

experimental_workflow cluster_synthesis ADC Synthesis cluster_evaluation ADC Evaluation Drug_Linker_Conj Drug-Linker Conjugation ADC_Conj ADC Conjugation Drug_Linker_Conj->ADC_Conj Ab_Reduction Antibody Reduction Ab_Reduction->ADC_Conj Purification Purification (SEC/HIC) ADC_Conj->Purification In_Vitro In Vitro Cytotoxicity (IC50 Determination) Purification->In_Vitro Plasma_Stability Plasma Stability (DAR over time) Purification->Plasma_Stability In_Vivo In Vivo Efficacy (Xenograft Model) Purification->In_Vivo

Caption: A general experimental workflow for the synthesis and evaluation of Antibody-Drug Conjugates.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Released Payload Lysosome->Payload Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: The general mechanism of action for an Antibody-Drug Conjugate (ADC).

logical_relationship cluster_hydrophobic Hydrophobic Linker (e.g., Cbz-5-Aminopentanoic Acid) cluster_hydrophilic Hydrophilic Linker (e.g., PEG) Linker_Choice Linker Choice Hydrophobic_Props Increased Hydrophobicity Linker_Choice->Hydrophobic_Props Hydrophilic_Props Increased Hydrophilicity Linker_Choice->Hydrophilic_Props Aggregation Potential for Aggregation Hydrophobic_Props->Aggregation Clearance Faster Clearance Hydrophobic_Props->Clearance Solubility Improved Solubility Hydrophilic_Props->Solubility PK Prolonged Half-life Hydrophilic_Props->PK Efficacy Enhanced In Vivo Efficacy PK->Efficacy

Caption: Logical relationship between linker choice, physicochemical properties, and in vivo performance.

References

The Orthogonality of the Cbz Protecting Group in Multistep Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multistep organic synthesis, particularly in peptide and pharmaceutical development, the strategic use of protecting groups is paramount for success. The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas, has long been a cornerstone for the protection of amines.[1] Its stability and unique cleavage conditions make it a valuable tool for chemists, enabling the selective masking and demasking of amine functionalities. This guide provides a comprehensive comparison of the Cbz protecting group with other common amine protecting groups, focusing on its orthogonality, and is supported by experimental data to assist researchers in making informed decisions for their synthetic strategies.

A Comparative Overview of Amine Protecting Groups

The primary advantage of the Cbz group lies in its unique deprotection method—catalytic hydrogenolysis—which makes it orthogonal to many other protecting groups.[1] Orthogonality refers to the ability to selectively remove one protecting group in the presence of others, a critical concept in the synthesis of complex molecules.[2][3] The most common amine protecting groups used alongside Cbz are the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[4][5]

Characteristic Cbz (Carboxybenzyl) Boc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl) Alloc (Allyloxycarbonyl)
Structure Benzyl-O-(C=O)-(CH₃)₃C-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-CH₂=CH-CH₂-O-(C=O)-
Lability HydrogenolysisAcid-LabileBase-LabilePd(0)-catalyzed cleavage
Typical Deprotection Conditions H₂, Pd/C; Transfer Hydrogenation[2]Trifluoroacetic Acid (TFA); HCl in Dioxane[2]20-50% Piperidine in DMF[2]Pd(PPh₃)₄, scavenger[6]
Stability Stable to mild acid and base[2]Stable to base and hydrogenolysis[2]Stable to acid and hydrogenolysis[2]Stable to acid and base[6]
Key Advantages Orthogonal to acid- and base-labile groups; stable over a wide range of non-reducing conditions.[2]Milder final cleavage in SPPS; compatible with a wide range of functionalities.[2]Mild deprotection conditions; orthogonal to Boc and Cbz.[2]Orthogonal to Cbz, Boc, and Fmoc.[6]
Potential Limitations Incompatible with reducible groups (e.g., alkynes, alkenes, some sulfur-containing residues); catalyst poisoning can be an issue.[2]Strong acid for cleavage can be detrimental to sensitive substrates.[2]Dibenzfulvene byproduct can form adducts; potential for diketopiperazine formation.[5]Requires transition metal catalyst which may need to be removed.

Orthogonal Deprotection Strategies in Multistep Synthesis

The orthogonality of the Cbz group with Boc and Fmoc protecting groups is a cornerstone of modern peptide synthesis, allowing for the stepwise construction of complex peptides.[4]

Cbz Orthogonality

Orthogonality of Cbz, Boc, and Fmoc deprotection. Cbz R-NH-Cbz Amine_H2 R-NH₂ Cbz->Amine_H2 H₂/Pd-C Boc R-NH-Boc Amine_TFA R-NH₂ Boc->Amine_TFA TFA Fmoc R-NH-Fmoc Amine_Pip R-NH₂ Fmoc->Amine_Pip Piperidine

Caption: Orthogonality of Cbz, Boc, and Fmoc deprotection.

This orthogonality allows for selective deprotection. For instance, in a molecule containing both a Cbz-protected and a Boc-protected amine, the Boc group can be removed with acid while the Cbz group remains intact.[6] Conversely, the Cbz group can be removed by hydrogenolysis without affecting the Boc group.[6] Similarly, the Fmoc group can be cleaved with a base like piperidine in the presence of both Cbz and Boc groups.[7]

Quantitative Data on Deprotection Methods

The choice of deprotection strategy for the Cbz group often depends on the presence of other functional groups in the molecule. While catalytic hydrogenolysis is the most common method, acidic and Lewis acid-mediated cleavage offer alternatives when hydrogenolysis is not feasible.[8]

Deprotection Strategy Reagents & Conditions Typical Reaction Time Yield (%) Purity (%) Orthogonality Notes
Catalytic Hydrogenolysis H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH)2-16 hours>95%>98%Orthogonal to Boc and Fmoc groups.[8]
Acidic Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA)1-4 hours70-90% (Variable)Good to ExcellentNot orthogonal to Boc and other acid-labile groups.[8]
Lewis Acid-Mediated Deprotection Aluminum trichloride (AlCl₃), Hexafluoroisopropanol (HFIP)2-16 hours>90%>95%Orthogonal to Fmoc and Benzyl (Bn) groups, but not to Boc.[8][9]

Experimental Protocols

Cbz Protection of an Amine

This protocol describes a general procedure for the protection of a primary amine using benzyl chloroformate (Cbz-Cl).

Materials:

  • Primary amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (AcOEt)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 equivalent) in a 2:1 mixture of THF and water.[7]

  • Add sodium bicarbonate (2.0 equivalents).[7]

  • Cool the solution to 0 °C.[7]

  • Slowly add benzyl chloroformate (1.5 equivalents).[7]

  • Stir the reaction mixture at 0 °C for 20 hours.[7]

  • Dilute the reaction mixture with water and extract with ethyl acetate.[7]

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.[7]

  • Purify the resulting residue by silica gel column chromatography.[7]

Cbz Deprotection via Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz group using catalytic hydrogenolysis.

Materials:

  • Cbz-protected compound

  • Methanol (MeOH)

  • 5% or 10% Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in methanol.[7]

  • Add 5-10 mol% of Pd/C catalyst.[1]

  • Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature or elevated temperature (e.g., 60 °C).[7]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst through a pad of Celite.[7]

  • Concentrate the filtrate in vacuo to obtain the deprotected amine.[7]

Lewis Acid-Mediated Cbz Deprotection

This method provides a milder alternative to strong acids for Cbz removal.[9]

Materials:

  • Cbz-protected compound

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Cbz-protected compound in HFIP.

  • Add AlCl₃ and stir the mixture at room temperature.[9]

  • Monitor the reaction by TLC.

  • Quench the reaction with aqueous NaHCO₃ and extract with CH₂Cl₂.[9]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate.[9]

  • Purify the crude residue by column chromatography.[9]

Decision-Making Workflow for Protecting Group Selection

The choice of an amine protecting group is a critical decision in synthetic planning. The following workflow can guide the selection process based on the stability of the substrate and planned subsequent reactions.

Decision workflow for selecting an amine protecting group. Start Start: Protect an Amine Acid_Sensitive Is the molecule sensitive to strong acid? Start->Acid_Sensitive Base_Sensitive Is the molecule sensitive to base? Acid_Sensitive->Base_Sensitive Yes Use_Boc Use Boc Acid_Sensitive->Use_Boc No Reducible_Groups Are reducible groups (e.g., C=C, C≡C) present? Base_Sensitive->Reducible_Groups Yes Use_Fmoc Use Fmoc Base_Sensitive->Use_Fmoc No Use_Cbz Use Cbz Reducible_Groups->Use_Cbz No Consider_Alloc Consider Alloc or other groups Reducible_Groups->Consider_Alloc Yes

Caption: Decision workflow for selecting an amine protecting group.

Conclusion

The Cbz protecting group remains a highly relevant and versatile tool in modern organic synthesis. Its robustness and unique cleavage conditions provide a high degree of orthogonality with other common protecting groups like Boc and Fmoc. This comparative guide, supported by quantitative data and detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to strategically employ the Cbz group in their multistep synthetic endeavors, ultimately facilitating the efficient construction of complex molecular architectures.

References

A Comparative Guide to Linker Integrity: Validation of Cbz-5-Aminopentanoic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a critical quality attribute in the development of bioconjugates, directly impacting their efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive comparison of Cbz-5-aminopentanoic acid as a linker in bioconjugation, with a focus on validating its integrity post-conjugation. We present supporting experimental data for analogous linker types, detailed analytical protocols, and visual workflows to aid in the design and evaluation of robust bioconjugates.

Cbz-5-aminopentanoic acid provides a simple, non-cleavable linker that forms a stable carbamate bond. Its integrity is paramount to ensure that the conjugated molecule remains attached to the protein until it reaches its target. This guide will compare the stability of the carbamate linkage to other common non-cleavable and cleavable linkers and provide detailed methodologies for assessing this stability.

Performance Comparison: A Data-Driven Analysis

The choice of linker chemistry is pivotal for the performance of a bioconjugate.[1] Non-cleavable linkers, such as those based on Cbz-5-aminopentanoic acid, are designed for high stability in circulation, with the payload being released upon degradation of the protein backbone in the lysosome.[2] This contrasts with cleavable linkers that are designed to release their payload in response to specific physiological triggers.[2]

The following tables summarize quantitative data from various studies to facilitate a comparison between different linker types. While direct data for Cbz-5-aminopentanoic acid is not extensively published, the stability of the core carbamate and amide functionalities can be inferred from related structures.

Table 1: Comparative Stability of Non-Cleavable Linkers in Plasma/Serum

Linker TypeLinkageRepresentative Half-Life in Human PlasmaKey Characteristics
Benzyl Carbamate (analogous to Cbz-linker) CarbamateGenerally stable, specific half-life depends on the entire conjugate's properties.[3]The carbamate group provides stability. The benzyloxycarbonyl (Cbz) group is a well-established protecting group known for its stability under neutral conditions.[]
Thioether (e.g., SMCC)Thiosuccinimide> 7 daysHigh plasma stability, but can be susceptible to retro-Michael addition leading to payload exchange.[5]
Amide (from NHS Ester)AmideVery High (> 7 days)Exceptionally stable due to resonance delocalization.[1]
Triazole (from Click Chemistry)TriazoleVery High (> 14 days)Highly resistant to chemical and enzymatic degradation.[3]

Table 2: Comparative Stability of Cleavable Linkers in Plasma/Serum

Linker TypeLinkageRepresentative Half-Life in Human PlasmaCleavage Mechanism
Valine-Citrulline (VC)Peptide~2-3 daysCleavage by lysosomal proteases (e.g., Cathepsin B).[2]
HydrazoneHydrazone~2 daysHydrolysis at acidic pH (endosomes/lysosomes).[2]
DisulfideDisulfideVariable, can be unstableReduction by intracellular glutathione.[2]
β-glucuronideGlucuronide> 28 days (in human plasma)Cleavage by β-glucuronidase, an enzyme abundant in the tumor microenvironment.[5]

Experimental Protocols

Accurate assessment of linker integrity is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments to validate the stability of the Cbz-5-aminopentanoic acid linker after bioconjugation.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the bioconjugate and the rate of payload deconjugation in plasma from relevant species (e.g., human, mouse, rat) at physiological temperature.[5]

Materials:

  • Purified bioconjugate

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system

  • Protein A or G magnetic beads for antibody-drug conjugates (ADCs) or other affinity capture reagents for other protein conjugates.

  • Acetonitrile

  • Formic acid

Procedure:

  • Incubation: Dilute the bioconjugate into plasma to a final concentration of 100 µg/mL. Prepare a control sample by diluting the bioconjugate in PBS to the same concentration.

  • Time Points: Incubate the samples at 37°C. Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Processing: Immediately store the collected aliquots at -80°C until analysis. For analysis of ADCs, the conjugate can be captured on Protein A beads, and the supernatant containing any released payload can be collected. The captured ADC can then be eluted for analysis of the drug-to-antibody ratio (DAR).[6]

  • LC-MS Analysis of Released Payload:

    • To the plasma supernatant, add three volumes of cold acetonitrile to precipitate plasma proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS to quantify the amount of released Cbz-5-aminopentanoic acid-payload.

  • LC-MS Analysis of Intact/Fragmented Bioconjugate:

    • Analyze the captured and eluted bioconjugate by LC-MS to determine the average number of linkers per protein at each time point. A decrease over time indicates linker cleavage.[7]

Protocol 2: HPLC Analysis for Conjugation Efficiency and Purity

Objective: To determine the degree of conjugation and the purity of the bioconjugate after the coupling reaction and purification.

Materials:

  • Purified bioconjugate

  • Unconjugated protein

  • Cbz-5-aminopentanoic acid linker

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C4, C8, or C18 reversed-phase column)[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Prepare solutions of the unconjugated protein, the Cbz-5-aminopentanoic acid linker, and the purified bioconjugate at a concentration of 1 mg/mL in an appropriate buffer.

  • HPLC Method:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Elute the sample with a linear gradient of Mobile Phase B.

    • Monitor the elution profile at 280 nm (for protein) and a wavelength appropriate for the conjugated molecule.

  • Data Analysis:

    • The unconjugated protein will elute at a specific retention time.

    • The bioconjugate, being more hydrophobic due to the Cbz-linker, will have a longer retention time.

    • The peak area of the conjugated and unconjugated protein can be used to estimate the conjugation efficiency and purity.

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows for validating linker integrity.

Bioconjugation_Workflow cluster_synthesis Bioconjugation cluster_validation Validation Protein Protein Conjugation Conjugation Reaction Protein->Conjugation Linker Cbz-5-aminopentanoic acid Activation Activation (e.g., NHS ester) Linker->Activation Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Bioconjugate Purified Bioconjugate Purification->Bioconjugate Plasma_Stability Plasma Stability Assay Bioconjugate->Plasma_Stability HPLC_Analysis HPLC Analysis Bioconjugate->HPLC_Analysis LCMS_Analysis LC-MS Analysis Plasma_Stability->LCMS_Analysis Data_Analysis Data Analysis & Integrity Confirmation HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis

Caption: General workflow for the synthesis and validation of a bioconjugate.

Plasma_Stability_Assay start Start: Bioconjugate Sample incubation Incubate with Plasma at 37°C start->incubation time_points Collect Aliquots at Various Time Points incubation->time_points sample_prep Sample Preparation (e.g., Protein Precipitation, Affinity Capture) time_points->sample_prep lcms LC-MS Analysis (Quantify Released Payload & Intact Conjugate) sample_prep->lcms data Data Analysis: Determine Half-Life lcms->data end End: Stability Profile data->end

Caption: Workflow for the in vitro plasma stability assay.

HPLC_Analysis_Workflow start Start: Purified Bioconjugate injection Inject Sample onto Reversed-Phase HPLC start->injection separation Gradient Elution (Separation by Hydrophobicity) injection->separation detection UV Detection (e.g., 280 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration & Analysis: Determine Purity and Conjugation Efficiency chromatogram->analysis end End: Purity & Conjugation Data analysis->end

Caption: Workflow for HPLC analysis of bioconjugate purity.

Conclusion

The validation of linker integrity is a cornerstone of bioconjugate development. For a non-cleavable linker like Cbz-5-aminopentanoic acid, demonstrating high stability in biological media is essential. The carbamate linkage it forms is inherently stable, offering a robust connection for delivering a conjugated molecule. By employing rigorous analytical methods such as in vitro plasma stability assays analyzed by LC-MS and purity assessments by HPLC, researchers can confidently characterize the integrity of their bioconjugates. This guide provides the foundational data and protocols to enable a thorough and objective evaluation, ensuring the development of safe and effective bioconjugate therapeutics.

References

A Comparative Analysis of Catalytic Transfer Hydrogenation for Cbz Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in modern organic synthesis, particularly in peptide synthesis and the creation of complex pharmaceutical intermediates. Its removal, or deprotection, is a critical step that demands high efficiency and selectivity to preserve other sensitive functionalities within a molecule. Catalytic transfer hydrogenation (CTH) has emerged as a powerful and practical alternative to traditional catalytic hydrogenation using hydrogen gas, offering distinct advantages in terms of safety and operational simplicity. This guide provides an objective comparison of CTH with other Cbz deprotection methods, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic needs.

Performance Comparison of Cbz Deprotection Methods

The choice of a Cbz deprotection method is dictated by several factors, including the substrate's functional group tolerance, reaction conditions (e.g., pH, temperature), scalability, and safety considerations. The following tables summarize the performance of catalytic transfer hydrogenation in comparison to other common deprotection strategies.

Table 1: Catalytic Transfer Hydrogenation vs. Standard Catalytic Hydrogenolysis
MethodCatalyst SystemHydrogen SourceTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
Catalytic Transfer Hydrogenation 10% Pd/CAmmonium formate (HCOONH₄)MeOH, reflux1-3 hours>90Advantages: Avoids handling of H₂ gas, rapid reaction times, neutral reaction conditions.[1][2] Disadvantages: Potential for catalyst poisoning by sulfur-containing substrates.[2]
10% Pd/CFormic acid (HCOOH)MeOH or EtOHMinutes to hoursHighAdvantages: Formic acid can also serve as the solvent.[3][4] Disadvantages: May require a larger amount of palladium catalyst compared to other donors.[3]
10% Pd/C1,4-CyclohexadieneNot specifiedRapidHighAdvantages: Very effective hydrogen donor.[5] Disadvantages: Benzene is a byproduct.[5]
Standard Catalytic Hydrogenolysis 5-10% Pd/CH₂ (gas, 1 atm to 3 bar)MeOH or EtOH, Room Temp4 - 72 hoursVariable, up to 95+Advantages: Well-established, mild, neutral pH.[6] Disadvantages: Can be slow, requires specialized hydrogenation equipment, flammability of H₂ gas, may affect other reducible groups (e.g., alkenes, alkynes).[1][6]
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)Various Solvents4 hours - 6 days57 - 66Advantages: Highly active catalyst.[6] Disadvantages: Can be slow depending on the substrate.[6]
Pd/C + Nb₂O₅/CH₂ (gas, 1 atm)MeOH, Room TempSignificantly ShorterExcellentAdvantages: Niobic acid co-catalyst drastically facilitates deprotection, shortening reaction times.[6][7] Disadvantages: Requires preparation of a co-catalyst.[6]
Table 2: Comparison with Non-Hydrogenation Based Deprotection Methods
MethodReagentsTypical ConditionsSubstrate ExampleYield (%)Key Advantages & Disadvantages
Acidic Cleavage HBr in Acetic Acid (33%)Room Temp, 1-4 hN-Cbz protected amino acidsHighAdvantages: Effective for substrates intolerant to hydrogenation. Disadvantages: Harsh acidic conditions can affect other acid-labile groups.[1]
AlCl₃ in HFIPNot specifiedN-Cbz protected aminesHighAdvantages: Non-reductive, good for substrates with reducible functional groups.[1][8] Disadvantages: Requires a Lewis acid.
Nucleophilic Cleavage 2-Mercaptoethanol + K₃PO₄DMAc, 75 °CCbz-protected aminesHighAdvantages: Ideal for substrates with groups that poison palladium catalysts (e.g., sulfur).[6][8] Disadvantages: Requires elevated temperature and basic conditions.[6]
Nickel Boride (in situ) NaBH₄ + NiCl₂·6H₂OMeOH, Room TempNot specifiedHighAdvantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[6] Disadvantages: Requires in situ generation of the active reagent.[6]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in chemical synthesis. Below are representative protocols for catalytic transfer hydrogenation and, for comparison, standard catalytic hydrogenolysis.

Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This method offers a safer and often faster alternative to standard hydrogenolysis by generating hydrogen in situ.[2]

Materials:

  • Cbz-protected substrate

  • 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate)

  • Ammonium formate (HCOONH₄) (typically 4-5 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Reaction flask with a stirrer

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • Dissolve the Cbz-protected substrate in methanol (MeOH).

  • To this solution, carefully add the 10% Pd/C catalyst.

  • Add ammonium formate in portions to the stirred suspension at room temperature.

  • The reaction can be stirred at room temperature or under gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to 2 hours.[2]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary (e.g., by crystallization or column chromatography).

Standard Catalytic Hydrogenolysis with H₂ Gas

This is the most common and well-established method for Cbz deprotection.[1][9]

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Reaction flask equipped with a stir bar

  • Filtration apparatus (e.g., Celite™)

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Purge the flask with an inert gas (e.g., Nitrogen or Argon).

  • Introduce hydrogen gas to the flask (e.g., via a balloon or by connecting to a hydrogenator).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the mixture through a pad of Celite™ to remove the catalyst and wash the filter cake with the solvent.[9]

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.

  • If necessary, purify the crude product by column chromatography or recrystallization.

Visualizing the Process: Diagrams and Workflows

Diagrams created using Graphviz illustrate key processes and logical connections between different deprotection strategies.

Cbz_Deprotection_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst reagent reagent Cbz_Amine Cbz-Protected Amine (R-NH-Cbz) Carbamic_Acid Carbamic Acid Intermediate [R-NH-COOH] Cbz_Amine->Carbamic_Acid Hydrogenolysis H_Donor Hydrogen Donor (e.g., HCOONH₄) H_Donor->Carbamic_Acid PdC Pd/C PdC->Carbamic_Acid Toluene Toluene Free_Amine Free Amine (R-NH₂) Carbamic_Acid->Free_Amine Spontaneous Decarboxylation CO2 CO₂

Mechanism of Cbz deprotection via catalytic transfer hydrogenation.

Deprotection_Decision_Tree start_node start_node decision_node decision_node method_node method_node alt_method_node alt_method_node start Start: Cbz-Protected Substrate q1 Substrate sensitive to reductive cleavage? (e.g., alkenes, alkynes) start->q1 q2 Substrate contains Pd catalyst poisons? (e.g., sulfur) q1->q2 No acid_cleavage Acidic Cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) q1->acid_cleavage Yes cth Catalytic Transfer Hydrogenation (CTH) q2->cth No nucleophilic_cleavage Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) q2->nucleophilic_cleavage Yes std_hyd Standard Catalytic Hydrogenolysis cth->std_hyd Consider H₂ handling

References

Safety Operating Guide

Proper Disposal of 5-(((Benzyloxy)carbonyl)amino)pentanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides detailed procedural guidance for the safe and compliant disposal of 5-(((Benzyloxy)carbonyl)amino)pentanoic acid. Adherence to these protocols is essential to ensure the safety of laboratory staff, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

I. Immediate Safety and Handling Precautions

Prior to handling or disposal, it is crucial to be aware of the hazards associated with this compound. While not classified as acutely toxic, it can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) Requirements

Protective EquipmentSpecificationPurpose
Eye ProtectionSafety glasses with side shields or gogglesProtects eyes from dust and splashes
Hand ProtectionChemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation
Body ProtectionLaboratory coatProtects clothing and skin from contamination
Respiratory ProtectionNot generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dust is generated.Prevents inhalation of airborne particles

II. Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as a chemical waste and disposed of through an approved waste disposal plant.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Designate a specific, clearly labeled container for the collection of solid this compound waste.

  • The container must be in good condition, compatible with the chemical, and have a secure lid to prevent spills and the release of dust.

  • Do not mix this waste with other incompatible chemical waste streams.

2. Labeling:

  • Immediately label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the primary hazard(s) (e.g., "Irritant").

  • Include the date when the waste was first added to the container.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is a well-ventilated, cool, and dry location, away from sources of ignition and incompatible materials such as strong oxidizing agents.

  • Secondary containment should be used to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Once the waste container is full, or if it has been in storage for an extended period, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

1. Evacuate and Secure the Area:

  • Alert others in the vicinity of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Restrict access to the spill area.

2. Don Appropriate PPE:

  • Before attempting to clean up the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.

3. Spill Cleanup for Solid Material:

  • Carefully sweep up the solid material to avoid generating dust.[3]

  • Use a plastic dustpan and brush for collection.

  • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a designated hazardous waste container.

  • Wipe the spill area with a damp cloth or paper towel to remove any remaining residue.

  • Place the used cloth or paper towel into the hazardous waste container.

4. Decontamination and Disposal:

  • Seal the hazardous waste container containing the spill debris and label it appropriately.

  • Arrange for disposal through your institution's hazardous waste program.

  • Clean any non-disposable equipment used in the cleanup process.

IV. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-(((Benzyloxy)carbonyl)amino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 5-(((Benzyloxy)carbonyl)amino)pentanoic acid, including detailed personal protective equipment (PPE) protocols, operational plans for safe handling, and compliant disposal procedures.

This document serves as a critical resource to empower laboratory personnel with the knowledge to manage this chemical responsibly, minimizing risks and ensuring the integrity of their work. By adhering to these guidelines, you contribute to a culture of safety and operational excellence.

Chemical and Physical Properties

A thorough understanding of the substance's properties is the foundation of safe handling.

PropertyValue
Physical State Solid[1]
Appearance Off-white[1]
Odor No information available[1]
Melting Point/Range 99 - 105 °C / 210.2 - 221 °F[1]
Molecular Formula C13 H17 N O4[1]
Molecular Weight 251.28[1]

Hazard Identification and Personal Protective Equipment (PPE)

While this compound has no specific mandated occupational exposure limits, a cautious approach is always recommended in a laboratory setting. The following PPE is essential to minimize exposure and ensure personal safety.[1]

PPE CategoryMinimum RequirementsEnhanced Precautions (for spills or large quantities)
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields.[2][3]Chemical splash goggles or a face shield.[2][4]
Hand Protection Chemical-resistant nitrile rubber gloves.[2][3][4]Heavy-duty gloves (e.g., neoprene or butyl rubber).[2][4]
Body Protection A fully buttoned, long-sleeved lab coat.[3][4]A chemical-resistant apron over the lab coat.[2][4]
Footwear Closed-toe shoes.[4]Closed-toe shoes.[4]
Respiratory Protection Not required under normal use conditions with adequate ventilation.[1]A NIOSH/MSHA-approved respirator with a particle filter may be necessary if dust is generated and ventilation is inadequate.[4][5]

Always consult the glove manufacturer's compatibility chart for the specific chemical being used.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Pre-Handling:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment to identify potential hazards.

  • Information Review: Ensure all personnel have access to and have reviewed the Safety Data Sheet (SDS).[4]

  • Work Area Designation: Confine all work with this chemical to a properly functioning laboratory chemical fume hood.[2][4][6]

  • Gather Materials: Assemble all necessary equipment and PPE before handling the chemical.

2. Handling the Chemical:

  • Engineering Controls: Always handle the solid chemical within a certified chemical fume hood to minimize inhalation of any dust particles.[2][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][4] Avoid touching your face, eyes, or other exposed skin with gloved hands.

  • Preventing Contamination: Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and any associated hazards.[7]

3. Storage:

  • Container Integrity: Keep containers tightly closed when not in use.[1][2]

  • Storage Location: Store in a dry, cool, and well-ventilated area.[1][5]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[1][4][5]

Emergency and Disposal Plan

Proper planning for unforeseen events and compliant disposal are critical components of the chemical management lifecycle.

Spill Response:

  • Small Spills (manageable within 10 minutes):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including enhanced precautions if necessary), carefully sweep up the solid material.[4]

    • Avoid generating dust.[2][4]

    • Place the spilled material into a suitable, labeled container for disposal.[4]

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your laboratory supervisor and the appropriate environmental health and safety (EH&S) personnel.[4]

    • Restrict access to the spill area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1][8]

  • Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1]

Disposal Plan:

  • Waste Identification: All waste containing this compound must be considered chemical waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed, and appropriate container.[7]

  • Disposal Procedure: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's EH&S department for specific disposal procedures. Do not dispose of it down the drain or in the regular trash.

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Solid in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 clean1 Decontaminate Workspace handle3->clean1 store1 Store in Designated Area handle3->store1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

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